1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNKRPSOIPMUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578770 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-19-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
basic properties of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
An In-depth Technical Guide to the Core Properties of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Introduction
This compound (THIQ-4-COOH) is a conformationally constrained, non-proteinogenic amino acid. It belongs to the class of tetrahydroisoquinolines (THIQs), a structural motif frequently found in alkaloids and pharmacologically active compounds.[1] The rigid bicyclic structure of the THIQ scaffold, combined with the versatile chemical handles of a secondary amine and a carboxylic acid, makes it a valuable building block in medicinal chemistry and drug discovery. By incorporating this scaffold, researchers can introduce specific conformational biases into peptide mimetics and other small molecules, potentially enhancing binding affinity, selectivity, and metabolic stability.[2] This guide provides a detailed overview of its fundamental properties, synthesis, and applications for professionals in drug development and chemical research.
Caption: Chemical Structure of this compound.
Part 1: Physicochemical and Spectroscopic Properties
The core physical and chemical identifiers for THIQ-4-COOH are summarized below. This data is essential for compound registration, characterization, and computational modeling.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 116140-19-3 | [3] |
| Molecular Formula | C₁₀H₁₁NO₂ | [3] |
| Molecular Weight | 177.20 g/mol | [3] |
| Canonical SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O | [3] |
| InChI Key | UZNKRPSOIPMUBF-UHFFFAOYSA-N | [3] |
Expected Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-7.5 ppm range), a singlet or broad singlet for the N-H proton (variable shift), and characteristic multiplets for the aliphatic protons at positions C1, C3, and C4. The methine proton at C4, being adjacent to the carboxylic acid, would likely appear as a triplet or doublet of doublets in the δ 3.5-4.5 ppm region.
-
¹³C NMR: The carbon spectrum would feature signals for the aromatic carbons (δ 120-140 ppm), a signal for the carbonyl carbon of the carboxylic acid (δ >170 ppm), and signals for the three aliphatic carbons (C1, C3, C4) in the upfield region (δ 25-60 ppm).
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (approx. 1700-1725 cm⁻¹), N-H stretching (approx. 3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), and aliphatic C-H stretching (<3000 cm⁻¹).
-
Mass Spectrometry: The nominal mass would correspond to a molecular ion peak [M]⁺ at m/z = 177.
Part 2: Synthesis of the Tetrahydroisoquinoline Core
The construction of the tetrahydroisoquinoline scaffold is a cornerstone of synthetic organic chemistry. The two most prominent and historically significant methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[1] The choice between these routes depends on the desired substitution pattern and the availability of starting materials.
The Pictet-Spengler Reaction
This is arguably the most direct and widely used method for synthesizing THIQs.[4] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization).[5][6][7]
Causality and Experimental Logic: The reaction's success hinges on the generation of an electrophilic iminium ion intermediate. The β-arylethylamine's nucleophilic nitrogen attacks the carbonyl compound, forming a Schiff base (or imine). In the presence of a protic or Lewis acid, this imine is protonated to form a highly reactive iminium ion.[4] The electron-rich aromatic ring then acts as an internal nucleophile, attacking the iminium carbon to forge the new C-C bond and create the heterocyclic ring. A final deprotonation step restores aromaticity.[7] This pathway is highly efficient, especially when the aromatic ring is activated with electron-donating groups.[4]
Experimental Protocol (General):
-
Reactant Dissolution: Dissolve the chosen β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂).
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq).
-
Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or a Lewis acid) and heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction, quench with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
-
Purification: Purify the crude product via column chromatography on silica gel.
Caption: Workflow of the Pictet-Spengler Reaction.
The Bischler-Napieralski Reaction
This method provides an alternative route, starting from a β-arylethylamide. It proceeds through a cyclodehydration reaction using a strong dehydrating agent to form a 3,4-dihydroisoquinoline intermediate.[8][9]
Causality and Experimental Logic: The reaction is initiated by the interaction of the amide oxygen with a dehydrating agent (e.g., POCl₃, P₂O₅), making it a good leaving group.[10] This facilitates the formation of a highly electrophilic nitrilium ion intermediate.[8] The subsequent intramolecular cyclization onto the aromatic ring is similar to the Pictet-Spengler reaction. However, the initial product is a 3,4-dihydroisoquinoline (an imine), not the fully saturated tetrahydroisoquinoline.[1] A separate reduction step (e.g., using sodium borohydride, NaBH₄) is required to obtain the final THIQ product. This two-step sequence offers different strategic possibilities for substitution patterns.[1]
Experimental Protocol (General):
-
Cyclodehydration: Reflux the β-arylethylamide (1.0 eq) in a solvent like toluene or acetonitrile with a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10]
-
Monitoring: Monitor the formation of the 3,4-dihydroisoquinoline intermediate by TLC or GC-MS.
-
Work-up (Step 1): After cooling, carefully quench the reaction mixture (e.g., with ice) and basify to isolate the intermediate.
-
Reduction: Dissolve the crude dihydroisoquinoline in a protic solvent (e.g., methanol) and add a reducing agent like NaBH₄ portion-wise at 0 °C.
-
Work-up (Step 2): After the reduction is complete, remove the solvent, add water, and extract the final product.
-
Purification: Purify the crude THIQ via column chromatography.
Caption: Workflow of the Bischler-Napieralski Reaction.
Part 3: Reactivity and Applications in Drug Development
The utility of THIQ-4-COOH in drug discovery stems from its dual character as both a rigid scaffold and a functionalized amino acid.
Chemical Reactivity
-
N-Acylation/Alkylation: The secondary amine at the N2 position is a key site for modification, readily undergoing acylation, sulfonylation, or reductive amination to introduce diverse substituents. This is a common strategy for modulating the pharmacological profile of THIQ-based compounds.
-
Carboxylic Acid Derivatization: The C4-carboxylic acid can be converted into esters, amides, or other functional groups. This allows for the molecule to be coupled to other fragments, peptides, or linkers, making it a versatile building block.[11][12]
-
Aromatic Ring Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions with the heterocyclic portion.
Applications as a Privileged Scaffold
The THIQ core is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a wide range of biological targets.[2] Derivatives of THIQ-carboxylic acids are integral to numerous therapeutic agents.
-
Enzyme Inhibitors: The constrained phenylalanine-like structure of THIQ-carboxylic acids makes them ideal for designing enzyme inhibitors. A notable example is Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension, which incorporates the related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold.[2][13] The rigid structure helps to lock the molecule into a bioactive conformation, improving binding to the enzyme's active site.
-
Neurological and CNS-Active Agents: The THIQ skeleton is a common feature in molecules targeting central nervous system (CNS) receptors. It serves as a building block for compounds with potential applications in treating depression, anxiety, and other neurological disorders.[11]
-
Anticancer Agents: Recent research has explored THIQ-3-carboxylic acid derivatives as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1.[14] By mimicking a peptide structure, these molecules can disrupt protein-protein interactions that are critical for cancer cell survival, thereby inducing apoptosis.[14]
Conclusion
This compound is a structurally elegant and synthetically accessible molecule with significant potential for drug discovery. Its well-defined three-dimensional structure provides a rigid framework for presenting pharmacophoric elements, while its functional groups offer numerous avenues for chemical modification. Understanding its core properties, synthetic routes, and chemical reactivity empowers researchers to leverage this valuable scaffold in the design and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C10H11NO2 | CID 15839319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. organicreactions.org [organicreactions.org]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 14. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
discovery and history of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
An In-Depth Technical Guide to the Discovery and Synthetic History of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. While its 1- and 3-substituted carboxylic acid derivatives are well-documented, the 4-carboxylic acid isomer represents a unique synthetic challenge and a comparatively recent area of exploration. This guide provides an in-depth analysis of the , framed not as a singular discovery event, but as an outcome of the evolution of synthetic organic chemistry. We will explore the foundational synthetic strategies that enabled its conception, from classical cyclization reactions to modern, expedient tandem methodologies. This document details the causality behind key experimental choices, provides a step-by-step protocol for a contemporary synthesis, and discusses the burgeoning biological significance of this specific isomer.
Part 1: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Cornerstone of Medicinal Chemistry
The THIQ nucleus is a recurring motif in a vast family of isoquinoline alkaloids found throughout nature.[1] This structural framework is not merely a chemical curiosity; it is a validated pharmacophore that imparts potent and diverse biological activities. Compounds incorporating the THIQ core have demonstrated applications as antibacterial, anticancer, anti-inflammatory, and neuro-modulating agents.[1][2][3]
The inherent conformational rigidity of the THIQ ring system, combined with its multiple points for substitution, allows for the precise spatial orientation of functional groups. This makes it an ideal scaffold for designing molecules that can interact with high specificity at biological targets. Its presence in clinically used drugs and high-value research compounds underscores its importance in drug discovery.[1] Consequently, the development of novel synthetic routes to access diverse THIQ analogs remains a highly active area of chemical research.[4]
Part 2: The Emergence of THIQ-4-Carboxylic Acid: A Historical and Synthetic Perspective
The history of this compound is primarily a story of synthetic innovation. Unlike its more famous positional isomers, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and its 3-carboxylic acid counterpart (Tic), the 4-carboxylic acid isomer is not readily accessible through classical name reactions like the Pictet-Spengler condensation, which typically functionalizes the C-1 position.[4]
The "discovery" of this molecule is therefore intrinsically linked to the development of synthetic methods that could achieve the necessary C-C bond formation at the C-4 position of the heterocyclic ring. Early conceptual approaches would have relied on multi-step sequences, likely involving the intramolecular cyclization of a pre-functionalized acyclic precursor. One of the most logical and historically significant strategies for achieving this is the Dieckmann condensation.
Part 3: Foundational Synthetic Strategy: The Dieckmann Condensation Approach
The Dieckmann condensation is a robust and well-established intramolecular reaction of diesters, catalyzed by a base, to form β-keto esters.[5][6] First reported by the German chemist Walter Dieckmann, this reaction is exceptionally effective for creating stable five- and six-membered rings.[6][7] Its application to the synthesis of the THIQ-4-carboxylic acid core represents a classic problem-solving approach in organic synthesis.
The logic behind this choice is compelling: by starting with an N-substituted phenylacetic acid derivative, one can construct a diester precursor perfectly primed for intramolecular cyclization. The base-catalyzed reaction would generate an enolate that attacks the second ester group, forging the heterocyclic ring and establishing a ketone at the C-4 position. This keto group serves as a synthetic handle that can be further elaborated or, more directly, the resulting β-keto ester can be hydrolyzed and decarboxylated to yield a 4-oxo-THIQ, a direct precursor to the target acid.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. mdpi.com [mdpi.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
A Preliminary Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides a preliminary investigation into a specific, yet underexplored, derivative: 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. By consolidating available synthetic strategies, physicochemical properties, and a reasoned analysis of its potential biological significance based on structure-activity relationships (SAR) of closely related analogs, this document aims to serve as a foundational resource for researchers and drug development professionals interested in leveraging this unique constrained amino acid analog. We will delve into a robust synthetic pathway, detail experimental protocols, and present a forward-looking perspective on its application in contemporary drug discovery.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus is a cornerstone in the architecture of many biologically active molecules, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[2][3][4] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement of substituents, making it an attractive scaffold for the design of ligands targeting specific protein binding sites. The incorporation of a carboxylic acid moiety, as seen in the various isomers of tetrahydroisoquinoline carboxylic acid, introduces a key functional group for mimicking natural amino acids and forming critical interactions (e.g., salt bridges, hydrogen bonds) with biological targets.
While the 1- and 3-carboxylic acid isomers have received considerable attention, the 4-carboxylic acid derivative remains a relatively untapped resource.[5] As a constrained analog of phenylalanine, this compound offers a unique conformational restriction that can enhance binding affinity, improve selectivity, and increase metabolic stability when incorporated into peptide-based drugs or small molecule inhibitors.[6][7] This guide will illuminate the path to accessing this compound and rationalize its potential for future drug discovery endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and development. The following table summarizes key computed and available data for the parent compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |
| Molecular Weight | 177.20 g/mol | PubChem |
| CAS Number | 116140-19-3 | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C1C(C2=CC=CC=C2CN1)C(=O)O | PubChem |
Synthesis of this compound
A practical and scalable synthesis of the target compound can be envisioned through a two-stage process: first, the construction of a 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate precursor, followed by the reduction of the lactam (amide) and hydrolysis of the ester.
Stage 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate Esters
A recently developed, expedient method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates proceeds via a one-pot tandem Michael amination-lactamization sequence. This approach offers high yields and tolerates a variety of functional groups.
Experimental Protocol: One-Pot Tandem Michael Amination-Lactamization
Step 1: Preparation of the Michael Acceptor
The synthesis begins with the preparation of a 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid. This key intermediate serves as the electrophilic component in the subsequent Michael addition.
Step 2: The One-Pot Reaction
-
To a solution of the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid in a suitable solvent (e.g., acetonitrile), add the desired primary amine.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) to facilitate the tandem Michael addition and subsequent lactamization.
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Yields for this class of reactions are reported to be in the range of 40-75%.
Stage 2: Reduction of the Lactam and Ester Hydrolysis
The conversion of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate intermediate to the final product involves two key transformations: the reduction of the cyclic amide (lactam) to the corresponding amine and the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Reduction and Hydrolysis
Step 1: Reduction of the Lactam
-
To a solution of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) portion-wise at 0 °C.[9][10] The use of a strong reducing agent is necessary for the reduction of the amide functionality.[11][12]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed to ensure complete reduction.
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH) at 0 °C.
-
The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude ester of this compound.
Step 2: Ester Hydrolysis
-
The crude ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
An aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is stirred at room temperature or gently heated to facilitate hydrolysis.
-
Upon completion of the reaction (monitored by TLC), the mixture is acidified to a pH of approximately 6-7 with a suitable acid (e.g., hydrochloric acid).
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Potential Biological and Therapeutic Applications
While direct biological data for this compound is limited in the public domain, its structural features allow for well-reasoned hypotheses regarding its potential therapeutic applications. The core rationale stems from its identity as a constrained analog of the amino acid phenylalanine.
Structure-Activity Relationship (SAR) Insights
The biological activity of THIQ derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring system.[1][3] The introduction of a carboxylic acid at the C-4 position imparts several key features:
-
Mimicry of Phenylalanine: The overall structure mimics phenylalanine, but with a constrained side chain. This can enforce a specific conformation that may be optimal for binding to certain enzyme active sites or receptor pockets.[6][7]
-
Introduction of a Key Interaction Point: The carboxylic acid provides a crucial point for hydrogen bonding or salt bridge formation with basic residues (e.g., lysine, arginine) in a protein target.
-
Modulation of Physicochemical Properties: The carboxylic acid group influences the solubility, polarity, and overall pharmacokinetic profile of the molecule.
Potential as an Enzyme Inhibitor
Many enzyme inhibitors are designed as mimics of the natural substrates or transition states. Given its structural similarity to phenylalanine, this compound could be a valuable building block for the design of inhibitors for enzymes that process phenylalanine or have hydrophobic pockets that can accommodate the phenyl ring.
Application in Peptide Mimetics
The incorporation of constrained amino acids into peptides is a well-established strategy to enhance their potency, selectivity, and metabolic stability. This compound can be used to replace phenylalanine residues in bioactive peptides to lock the peptide backbone into a specific conformation, potentially leading to improved biological activity.
Characterization and Analytical Methods
The unambiguous characterization of this compound and its intermediates is crucial for its use in research and development. A combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[8][13][14] The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, and the protons of the heterocyclic ring. The carbon NMR will confirm the number and types of carbon atoms present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching) functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound and can be employed for purification if necessary.
Future Directions and Conclusion
This compound represents a promising yet underexplored scaffold in medicinal chemistry. The synthetic route outlined in this guide provides a viable pathway for accessing this compound in quantities suitable for further investigation. Future research should focus on a comprehensive biological evaluation of this molecule and its derivatives against a panel of relevant targets, particularly enzymes and receptors where phenylalanine recognition is key.
The insights from such studies will be invaluable in unlocking the full therapeutic potential of this unique constrained amino acid. This technical guide serves as a starting point, providing the necessary foundational knowledge to empower researchers to explore the rich chemical and biological landscape of this compound.
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Key structural features and their implications for biological activity.
References
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK(2) receptor antagonists containing the conformationally constrained phenylalanine derivatives, including the new amino acid Xic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 12. youtube.com [youtube.com]
- 13. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE(14099-81-1) 1H NMR spectrum [chemicalbook.com]
The Evolving Landscape of 1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery
Foreword: The Strategic Value of Conformational Constraint in Drug Design
In the intricate dance of drug discovery, the ability to rigidly control the three-dimensional presentation of a pharmacophore is paramount. This principle of conformational constraint is elegantly embodied in the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. By embedding a phenylethylamine motif within a cyclic framework, the THIQ core offers a semi-rigid structure that reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. The further incorporation of a carboxylic acid moiety at the 4-position introduces a key vector for molecular interactions, opening up a rich design space for novel therapeutics. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid and its structural analogs, offering a technical resource for researchers at the forefront of medicinal chemistry and drug development.
I. The Synthetic Blueprint: Crafting the this compound Core
The construction of the THIQ-4-carboxylic acid scaffold can be approached through several strategic synthetic routes. The choice of a particular method is often dictated by the desired substitution patterns, stereochemical outcome, and overall efficiency.
A. Modern One-Pot Approaches: The Michael Addition-Lactamization Cascade
A recently developed and highly efficient method for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates involves a one-pot tandem Michael amination–lactamization sequence.[1][2] This approach offers excellent atom economy and operational simplicity, making it attractive for library synthesis and scale-up.
Rationale behind the Experimental Design: This one-pot reaction is a prime example of domino catalysis, where a single set of reagents and conditions orchestrates multiple bond-forming events. The Michael addition of a primary amine to an activated benzoic acid derivative generates an intermediate that is perfectly poised for an intramolecular lactamization, directly furnishing the desired THIQ core. This strategy obviates the need for isolating and purifying intermediates, thereby streamlining the synthetic process.
Experimental Protocol: One-Pot Synthesis of 1-Oxo-1,2,3,4-Tetrahydroisoquinoline-4-Carboxylates [1][2]
-
Preparation of the Michael Acceptor: To a solution of the appropriately substituted 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid in a suitable aprotic solvent (e.g., acetonitrile), add the primary amine of choice.
-
Michael Addition: Stir the reaction mixture at room temperature to facilitate the Michael addition of the amine to the electron-deficient alkene.
-
Lactamization: Upon completion of the Michael addition (monitored by TLC or LC-MS), add a suitable base (e.g., DBU) to promote the intramolecular lactamization.
-
Work-up and Purification: After the reaction is complete, quench with a weak acid, extract the product with an organic solvent, and purify by column chromatography on silica gel.
Caption: One-pot synthesis of 1-oxo-THIQ-4-carboxylates.
B. Classical Approaches: The Dieckmann Condensation
A more traditional, yet powerful, strategy for constructing the THIQ-4-carboxylic acid core is the Dieckmann condensation.[3][4][5] This intramolecular Claisen condensation of a diester is a robust method for forming five- and six-membered rings.
Rationale behind the Experimental Design: The Dieckmann condensation relies on the generation of a carbanion adjacent to one ester group, which then acts as a nucleophile to attack the other ester, forming a cyclic β-keto ester. This intermediate can then be hydrolyzed and decarboxylated to yield the desired cyclic ketone, which can be further functionalized. This method offers a high degree of control over the substitution pattern of the resulting THIQ.
Experimental Protocol: Dieckmann Condensation for THIQ-4-Carboxylic Acid Esters [3][4][5]
-
Preparation of the Diester: Synthesize the requisite N-substituted-2-(2,2-diethoxycarbonylethyl)phenylacetic acid ethyl ester.
-
Cyclization: Treat the diester with a strong base, such as sodium ethoxide in ethanol, to effect the intramolecular condensation.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture to hydrolyze the resulting β-keto ester and promote decarboxylation.
-
Purification: Purify the resulting 1,2,3,4-tetrahydroisoquinoline-4-one by standard techniques such as crystallization or chromatography.
-
Further Functionalization: The ketone can be converted to the carboxylic acid via various methods, such as the haloform reaction followed by reduction.
Caption: Dieckmann condensation route to THIQ-4-one precursor.
II. A Spectrum of Biological Activities: Therapeutic Potential of THIQ-4-Carboxylic Acid Analogs
The unique structural features of this compound analogs have positioned them as promising candidates for a diverse range of therapeutic applications.[6][7]
A. Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research has focused on the anticancer potential of THIQ derivatives.[8][9][10][11][12] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, lung, and colon.[8][10][11]
Mechanism of Action: The anticancer activity of THIQ analogs is often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins.[8] Others interfere with critical cellular signaling pathways, such as the KRas pathway, which is frequently mutated in cancer.[10][11] Additionally, some analogs have demonstrated anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow.[10][11]
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the THIQ analog for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Antiviral Activity: A New Frontier in Infectious Disease
Recent studies have highlighted the potential of THIQ derivatives as antiviral agents, particularly against coronaviruses like SARS-CoV-2.[13][14][15]
Mechanism of Action: The antiviral mechanism of these compounds can vary. Some analogs have been shown to inhibit viral entry into host cells.[13] Others appear to act at a post-entry stage, interfering with viral replication within the cell.[13][15] The presence of the THIQ scaffold can facilitate interactions with viral proteins or host factors that are essential for the viral life cycle.
C. Phosphodiesterase 4 (PDE4) Inhibition: A Target for Inflammatory Diseases
THIQ derivatives have emerged as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation.[16]
Mechanism of Action: PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammatory responses. By inhibiting PDE4, THIQ analogs increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. This mechanism makes PDE4 inhibitors attractive for the treatment of inflammatory conditions such as psoriasis and chronic obstructive pulmonary disease (COPD).
Caption: Mechanism of action of THIQ-based PDE4 inhibitors.
D. NMDA Receptor Antagonism: Modulating Neuronal Activity
Certain THIQ analogs have shown affinity for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal signaling.
Mechanism of Action: Overactivation of the NMDA receptor is implicated in various neurological disorders. THIQ derivatives can act as antagonists, blocking the ion channel of the NMDA receptor and thereby modulating neuronal excitability. This activity suggests their potential for the treatment of conditions such as epilepsy and neurodegenerative diseases.
Experimental Protocol: NMDA Receptor Binding Assay [17][18][19][20][21]
-
Membrane Preparation: Prepare cell membranes expressing the NMDA receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence and absence of the test THIQ compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Scintillation Counting: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the inhibitory constant of the test compound.
III. Structure-Activity Relationships (SAR): Guiding the Design of Potent Analogs
Understanding the relationship between the chemical structure of THIQ analogs and their biological activity is crucial for the rational design of more potent and selective compounds.[6]
A. Anticancer SAR
Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for the anticancer activity of THIQ derivatives.[22][23][24][25]
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzo portion of the THIQ ring significantly impact activity. Electron-withdrawing groups, such as chloro and trifluoromethyl, at the 4-position of a phenyl ring attached to the THIQ core have been shown to enhance KRas inhibition.[10][11]
-
N-Substitution: The substituent on the nitrogen atom can influence both potency and selectivity.
-
Stereochemistry: The stereochemistry at the chiral centers of the THIQ ring can have a profound effect on biological activity, with one enantiomer often being significantly more active than the other.
| Analog | Substitution | Target | IC50 (µM) | Reference |
| GM-3-18 | 4-Cl-phenyl at N | KRas (Colo320) | 0.9 | [10][11] |
| GM-3-121 | 4-Et-phenyl at N | Angiogenesis | 1.72 | [10][11] |
| Compound 6 | 6,7-dihydroxy, 1-(p-tolyl) | HIV-1 | 8.2 | [26] |
| Compound 24 | 6,7-dihydroxy, 1-(p-ethylphenyl) | HIV-1 | 4.6 | [26] |
| Compound 36 | 6,7-dihydroxy, 1-(p-isopropylphenyl) | HIV-1 | 5.3 | [26] |
| trans-1 | N-propyl, 3-indolyl, 4-(Boc-piperazin-1-ylmethyl) | SARS-CoV-2 | 3.15 | [15] |
B. PDE4 Inhibition SAR
For PDE4 inhibitors, the catechol diether moiety has been identified as a key pharmacophore for interacting with the active site of the enzyme.[16] The rest of the THIQ molecule extends into the catalytic domain, blocking the access of cAMP.[16]
IV. Future Directions and Perspectives
The this compound scaffold and its analogs represent a rich and versatile platform for the development of novel therapeutics. Future research in this area will likely focus on:
-
Refining Synthetic Methodologies: The development of even more efficient and stereoselective synthetic routes will be crucial for accessing a wider range of analogs.
-
Multi-Targeted Ligands: The inherent ability of the THIQ scaffold to interact with multiple biological targets opens up the possibility of designing multi-targeted ligands with enhanced efficacy and a reduced likelihood of drug resistance.[27]
-
Exploring New Therapeutic Areas: The diverse biological activities of THIQ analogs suggest that their therapeutic potential may extend beyond the currently explored areas.
-
Advanced In Silico Modeling: The use of sophisticated computational methods, such as QSAR and molecular docking, will continue to play a vital role in guiding the design and optimization of new THIQ-based drug candidates.[22][23][24][25]
By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of this compound analogs can be realized, paving the way for the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. synarchive.com [synarchive.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMDA-receptor Study Protocol - JoVE Journal [jove.com]
- 18. A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. cda-amc.ca [cda-amc.ca]
- 22. Quantitative structure-activity relationship (QSAR) analysis of tumor-specificity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Structure–Activity Relationship (QSAR) Analysis of Tumor-specificity of 1,2,3,4-Tetrahydroisoquinoline Derivatives | Anticancer Research [ar.iiarjournals.org]
- 24. revista.iq.unesp.br [revista.iq.unesp.br]
- 25. mdpi.com [mdpi.com]
- 26. 1-Aryl-tetrahydroisoquinoline analogs as active anti-HIV agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the biological significance of the THIQ core, delving into its diverse pharmacological activities, underlying mechanisms of action, and its pivotal role in contemporary drug discovery and development. We will explore its journey from natural alkaloids to clinically approved drugs, examining its multifaceted interactions with biological targets. This document will further provide detailed experimental protocols for the synthesis and biological evaluation of THIQ-containing compounds, equipping researchers with the foundational knowledge to innovate within this rich chemical space.
The Tetrahydroisoquinoline Scaffold: A Natural Abundance and Synthetic Versatility
The THIQ framework, a bicyclic system comprising a benzene ring fused to a piperidine ring, is a recurring motif in a multitude of natural products, particularly in the broad class of isoquinoline alkaloids.[3][4] These natural compounds exhibit an astonishing diversity of biological effects, a testament to the evolutionary selection of this scaffold for potent and specific interactions with biological macromolecules.
Notable Natural Products and Their Bioactivities
Nature's library of THIQ-containing molecules provides a rich source of inspiration for drug discovery. These compounds are predominantly found in plants of the Papaveraceae, Berberidaceae, and Ranunculaceae families, as well as in marine organisms like sponges and tunicates.[5][6][7]
| Natural Product | Source | Biological Activity |
| Morphine/Codeine | Papaver somniferum (Opium Poppy) | Potent analgesic (opioid receptor agonist) |
| Berberine | Berberis species | Antimicrobial, anti-inflammatory, anticancer[4][8][9] |
| Trabectedin (ET-743) | Ecteinascidia turbinata (Marine Tunicate) | Anticancer (DNA minor groove binder)[5] |
| Saframycin A | Streptomyces lavendulae | Anticancer, antibacterial[5] |
| Salsolinol | Endogenous (Dopamine + Acetaldehyde) | Neurotoxic/Neuroprotective (Dopaminergic systems)[10] |
| Tetrahydropapaveroline (THP) | Endogenous (Dopamine + DOPAL) | Implicated in Parkinson's disease and alcoholism[11][12] |
Synthetic Accessibility: The Gateway to Chemical Diversity
The widespread interest in the THIQ core is also fueled by its synthetic tractability. Several named reactions provide robust and versatile methods for constructing the THIQ skeleton, allowing for extensive derivatization and the generation of large compound libraries for high-throughput screening.
A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][14][15][16][17] This reaction is particularly powerful as it can be performed under physiological conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[18]
Caption: General workflow of the Pictet-Spengler reaction.
This reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[15][19][20][21][22][23][24][25] The resulting dihydroisoquinoline can then be readily reduced to the corresponding THIQ.[26]
Caption: Two-step synthesis of THIQs via the Bischler-Napieralski reaction.
The Pharmacological Kaleidoscope of the THIQ Core
The structural rigidity and three-dimensional arrangement of the THIQ scaffold allow it to interact with a wide array of biological targets with high affinity and specificity. This has led to the development of THIQ-based drugs and clinical candidates for a multitude of therapeutic areas.
Anticancer Activity: A Dominant Theme
A significant body of research has focused on the anticancer properties of THIQ derivatives.[1][2][13][27] These compounds exert their effects through diverse mechanisms, highlighting the versatility of the scaffold in targeting cancer-specific vulnerabilities.
Trabectedin (Yondelis®) is a marine-derived THIQ alkaloid approved for the treatment of soft tissue sarcoma and ovarian cancer.[5] Its unique mechanism of action involves binding to the minor groove of DNA, where it alkylates the N2 position of guanine. This DNA adduct bends the helix towards the major groove, interfering with transcription factors, DNA repair pathways, and inducing cell cycle arrest and apoptosis.[3][11][12]
Caption: Simplified mechanism of action of the anticancer drug Trabectedin.
The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers. Several studies have reported the development of THIQ derivatives as potent inhibitors of KRas signaling. These compounds are thought to bind to allosteric pockets on the KRas protein, disrupting its interaction with downstream effectors and thereby inhibiting cancer cell proliferation.
Central Nervous System (CNS) Activity: A Double-Edged Sword
The THIQ scaffold has a profound and complex relationship with the CNS, with different derivatives exhibiting either neurotoxic or neuroprotective effects.[11][12] This duality is largely dependent on their structure, metabolism, and interaction with dopaminergic pathways.
Certain endogenous THIQs, such as salsolinol and tetrahydropapaveroline (THP), formed from the condensation of dopamine with acetaldehyde and dopaldehyde respectively, have been implicated in the pathology of Parkinson's disease and alcoholism.[10][11][12] Their neurotoxicity is often attributed to their ability to inhibit mitochondrial complex I, generate reactive oxygen species (ROS), and induce apoptosis in dopaminergic neurons.[11][12] The structural similarity of some THIQs to the known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) further supports this hypothesis.[3][5][11][12][28]
Caption: The neurotoxic pathway of the MPTP model, which shares similarities with some THIQs.
In contrast to their neurotoxic counterparts, some THIQ derivatives, notably 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), exhibit significant neuroprotective properties.[9][26][29][30] The mechanisms underlying this protection are multifaceted and include:
-
Free Radical Scavenging: 1MeTIQ can directly scavenge free radicals, reducing oxidative stress.[9][26]
-
Inhibition of Glutamate-Induced Excitotoxicity: It can antagonize the NMDA receptor, preventing excessive calcium influx and subsequent neuronal death.[9][26]
-
Monoamine Oxidase (MAO) Inhibition: By inhibiting MAO, 1MeTIQ can increase the levels of monoamine neurotransmitters and prevent the formation of toxic metabolites.[29]
The structural resemblance of many THIQs to dopamine allows them to interact with dopamine receptors.[25][31][32][33] For instance, the withdrawn antidepressant Nomifensine is a potent inhibitor of dopamine and norepinephrine reuptake.[32] Other derivatives have been developed as selective ligands for D3 receptors, which are implicated in substance abuse and psychiatric disorders.[25][31]
| THIQ Derivative | Target | IC₅₀ / Kᵢ | Reference |
| Tetrahydropapaveroline (THP) | Dopamine Transporter (DAT) | Kᵢ ≈ 41 µM | [29] |
| 1-Benzyl-THIQ (1BnTIQ) | Dopamine Transporter (DAT) | Kᵢ ≈ 35 µM | [29] |
| 1-(3',4'-Dihydroxybenzyl)-THIQ | Dopamine Transporter (DAT) | Kᵢ ≈ 23 µM | [29] |
| Diclofensine | Dopamine Transporter (DAT) | IC₅₀ = 0.74 nM | [34] |
| Diclofensine | Norepinephrine Transporter (NET) | IC₅₀ = 2.3 nM | [34] |
| Diclofensine | Serotonin Transporter (SERT) | IC₅₀ = 3.7 nM | [34] |
Antimicrobial and Other Activities
The biological significance of the THIQ core extends beyond anticancer and CNS applications. Numerous THIQ-containing natural products and their synthetic analogs have demonstrated potent antimicrobial, antiviral, and anti-inflammatory activities.[2][3][4][5][9][10][14][28] For example, berberine and related alkaloids from Berberis species are well-known for their broad-spectrum antibacterial and antifungal properties.[4][8][9]
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative THIQ compound and a key biological assay.
Synthesis of Salsoline via the Pictet-Spengler Reaction
This protocol describes the synthesis of Salsoline (1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline), a naturally occurring THIQ with neuropharmacological properties.[35]
Materials:
-
3-Methoxy-4-hydroxyphenethylamine (1.0 eq)
-
Acetaldehyde (1.2 eq)
-
Concentrated Hydrochloric Acid (catalyst)
-
Methanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxy-4-hydroxyphenethylamine in methanol.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add acetaldehyde, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Salsoline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay is used to identify and characterize compounds that interfere with microtubule dynamics, a common mechanism for anticancer agents.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement)
-
96-well black microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents: On ice, prepare a tubulin reaction mix containing tubulin (final concentration 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Compound Plating: Add 5 µL of 10x concentrated test compounds, positive controls, or vehicle control (DMSO) to the appropriate wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence). Determine the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Future Perspectives and Conclusion
The tetrahydroisoquinoline core continues to be a fertile ground for drug discovery. Its inherent biological relevance, coupled with its synthetic accessibility, ensures its enduring importance in medicinal chemistry. Future research will likely focus on:
-
Targeted Library Synthesis: The development of novel synthetic methodologies to access more complex and diverse THIQ scaffolds.
-
Structure-Based Drug Design: The use of computational methods to design THIQ derivatives with improved potency and selectivity for specific biological targets.
-
Multi-Target Ligands: The design of THIQ-based molecules that can modulate multiple targets simultaneously, offering a more holistic therapeutic approach for complex diseases like cancer and neurodegenerative disorders.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Alkaloid Fractions from Berberis microphylla G. Forst and Study of Synergism with Ampicillin and Cephalothin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 10. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 20. organicreactions.org [organicreactions.org]
- 21. Bischler-Napieralski Reaction [organic-chemistry.org]
- 22. Cytotoxic Compounds Derived from Marine Sponges. A Review (2010–2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
- 25. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. nbinno.com [nbinno.com]
- 28. MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]
- 31. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 32. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 35. benchchem.com [benchchem.com]
The Genesis of a Scaffold: An In-depth Technical Guide to the Early Studies of Tetrahydroisoquinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of medicinal chemistry and natural product synthesis. This privileged heterocyclic system is embedded in a vast array of biologically active alkaloids, exhibiting a wide spectrum of pharmacological activities that have captivated chemists and pharmacologists for over a century.[1][2] From the potent vasodilation of papaverine to the complex neuropharmacology of endogenous alkaloids like salsolinol, the journey into the world of THIQs is a story of foundational synthetic innovation followed by intriguing, and at times controversial, biological discovery. This guide provides a deep dive into the seminal early studies that first brought this chemical class to light, offering a technical perspective on the foundational synthetic methodologies and the initial pharmacological explorations that set the stage for decades of drug discovery.
Part 1: The Dawn of Synthesis – Enabling Methodologies
The ability to construct the THIQ core was the critical first step in unlocking its therapeutic potential. Two major name reactions, developed in the late 19th and early 20th centuries, provided the chemical tools necessary for this exploration.
The Bischler-Napieralski Reaction (1893): Paving the Way
First reported in 1893 by August Bischler and Bernard Napieralski, this reaction provided a robust method for synthesizing 3,4-dihydroisoquinolines, which are immediate precursors to both fully aromatized isoquinolines and, via reduction, the THIQ scaffold.[3][4][5] The reaction's core principle is the intramolecular cyclization of a β-arylethylamide through an electrophilic aromatic substitution, driven by a strong dehydrating agent.[6]
Causality in Experimental Design: The choice of a β-arylethylamide as the starting material is logical: it contains the pre-formed C-C-N unit and the aromatic ring necessary for the final heterocyclic structure. The critical challenge is activating the amide carbonyl for electrophilic attack on the aromatic ring. Early researchers astutely identified that powerful dehydrating agents were required to overcome the energetic barrier of this transformation.
Early Experimental Protocol: Bischler-Napieralski Cyclization
-
Objective: To synthesize a 3,4-dihydroisoquinoline from a β-arylethylamide.
-
Reactants:
-
β-Arylethylamide (e.g., N-acetyl-β-phenylethylamine)
-
Dehydrating/Condensing Agent: Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) were the classic choices.[4]
-
-
Procedure:
-
The β-arylethylamide is dissolved in an inert solvent, such as dry toluene or xylene, or in some early procedures, neat POCl₃ was used.
-
The dehydrating agent (e.g., POCl₃) is added, often cautiously due to the exothermic nature of the reaction.
-
The mixture is heated to reflux for several hours to drive the cyclization.[6]
-
Upon cooling, the reaction mixture is carefully quenched, typically with ice, and then basified to neutralize the acidic reagents and free the dihydroisoquinoline base.
-
The product is extracted into an organic solvent, dried, and purified, historically by distillation or crystallization.
-
-
Subsequent Reduction to THIQ:
-
The resulting 3,4-dihydroisoquinoline, containing an imine moiety, is then subjected to reduction.
-
Early methods would have employed reducing agents like sodium in ethanol or catalytic hydrogenation to yield the final 1,2,3,4-tetrahydroisoquinoline.
-
The Bischler-Napieralski reaction is particularly effective when the aromatic ring is activated with electron-donating groups, which enhances its nucleophilicity and facilitates the key cyclization step.[7]
References
- 1. The Mechanism of Action of Salsolinol in Brain: Implications in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and sensitive assay for monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
The Cornerstone of Constrained Scaffolds: A Technical Guide to the Fundamental Chemistry of Tetrahydroisoquinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid bicyclic structure provides a valuable platform for developing conformationally constrained molecules that can offer improved receptor binding affinity and selectivity.[2] When functionalized with a carboxylic acid, this scaffold transforms into a class of constrained α-amino acids, offering a powerful tool for designing novel peptidomimetics and therapeutics.[2][3] This guide provides an in-depth exploration of the fundamental chemistry of THIQ carboxylic acids, from their synthesis and reactivity to their application in modern drug discovery.
Part 1: Architectures of Constraint: Synthesizing the Tetrahydroisoquinoline Carboxylic Acid Core
The construction of the THIQ carboxylic acid skeleton is a pivotal step that dictates the stereochemistry and substitution patterns of the final molecule. The two most powerful and historically significant methods for this purpose are the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: The Gold Standard for THIQ Synthesis
First discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form the THIQ ring system.[4][5] When the starting amine is an amino acid like phenylalanine or tyrosine, the reaction directly yields a THIQ carboxylic acid.[4]
Causality in Mechanism: The reaction's driving force is the formation of an electrophilic iminium ion under acidic conditions. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the cyclized product.[6] The presence of electron-donating groups on the aromatic ring enhances its nucleophilicity, facilitating the cyclization under milder conditions.[7]
Experimental Protocol: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid from L-Phenylalanine
Step 1: Reaction Setup
-
To a suspension of L-phenylalanine (1 equivalent) in an aqueous solution, add formaldehyde (an aqueous solution, typically 37%) dropwise.
-
An acid catalyst, such as sulfuric acid or hydrochloric acid, is present in the aqueous solution.[8]
Step 2: Cyclization
-
Heat the reaction mixture (e.g., to 70-100°C) and stir for several hours (typically 4-12 hours) to facilitate the condensation and subsequent cyclization.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Filter the precipitate, wash with cold water, and dry under reduced pressure to yield the crude (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Recrystallization from a suitable solvent system (e.g., dilute alcohol) can be performed for further purification.
Asymmetric Pictet-Spengler Reactions: Achieving stereocontrol is paramount in drug development. Asymmetric variants of the Pictet-Spengler reaction often employ chiral auxiliaries attached to the nitrogen of the starting tryptamine, which direct the facial approach of the electrophile during cyclization.[9] Alternatively, the use of chiral Brønsted acid catalysts can create a chiral environment that influences the stereochemical outcome of the reaction.
The Bischler-Napieralski Route: A Two-Step Approach to the Core
The Bischler-Napieralski reaction provides an alternative pathway to the THIQ skeleton. It involves the cyclodehydration of a β-phenylethylamide using a condensing agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][10]
Subsequent Reduction: This dihydroisoquinoline is not the final THIQ product. A subsequent reduction step, typically using sodium borohydride (NaBH₄), is required to yield the fully saturated tetrahydroisoquinoline ring.[7][11]
Causality in Mechanism: The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring.[12] This method generally requires harsher conditions than the Pictet-Spengler reaction.
Experimental Protocol: Bischler-Napieralski Synthesis and Subsequent Reduction
Step 1: Amide Cyclization
-
Dissolve the N-acyl-β-phenylethylamine (1 equivalent) in an inert solvent like toluene.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (typically 1.5-2 equivalents).
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.
Step 2: Work-up and Isolation of Dihydroisoquinoline
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline in a suitable solvent, typically methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2 equivalents).
-
Stir the reaction at room temperature for a few hours.
-
Quench the reaction with water and remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent, dry, and concentrate to yield the tetrahydroisoquinoline product.
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde/ketone | β-arylethylamide |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Dehydrating agent (e.g., POCl₃, P₂O₅) |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline |
| Subsequent Steps | Often the final product | Requires a reduction step (e.g., with NaBH₄) |
| Reaction Conditions | Can range from mild to harsh | Generally requires harsher, refluxing conditions |
A comparative overview of the Pictet-Spengler and Bischler-Napieralski reactions.
Part 2: Reactivity and Functionalization: Tailoring the Scaffold
Once the THIQ carboxylic acid core is synthesized, its chemical handles—the secondary amine and the carboxylic acid—can be further modified to explore structure-activity relationships.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives.
Fischer Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester.[13][14] The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction towards the product.[14]
Experimental Protocol: Fischer Esterification of a THIQ Carboxylic Acid
Step 1: Reaction Setup
-
Dissolve the THIQ carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), dropwise.[15]
Step 2: Ester Formation
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction's progress by TLC.
Step 3: Work-up and Purification
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.[15]
-
Dry the organic layer, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography.
Reactions of the Secondary Amine
The secondary amine of the THIQ ring is a nucleophilic center that can undergo various transformations.
N-Alkylation and N-Acylation: The nitrogen can be alkylated or acylated to introduce a wide range of substituents, which can significantly impact the biological activity of the molecule.
N-Boc Protection: For multi-step syntheses, it is often necessary to protect the secondary amine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, as it is stable under many reaction conditions and can be easily removed with acid.[16]
Experimental Protocol: N-Boc Protection of a THIQ Carboxylic Acid Ester
Step 1: Reaction Setup
-
Dissolve the THIQ carboxylic acid ester (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents).
-
The reaction is often carried out in the presence of a base, such as triethylamine or aqueous sodium bicarbonate, to neutralize the acid byproduct.
Step 2: Protection
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
Step 3: Isolation
-
Remove the solvent under reduced pressure.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the N-Boc protected product.
Part 3: Applications in Medicinal Chemistry and Drug Development
The rigidified structure of THIQ carboxylic acids makes them excellent mimics of natural amino acids, particularly phenylalanine and tyrosine, in peptide-based drugs.[2] This conformational constraint can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.[2]
Constrained Amino Acid Analogs: By incorporating THIQ carboxylic acids into peptides, medicinal chemists can create peptidomimetics with improved pharmacological profiles, such as increased resistance to enzymatic degradation and better oral bioavailability.[3][17]
Notable Examples in Approved Drugs: The THIQ scaffold is a key component in several FDA-approved drugs, demonstrating its therapeutic importance. For instance, Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure, and it features a THIQ carboxylic acid derivative at its core.[2]
Part 4: Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams outline the key reaction mechanisms and workflows.
Caption: Mechanism of the Pictet-Spengler Reaction.
Caption: Workflow for the Bischler-Napieralski Synthesis.
Caption: Synthetic workflow for THIQ derivatization.
Conclusion and Future Outlook
The fundamental chemistry of tetrahydroisoquinoline carboxylic acids provides a robust and versatile platform for the design and synthesis of novel therapeutic agents. The continued development of stereoselective synthetic methods, particularly catalytic asymmetric reactions, will further empower medicinal chemists to explore the vast chemical space offered by this privileged scaffold. As our understanding of disease pathways deepens, the ability to create precisely tailored, conformationally constrained molecules like THIQ carboxylic acid derivatives will remain a cornerstone of modern drug discovery.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines [ouci.dntb.gov.ua]
- 6. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]
- 17. wjarr.com [wjarr.com]
A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] Its rigid, bicyclic framework provides a valuable template for the design of compounds that can interact with diverse biological targets with high affinity and selectivity. Among the various substituted THIQs, 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) and its derivatives represent a class of compounds with burgeoning interest in drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of THIQ-4-COOH, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of the this compound Scaffold
The synthesis of the THIQ-4-COOH core and its analogs can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.
A. Key Synthetic Strategies
Several classical and modern synthetic methodologies are employed for the construction of the tetrahydroisoquinoline nucleus. While the Pictet-Spengler and Bischler-Napieralski reactions are workhorses for the synthesis of 1-substituted THIQs, accessing the 4-carboxy substitution requires a more tailored approach.
More recent and efficient methods for constructing substituted THIQ derivatives include:
-
Tandem Michael Amination-Lactamization: This one-pot reaction sequence has been effectively used for the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.[3] This method offers high efficiency and tolerates a wide range of functional groups.
-
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization: This combination of reactions provides a diastereoselective route to substituted THIQ-1-carboxylic acids and can be adapted for other isomers.[4][5]
-
Ugi Three-Component Reaction: This multicomponent reaction strategy allows for the rapid assembly of THIQ-1-carboxamide derivatives, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[5]
B. Experimental Protocol: Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates
The following protocol is a representative example of a modern synthetic approach to a THIQ-4-COOH derivative, based on a tandem Michael amination-lactamization sequence.[3]
Step 1: Preparation of 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid.
-
The starting material, a substituted benzoic acid, is prepared through a multi-step sequence, which is not detailed here but can be found in the cited literature.
Step 2: One-Pot Tandem Michael Amination-Lactamization.
-
To a solution of the 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acid derivative in a suitable solvent (e.g., acetonitrile), add 1.1 equivalents of a primary amine.
-
The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight, until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate.
Causality Behind Experimental Choices:
-
One-Pot Reaction: This approach is chosen for its operational simplicity and improved overall yield by minimizing the handling and purification of intermediates.
-
Primary Amines: The use of primary amines as nucleophiles in the Michael addition step is crucial for the subsequent intramolecular lactamization to form the six-membered heterocyclic ring.
-
Room Temperature Reaction: The reaction conditions are generally mild, which helps to preserve sensitive functional groups on both the benzoic acid derivative and the primary amine.
Caption: Synthetic pathway for 1-oxo-THIQ-4-carboxylates.
II. Chemical and Physicochemical Properties
The this compound molecule possesses both a secondary amine and a carboxylic acid group, making it an amphiprotic and versatile building block for further chemical modifications. The table below summarizes some of its key predicted and experimentally determined properties.
| Property | Value | Source |
| Molecular Formula | C10H11NO2 | N/A |
| Molecular Weight | 177.20 g/mol | N/A |
| pKa (amine) | ~9-10 (predicted) | N/A |
| pKa (acid) | ~2-3 (predicted) | N/A |
| LogP | ~1.2 (predicted) | N/A |
The presence of both acidic and basic centers allows for the formation of salts, which can be advantageous for improving solubility and bioavailability in drug formulations. The secondary amine can be readily N-alkylated or N-acylated, while the carboxylic acid can be converted to esters, amides, or other derivatives, providing a rich platform for generating chemical diversity.
III. Pharmacological Properties and Biological Applications
Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold exhibit a wide range of biological activities. The incorporation of a carboxylic acid at the 4-position can significantly influence the pharmacological profile, often by providing an additional point of interaction with biological targets.
A. Anticancer Activity: Inhibition of Bcl-2 Family Proteins
A significant area of research for THIQ derivatives is in oncology. Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[6] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy.
Mechanism of Action:
Bcl-2 and Mcl-1 are key regulators of the intrinsic apoptotic pathway. They function by sequestering pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing and forming pores in the mitochondrial membrane. The release of cytochrome c from the mitochondria is a critical step in the activation of caspases and the execution of apoptosis.
THIQ-based inhibitors are designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of Bcl-2 and Mcl-1. By competitively binding to the hydrophobic groove of these anti-apoptotic proteins, the inhibitors displace the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis.
Caption: Mechanism of apoptosis induction by THIQ-COOH derivatives.
B. Neurological and Other Applications
The THIQ scaffold is also being explored for the treatment of neurological disorders.[7][8] Derivatives have been investigated for their potential as neuroprotective agents, with applications in conditions like Alzheimer's and Parkinson's disease.[7] The constrained nature of the THIQ ring system can mimic the conformation of neurotransmitters, allowing for interaction with various receptors and transporters in the central nervous system.
Furthermore, some THIQ derivatives have shown potential as:
-
Beta-adrenoceptor agents: Certain substituted THIQs have been evaluated for their agonistic or antagonistic activity at beta-adrenoceptors.[9][10]
-
Antimicrobial agents: Conjugates of THIQ-3-carboxylic acid with dipeptides have demonstrated promising antibacterial and antifungal activity.[11]
IV. Structure-Activity Relationships (SAR)
While a comprehensive SAR for THIQ-4-COOH is still emerging, studies on related isomers provide valuable insights. For the Bcl-2/Mcl-1 inhibitors based on the THIQ-3-COOH scaffold, the following general SAR principles have been observed[6]:
-
The Carboxylic Acid: This group is often crucial for activity, likely forming key hydrogen bond interactions with the target protein.
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the THIQ core can significantly impact binding affinity and selectivity.
-
N-Substitution: Modification of the secondary amine can modulate the compound's physicochemical properties and its interaction with the biological target.
The development of a detailed SAR for the 4-carboxy isomer will be a critical step in optimizing its therapeutic potential.
V. Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatility of the scaffold, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive starting point for the development of new therapeutics.
Future research in this area will likely focus on:
-
Development of novel and stereoselective synthetic routes to access a wider range of THIQ-4-COOH analogs.
-
In-depth exploration of the biological mechanisms of action of these compounds.
-
Comprehensive structure-activity relationship studies to guide the design of more potent and selective drug candidates.
-
Expansion of the therapeutic applications of THIQ-4-COOH derivatives into new disease areas.
The continued investigation of this privileged scaffold is poised to yield new and effective treatments for a variety of human diseases.
VI. References
-
Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. --INVALID-LINK--
-
Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(8), 3373. --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. --INVALID-LINK--
-
Singh, G., & Singh, M. (2018). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 16(29), 5219-5237. --INVALID-LINK--
-
Kozerski, L., et al. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. --INVALID-LINK--
-
Chem-Impex. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. --INVALID-LINK--
-
Fang, H., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. --INVALID-LINK--
-
Mazur, M., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. --INVALID-LINK--
-
BOC Sciences. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. --INVALID-LINK--
-
Ivanova, Y., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(5), 3986-4000. --INVALID-LINK--
-
Chem-Impex. (n.d.). S-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. --INVALID-LINK--
-
Kumar, A., et al. (2022). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 7(44), 40386-40398. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Core Properties
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid possesses a unique bicyclic structure, integrating a tetrahydroisoquinoline core with a carboxylic acid moiety at the 4-position. This arrangement imparts a degree of conformational rigidity not found in its acyclic analog, phenylalanine.
Chemical Structure:
Table 1: Core Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| CAS Number | 116140-19-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Ionization and Acidity (pKa)
The pKa values of a molecule are critical determinants of its ionization state at a given pH, which in turn profoundly impacts its solubility, membrane permeability, and interaction with biological targets. This compound is an amphoteric molecule, containing both a basic secondary amine and an acidic carboxylic acid group.
Estimated pKa Values
Due to the scarcity of direct experimental data for the 4-carboxylic acid isomer, we can estimate the pKa values based on the parent 1,2,3,4-tetrahydroisoquinoline and typical carboxylic acids. The pKa of the conjugate acid of the secondary amine in 1,2,3,4-tetrahydroisoquinoline is approximately 9.3.[2] The carboxylic acid pKa is expected to be in the typical range for a carboxylic acid, around 2-5.
Table 2: Estimated pKa Values
| Ionizable Group | Estimated pKa | Rationale |
| Carboxylic Acid (-COOH) | ~2.5 - 4.5 | Similar to other α-amino acids, the electron-withdrawing effect of the protonated amine will lower the pKa of the carboxylic acid. |
| Secondary Amine (-NH-) | ~8.5 - 10.0 | The electron-donating character of the benzene ring may slightly increase the basicity compared to a simple secondary amine. |
Experimental Protocol for pKa Determination via Potentiometric Titration
This protocol provides a reliable method for the empirical determination of the pKa values of this compound.[3][4][5][6]
Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored continuously. The pKa values correspond to the pH at the half-equivalence points of the titration curve.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beakers (50 or 100 mL)
-
Deionized water
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place a known volume (e.g., 20 mL) of the amino acid solution into a beaker with a magnetic stir bar.
-
Record the initial pH of the solution.
-
Titration with HCl: Fill a burette with 0.1 M HCl. Add the HCl in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue the titration until the pH drops significantly and stabilizes at a low value (e.g., pH ~1.5).
-
Titration with NaOH: Rinse the pH electrode and beaker thoroughly. Place a fresh, identical volume of the amino acid solution into the beaker.
-
Fill a clean burette with 0.1 M NaOH. Add the NaOH in small increments, recording the pH after each addition. Continue the titration until the pH rises significantly and stabilizes at a high value (e.g., pH ~12.5).
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations. Identify the equivalence points (the steepest parts of the curve). The pKa values are the pH values at the midpoints between the equivalence points.
Diagram 1: Experimental Workflow for pKa Determination
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 6. m.youtube.com [m.youtube.com]
theoretical studies of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid conformation
An In-depth Technical Guide to the Theoretical Conformational Analysis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Foreword: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals with significant biological activity.[1][2][3] The introduction of a carboxylic acid moiety at the 4-position creates this compound (THIQ-4-COOH), a molecule of considerable interest for drug design. Its conformational flexibility, particularly the orientation of the carboxyl group, is critical in dictating its interaction with biological targets. This guide provides a comprehensive framework for the theoretical and computational investigation of the conformational landscape of THIQ-4-COOH, intended for researchers and scientists in the field of drug development.
The Structural Significance of THIQ-4-COOH
The therapeutic potential of THIQ derivatives often hinges on their three-dimensional shape, which governs their ability to fit into the active sites of enzymes or the binding pockets of receptors. The carboxylic acid group in THIQ-4-COOH is a key pharmacophoric feature, capable of forming strong ionic interactions (salt bridges) or hydrogen bonds with protein residues.[4] However, the efficacy of these interactions is entirely dependent on the spatial orientation of the carboxyl group, which is in turn dictated by the conformation of the flexible saturated heterocyclic ring.
The central challenge in understanding THIQ-4-COOH lies in characterizing the equilibrium between its various low-energy conformations. The six-membered dihydropyridine ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. This puckering places the substituent at the C4 position in one of two primary orientations: axial or equatorial. Determining the energetic preference between these states, and the barriers to their interconversion, is paramount for rational drug design.
The Conformational Landscape: Axial vs. Equatorial Equilibria
The conformational analysis of the THIQ ring reveals that it typically adopts half-chair or twisted boat-like structures.[5] For a substituent at the C4 position, this leads to a dynamic equilibrium between two principal conformers:
-
Axial Conformer: The carboxylic acid group is oriented roughly perpendicular to the mean plane of the ring.
-
Equatorial Conformer: The carboxylic acid group is oriented approximately within the mean plane of the ring.
The relative stability of these two conformers is governed by a complex interplay of steric and electronic factors. In simple cyclohexane systems, bulky substituents preferentially occupy the equatorial position to minimize steric clashes. However, in the THIQ system, factors such as potential intramolecular hydrogen bonding between the C4-carboxyl group and the nitrogen atom at the 2-position can influence this equilibrium. Furthermore, the conformation of the carboxylic acid itself (syn- vs. anti-periplanar arrangement of the O=C-O-H atoms) adds another layer of complexity, though the syn conformation is generally favored due to intramolecular hydrogen bonding.[6]
Theoretical studies are indispensable for dissecting these subtle energetic differences and predicting the dominant conformation in a given environment.
A Validated Workflow for Theoretical Conformational Analysis
A robust computational protocol is essential for accurately mapping the potential energy surface of THIQ-4-COOH. The following step-by-step methodology represents a field-proven approach that balances computational cost with high accuracy.
Experimental Protocol: Computational Conformational Analysis
-
Initial 3D Structure Generation:
-
Action: Construct the 2D structure of this compound using a molecular editor.
-
Causality: This initial structure serves as the starting point for conformational exploration. It is crucial to ensure correct atom connectivity and stereochemistry if applicable.
-
Action: Generate an initial 3D conformation using a rule-based or rapid energy minimization approach (e.g., using a molecular mechanics force field).
-
-
Potential Energy Surface Scan (Conformational Search):
-
Action: Employ a systematic or stochastic conformational search algorithm using a suitable Molecular Mechanics (MM) force field (e.g., MMFF94 or OPLS3e).
-
Causality: The goal is to broadly sample the conformational space to identify all plausible low-energy minima. MM methods are computationally inexpensive and ideal for this initial exploratory phase, ensuring that no significant conformers are overlooked.
-
-
Quantum Mechanical (QM) Geometry Optimization:
-
Action: Take the unique conformers identified in the MM search (typically those within a 10-15 kcal/mol window of the global minimum) and perform full geometry optimization using a higher level of theory. Density Functional Theory (DFT) is the method of choice.
-
Recommended Level of Theory: B3LYP functional with the 6-31+G(d,p) basis set is a well-established method for organic molecules.[7][8] For higher accuracy, especially in systems with potential non-covalent interactions, functionals like M06-2X or ωB97X-D are recommended.[5]
-
Causality: QM methods provide a much more accurate description of the electronic structure compared to MM. This step refines the geometry and provides reliable relative energies between the conformers.
-
-
Frequency Calculations and Thermochemical Analysis:
-
Action: Perform a frequency calculation at the same level of theory used for optimization.
-
Causality: This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections, allowing for the computation of Gibbs free energies (ΔG), which are more relevant for describing equilibria at a given temperature than simple electronic energies.
-
-
Inclusion of Solvent Effects:
-
Action: Recalculate the single-point energies of the QM-optimized conformers using an implicit solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model, with water as the solvent.
-
Causality: Biological processes occur in an aqueous environment. Implicit solvation models provide a computationally efficient means to account for the stabilizing or destabilizing effects of the solvent on different conformers, which can significantly alter their relative energies and populations.
-
-
Boltzmann Population Analysis:
-
Action: Using the calculated Gibbs free energies in solution (ΔG_solv), calculate the Boltzmann population (P_i) of each conformer i at a standard temperature (e.g., 298.15 K) using the following equation: P_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT)
-
Causality: This final step quantifies the conformational equilibrium, providing a percentage contribution of each stable conformer. This allows for a direct prediction of the most prevalent structure(s) in solution.
-
Workflow Visualization
Caption: A validated workflow for the theoretical conformational analysis of THIQ-4-COOH.
Interpreting the Results: A Quantitative View
The output of the computational workflow provides quantitative data that can be summarized for clear interpretation. The primary conformers of interest are those where the C4-carboxyl group is in the axial and equatorial positions.
| Conformer | Key Dihedral Angle (C3-C4-C(O)-O) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |
| Equatorial-COOH | ~175° | 0.00 (Reference) | >95% (Hypothetical) |
| Axial-COOH | ~65° | >2.0 (Hypothetical) | <5% (Hypothetical) |
Note: The values in this table are hypothetical and serve as an illustrative example of expected results. Actual values must be derived from the computational protocol described.
Potential Energy Surface Visualization
Caption: Simplified energy profile for the axial-equatorial interconversion of THIQ-4-COOH.
Bridging Theory and Experiment
While computational studies provide powerful predictive insights, experimental validation is crucial for confirming the theoretical model.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the primary experimental technique for studying solution-phase conformation.[9][10][11] Proton-proton coupling constants (³J_HH) across the C3-C4 bond are highly sensitive to the dihedral angle and can be used to distinguish between axial and equatorial orientations of the carboxyl group. Nuclear Overhauser Effect (NOESY) experiments can provide through-space distance constraints that further elucidate the dominant conformation.[11]
-
X-ray Crystallography: While providing an unambiguous structure, it represents the conformation in the solid state.[1][7] This may not reflect the dynamic equilibrium present in solution but can be invaluable for benchmarking computational results.
Conclusion and Future Directions
The theoretical study of this compound conformation is a critical exercise in modern drug discovery. By employing a systematic computational workflow combining molecular mechanics and quantum mechanics, researchers can gain a detailed, quantitative understanding of the conformational preferences of this important scaffold. This knowledge is fundamental for designing molecules with the optimal three-dimensional geometry for potent and selective biological activity.
Future studies should focus on expanding this analysis to N-substituted and ring-substituted analogs to understand how electronic and steric modifications modulate the conformational equilibrium.[12] Furthermore, molecular dynamics simulations can provide a more sophisticated view of the conformational dynamics and the role of explicit water molecules in stabilizing specific conformers, offering a deeper insight into the molecule's behavior in a physiological environment.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structural motif, forming the backbone of numerous natural products, particularly isoquinoline alkaloids, and a vast array of synthetic compounds with significant pharmacological activities.[1][2] Its prevalence in medicinally important molecules, including antitumor antibiotics and clinically used drugs, underscores its importance in drug discovery and development.[2] Derivatives featuring a carboxylic acid at the 4-position are of particular interest as they serve as versatile intermediates, allowing for further structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3] This guide provides a detailed exploration of the key synthetic strategies for accessing 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives, with a focus on the underlying principles, practical protocols, and asymmetric approaches.
Core Synthetic Strategies: A Comparative Overview
The construction of the THIQ ring system is most commonly achieved through intramolecular cyclization reactions. Two of the most established and powerful methods for this transformation are the Pictet-Spengler and Bischler-Napieralski reactions.[1]
The Pictet-Spengler Reaction: A Cornerstone of THIQ Synthesis
The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[4][5][6][7] This reaction is a special case of the more general Mannich reaction.[7]
Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base, which is then protonated to form a reactive iminium ion. This electrophilic species undergoes cyclization onto the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[4][5][8] The electrophilic ring closure is facilitated by electron-donating substituents on the aromatic ring.[4][8]
The Bischler-Napieralski Reaction: An Alternative Pathway
The Bischler-Napieralski reaction offers a complementary approach, starting from a β-arylethylamide.[1][9] This reaction involves an intramolecular cyclization promoted by a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions.[9][10][11]
Mechanism and Rationale: The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which is a potent electrophile that cyclizes onto the aromatic ring.[1][9][10] The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent reduction step (e.g., with sodium borohydride) to afford the desired 1,2,3,4-tetrahydroisoquinoline.[1] Generally, the Bischler-Napieralski reaction requires harsher conditions compared to the Pictet-Spengler reaction.[1]
Comparison of Key Synthetic Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone[1][8] | β-arylethylamide[1][8] |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA)[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅)[1][9] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline[1] | 3,4-Dihydroisoquinoline[1][8] |
| Subsequent Steps | Often the final desired saturation level | Requires a reduction step to yield the tetrahydroisoquinoline[1] |
| Reaction Conditions | Can range from mild to harsh, depending on the substrate[1] | Generally requires harsher, refluxing acidic conditions[1][11] |
Asymmetric Synthesis: Accessing Enantiopure Derivatives
Many biologically active THIQ derivatives exhibit stereospecific interactions with their targets. Therefore, the development of asymmetric methods to control the stereochemistry at the C4 position (and C1 if substituted) is of paramount importance for producing enantiomerically pure therapeutic agents.[12]
Key strategies for asymmetric synthesis include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed in a subsequent step.
-
Chiral Catalysts: The use of chiral Brønsted acids (e.g., chiral phosphoric acids) or Lewis acids can catalyze the Pictet-Spengler reaction enantioselectively.[13][14]
-
Asymmetric Reduction: The asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate, formed via a Bischler-Napieralski reaction, can provide access to chiral THIQs.[15] This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation.[15]
Visualizing the Synthetic Pathways
Caption: Core synthetic routes to THIQ-4-carboxylic acid derivatives.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of a this compound Derivative
This protocol describes a general procedure for the synthesis of a THIQ-4-carboxylic acid derivative via the Pictet-Spengler reaction.
Materials:
-
β-arylethylamine precursor
-
α-keto acid (e.g., pyruvic acid) or a suitable aldehyde/ketone with a masked carboxylic acid functionality
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in DCM (0.1-0.5 M) at 0 °C, add the α-keto acid (1.1 eq).
-
Acid Addition: Slowly add trifluoroacetic acid (2.0-3.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired this compound derivative.
Protocol 2: Bischler-Napieralski/Reduction Sequence for a this compound Derivative
This protocol outlines a two-step procedure involving a Bischler-Napieralski cyclization followed by reduction.
Step A: Bischler-Napieralski Cyclization
Materials:
-
β-arylethylamide precursor
-
Phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅)
-
Toluene or another suitable high-boiling solvent
-
Ice
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the β-arylethylamide (1.0 eq) in toluene (0.2-1.0 M).
-
Reagent Addition: Slowly add POCl₃ (2.0-4.0 eq) to the solution at 0 °C.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basification and Extraction: Basify the aqueous layer with concentrated NH₄OH solution to pH > 9 and extract with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline intermediate.
Step B: Reduction to Tetrahydroisoquinoline
Materials:
-
Crude 3,4-dihydroisoquinoline from Step A
-
Methanol (MeOH) or ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
Procedure:
-
Dissolution: Dissolve the crude 3,4-dihydroisoquinoline in MeOH (0.1-0.5 M) and cool to 0 °C.
-
Reducing Agent Addition: Add NaBH₄ (1.5-3.0 eq) portion-wise to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of water.
-
Concentration and Extraction: Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Drying, Concentration, and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of THIQs.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Pictet-Spengler | Insufficiently activated aromatic ring. | Use stronger acid catalyst (e.g., superacids) or higher temperatures.[16] Consider microwave-assisted synthesis. |
| Steric hindrance from bulky substituents. | Optimize reaction conditions (temperature, concentration). Explore alternative catalysts. | |
| Side Reactions in Bischler-Napieralski | Formation of styrenes via retro-Ritter reaction. | Use the corresponding nitrile as a solvent to shift the equilibrium.[10] |
| Polymerization or decomposition under harsh conditions. | Use milder dehydrating agents (e.g., Tf₂O) or lower reaction temperatures.[9] | |
| Difficulty in Purification | Presence of closely-related byproducts or stereoisomers. | Optimize chromatographic conditions (try different solvent systems or stationary phases). Consider derivatization to facilitate separation. Recrystallization may also be effective. |
| Poor Enantioselectivity | Ineffective chiral catalyst or auxiliary. | Screen a variety of chiral catalysts/auxiliaries. Optimize reaction parameters such as temperature, solvent, and concentration. |
Conclusion
The synthesis of this compound derivatives is a well-established field with robust and versatile methodologies. The Pictet-Spengler and Bischler-Napieralski reactions remain the foundational strategies for constructing the core THIQ scaffold. The choice between these methods often depends on the available starting materials and the desired substitution pattern. For drug discovery and development, the ability to control stereochemistry is critical, and a range of powerful asymmetric techniques have been developed to meet this need. By understanding the underlying mechanisms and carefully optimizing reaction conditions, researchers can efficiently access a diverse array of these valuable compounds for further investigation as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. organicreactions.org [organicreactions.org]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Characterization of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Introduction: The Significance of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid (THIC-4)
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. As a constrained analog of the amino acid phenylalanine, THIQ derivatives have been instrumental in the development of novel therapeutics. Specifically, this compound (THIC-4) is a chiral building block with significant potential in drug discovery. Its rigid structure allows for the precise orientation of pharmacophoric groups, making it a valuable component in the design of agents targeting a variety of biological systems.
Given its importance, the robust and accurate analytical characterization of THIC-4 is paramount for researchers in synthetic chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of THIC-4, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols herein are designed to be adaptable and serve as a strong foundation for method development and validation in a research setting.
Physicochemical Properties of THIC-4
A foundational understanding of the physicochemical properties of THIC-4 is essential for developing appropriate analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 177.20 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid (predicted) | General knowledge |
| Chirality | Yes, at the C4 position | General knowledge |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
HPLC is an indispensable tool for assessing the purity of THIC-4 and for separating its enantiomers. Due to the presence of both an acidic carboxylic acid and a basic secondary amine, THIC-4 is amenable to a variety of chromatographic modes. Reversed-phase HPLC is a common starting point for purity analysis, while chiral chromatography is necessary for resolving the enantiomers.
Rationale for Method Selection
The choice of a C18 reversed-phase column is based on its wide applicability and effectiveness in separating moderately polar compounds like THIC-4. The mobile phase, a mixture of acetonitrile and an aqueous buffer, allows for the manipulation of retention time and peak shape. The use of an acidic buffer (e.g., phosphate or formate) is crucial to suppress the ionization of the carboxylic acid and protonate the amine, leading to better peak symmetry and retention. For chiral separations, specialized columns with a chiral stationary phase (CSP) are required to differentiate between the enantiomers.
Experimental Workflow: HPLC Analysis
Caption: General workflow for HPLC analysis of THIC-4.
Protocol 1: Reversed-Phase HPLC for Purity Assessment
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid
-
0.45 µm syringe filters
Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance and volumetric glassware
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid. Degas the mobile phase by sonication or vacuum filtration.
-
Standard/Sample Preparation: Accurately weigh and dissolve the THIC-4 sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm and 254 nm (The aromatic ring of THIC-4 should provide UV absorbance).
-
-
Data Analysis: Integrate the peak corresponding to THIC-4 and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Objective: To separate the enantiomers of THIC-4 and determine the enantiomeric excess (% ee).
Note: The specific chiral column and mobile phase will require screening and optimization. The following is a representative starting point based on methods for similar compounds.[2]
Materials:
-
Racemic and enantiomerically enriched samples of THIC-4
-
HPLC-grade hexane, isopropanol (IPA), and ethanol
-
Trifluoroacetic acid (TFA)
Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an acidic additive like TFA (0.1%) may be required to improve peak shape.
-
Sample Preparation: Dissolve the THIC-4 sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm or 254 nm
-
-
Data Analysis:
-
Inject the racemic sample to determine the retention times of both enantiomers.
-
Inject the enantiomerically enriched sample and integrate the peaks for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation
LC-MS is a powerful technique for confirming the molecular weight of THIC-4 and providing structural information through fragmentation analysis. It is particularly useful for identifying the compound in complex matrices and for characterizing potential metabolites or degradation products.
Rationale for Method Selection
Electrospray ionization (ESI) is the preferred ionization technique for a molecule like THIC-4, as it is a gentle method suitable for polar, non-volatile compounds. ESI can be operated in both positive and negative ion modes. In positive mode, the secondary amine is readily protonated to form the [M+H]⁺ ion. In negative mode, the carboxylic acid can be deprotonated to form the [M-H]⁻ ion. The choice of mode may depend on the specific LC conditions and instrument sensitivity.
Experimental Workflow: LC-MS Analysis
Caption: General workflow for LC-MS analysis of THIC-4.
Protocol 3: LC-MS Analysis of THIC-4
Objective: To confirm the molecular weight and obtain fragmentation data for THIC-4.
Materials:
-
THIC-4 sample
-
LC-MS grade acetonitrile and water
-
LC-MS grade formic acid
Equipment:
-
LC-MS system with an ESI source
Procedure:
-
LC Conditions: Use the reversed-phase HPLC conditions described in Protocol 1. It is crucial to use a volatile buffer like formic acid instead of non-volatile buffers like phosphate.
-
MS Conditions (Example):
-
Ionization Mode: ESI Positive and/or Negative
-
Capillary Voltage: 3-4 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Scan Range: m/z 50-500
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum for the peak corresponding to THIC-4.
-
Look for the protonated molecule [M+H]⁺ at m/z 178.0863 in positive mode and the deprotonated molecule [M-H]⁻ at m/z 176.0717 in negative mode.
-
If using a tandem mass spectrometer (MS/MS), select the parent ion and apply collision-induced dissociation (CID) to obtain a fragmentation spectrum. Expected fragments may include the loss of the carboxylic acid group (-45 Da) and cleavages of the tetrahydroisoquinoline ring.
-
| Ion | Calculated m/z |
| [M+H]⁺ | 178.0863 |
| [M-H]⁻ | 176.0717 |
| [M+Na]⁺ | 200.0682 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of THIC-4. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to confirm assignments.
Rationale for Method Selection
The choice of solvent is critical for NMR analysis. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are good choices as they can solubilize the zwitterionic form of the amino acid. The chemical shifts will be influenced by the solvent and the protonation state of the molecule.
Predicted ¹H and ¹³C NMR Data for THIC-4
Predicted ¹H NMR (in CD₃OD, 400 MHz):
-
δ 7.0-7.2 ppm (m, 4H): Aromatic protons of the benzene ring.
-
δ 4.0-4.2 ppm (m, 2H): Methylene protons at the C1 position (adjacent to the nitrogen and aromatic ring).
-
δ 3.0-3.5 ppm (m, 3H): Methylene protons at the C3 position and the methine proton at the C4 position.
-
NH and COOH protons: May be broad or exchange with the solvent, making them difficult to observe.
Predicted ¹³C NMR (in CD₃OD, 100 MHz):
-
δ ~175 ppm: Carboxylic acid carbon (C=O).
-
δ 125-135 ppm: Aromatic carbons.
-
δ ~40-50 ppm: Aliphatic carbons of the heterocyclic ring (C1, C3, C4).
Protocol 4: NMR Analysis of THIC-4
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of THIC-4.
Materials:
-
THIC-4 sample (5-10 mg)
-
Deuterated solvent (e.g., CD₃OD or DMSO-d₆)
-
NMR tubes
Equipment:
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the THIC-4 sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband decoupling pulse sequence).
-
If necessary, perform 2D NMR experiments (COSY, HSQC) to aid in structural assignment.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the protons and carbons of the THIC-4 structure.
-
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC, LC-MS, and NMR spectroscopy, researchers can confidently assess the purity, determine the enantiomeric composition, and confirm the chemical structure of this important synthetic building block. It is imperative to note that the provided protocols, particularly for HPLC, may require optimization to suit specific laboratory instrumentation and sample characteristics. Rigorous method validation is always recommended to ensure the accuracy and reliability of the analytical results.
References
The Art of the Scaffold: A Guide to Privileged Structures in Medicinal Chemistry
Foreword: The Blueprint of Drug Discovery
In the intricate world of medicinal chemistry, the relentless pursuit of novel therapeutics hinges on a foundational concept: the molecular scaffold. These core structures are the architectural blueprints upon which potent and selective drugs are built. This guide eschews a rigid, one-size-fits-all template. Instead, it is designed to provide a deep, practical understanding of how to leverage privileged scaffolds in your drug discovery programs. We will delve into the "why" behind the "how," offering not just protocols, but the strategic thinking that underpins successful medicinal chemistry campaigns. Our focus will be on three exemplary scaffolds: the benzodiazepines, masters of neuromodulation; the indoles, versatile kinase inhibitors; and the quinolines, potent anticancer agents. Through detailed application notes, step-by-step protocols, and illustrative data, you will gain the expertise to confidently apply these principles to your own research endeavors.
Part 1: The Benzodiazepine Scaffold - Modulators of the Central Nervous System
The 1,4-benzodiazepine core is a quintessential "privileged structure," renowned for its ability to interact with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This interaction potentiates the effect of GABA, leading to sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1]
Application Note: Designing Novel Anxiolytics
The therapeutic utility of benzodiazepines is dictated by the nuanced substitutions on the core scaffold. For instance, an electron-withdrawing group at the 7-position is crucial for anxiolytic activity. The nature and position of substituents on the 5-phenyl ring also significantly influence receptor affinity and functional activity. Our goal is to synthesize a small library of 1,4-benzodiazepine-2-one derivatives and assess their affinity for the GABA-A receptor to identify promising candidates for further development.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2-one Library
This protocol outlines a robust method for the synthesis of a diverse library of 1,4-benzodiazepine-2,5-diones from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[3]
Step 1: Reductive Amination
-
Swell the resin-bound aldehyde in a suitable solvent.
-
Add the R-amino ester hydrochloride salt and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Allow the mixture to react for 6 hours to ensure complete imine formation and racemization.[3]
-
Add a reducing agent, such as sodium triacetoxyborohydride, and continue the reaction overnight.
-
Wash the resin thoroughly to remove excess reagents.
Step 2: Acylation
-
Swell the resin from the previous step in a suitable solvent.
-
Add the desired anthranilic acid, a coupling agent (e.g., HATU), and a base (e.g., collidine).
-
Allow the reaction to proceed for 12 hours.
-
Wash the resin to remove unreacted starting materials and byproducts.
Step 3: Cyclization and Cleavage
-
Treat the resin with a solution of trifluoroacetic acid in a suitable solvent (e.g., dichloromethane) to effect cyclization and cleavage from the solid support.
-
Filter the resin and concentrate the filtrate to obtain the crude 1,4-benzodiazepine-2,5-dione.
-
Purify the product by flash chromatography.
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of synthesized benzodiazepine derivatives for the GABA-A receptor.
Materials:
-
[3H]Flunitrazepam (radioligand)
-
Rat brain membrane homogenate (source of GABA-A receptors)
-
Assay buffer (e.g., Tris-HCl)
-
Synthesized benzodiazepine derivatives (competitors)
-
Unlabeled diazepam (positive control)
-
Scintillation vials and cocktail
Procedure:
-
In a 96-well plate, add the rat brain membrane homogenate.
-
Add a fixed concentration of [3H]Flunitrazepam to each well.
-
Add varying concentrations of the synthesized benzodiazepine derivatives or unlabeled diazepam.
-
For non-specific binding, add a high concentration of unlabeled diazepam.
-
Incubate the plate at 4°C for 1 hour.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Data Presentation: Structure-Activity Relationship of Benzodiazepine Derivatives
| Compound | R7 | R5-phenyl | GABA-A Receptor Ki (nM) | Reference |
| Diazepam | Cl | H | 4.5 | [2] |
| Flunitrazepam | NO2 | 2-F | 1.2 | [1] |
| Clonazepam | NO2 | 2-Cl | 1.1 (EC50) | [1] |
| Chlordiazepoxide | Cl | H | 4.6 (EC50) | [1] |
Causality Behind Experimental Choices: The use of a solid-phase synthesis approach allows for the rapid generation of a diverse library of compounds.[3] The competitive radioligand binding assay is a robust and sensitive method for determining the affinity of compounds for the target receptor.[1]
Part 2: The Indole Scaffold - A Privileged Motif for Kinase Inhibition
The indole scaffold is another prominent privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its ability to mimic the purine core of ATP makes it an excellent starting point for the design of kinase inhibitors.[4]
Application Note: Targeting EGFR in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Mutations and overexpression of EGFR are common in various cancers, making it a key therapeutic target. We will synthesize a series of indole-based compounds and evaluate their ability to inhibit EGFR kinase activity.
Experimental Protocol: Fischer Indole Synthesis of a Kinase Inhibitor Precursor
This protocol details the synthesis of a 2-phenylindole scaffold, a common core for many kinase inhibitors, using the Fischer indole synthesis.[5][6]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial acetic acid (catalyst and solvent)
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine and acetophenone in glacial acetic acid.
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product will precipitate out. Collect the solid by filtration and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Causality Behind Experimental Choices: The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from readily available starting materials.[5][6] Acetic acid serves as both the solvent and the acid catalyst for the cyclization reaction.
Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a luminescent-based assay to measure the inhibition of EGFR kinase activity.[7][8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Synthesized indole derivatives (inhibitors)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
In a white 96-well plate, add the EGFR kinase and the synthesized indole derivatives at various concentrations.
-
Add the Poly(Glu, Tyr) substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values for the inhibitors are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: Structure-Activity Relationship of Indole-Based EGFR Inhibitors
| Compound | R1 | R5 | EGFR IC50 (nM) | Reference |
| Erlotinib | - | O(CH2)2OCH3 | 2 | [9] |
| Sunitinib | - | F | 80 | [10] |
| Indole Derivative 1 | H | H | >1000 | [11] |
| Indole Derivative 2 | CH3 | Cl | 50 | [11] |
Signaling Pathway Diagram: EGFR Signaling
Caption: Simplified EGFR signaling pathway.
Part 3: The Quinoline Scaffold - A Versatile Core for Anticancer Agents
The quinoline scaffold is a privileged heterocyclic system that has been extensively explored in the development of anticancer agents.[12][13] Its planar structure allows for intercalation into DNA, and it can be readily functionalized to target various enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases.
Application Note: Development of Novel Cytotoxic Agents
We aim to synthesize a series of substituted quinolines and evaluate their cytotoxic effects on cancer cell lines. The synthetic strategy will employ the Friedländer annulation, a classic and efficient method for quinoline synthesis.[14][15][16]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol describes the synthesis of a 2-substituted quinoline from a 2-aminobenzophenone and a ketone with an α-methylene group.[14][15][16]
Materials:
-
2-Amino-5-chlorobenzophenone
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
To a solution of 2-amino-5-chlorobenzophenone and ethyl acetoacetate in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.
Causality Behind Experimental Choices: The Friedländer synthesis is a convergent and atom-economical method for constructing the quinoline ring system.[14][15][16] The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol details the use of the MTT assay to assess the cytotoxicity of the synthesized quinoline derivatives against a cancer cell line (e.g., HCT116).
Materials:
-
HCT116 human colon cancer cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized quinoline derivatives or doxorubicin for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Data Presentation: Structure-Activity Relationship of Quinoline Derivatives against Cancer Cell Lines
| Compound | R2 | R4 | HCT116 IC50 (µM) | Reference |
| Quinoline-1 | H | H | >100 | [12] |
| Quinoline-2 | CH3 | Phenyl | 15.2 | [12] |
| Quinoline-3 | OCH3 | 4-Fluorophenyl | 5.8 | [12] |
| Quinoline-4 | Cl | 2-Hydroxyphenyl | 2.1 | [13] |
Part 4: High-Throughput Screening Workflow
The discovery of novel bioactive compounds often begins with the screening of large compound libraries. High-throughput screening (HTS) automates this process, enabling the rapid evaluation of thousands to millions of compounds.
Experimental Workflow: A Typical HTS Campaign
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. testbook.com [testbook.com]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organicreactions.org [organicreactions.org]
- 16. Friedlaender Synthesis [organic-chemistry.org]
Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid: A Detailed Guide for Researchers
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a carboxylic acid group at the C4 position, coupled with stereochemical control, provides a valuable building block for drug discovery and development. This guide offers an in-depth exploration of the asymmetric synthesis of chiral 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, presenting scientifically robust protocols and the underlying principles that govern these transformations.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing chiral this compound lies in the stereoselective construction of the quaternary stereocenter at the C4 position. Various strategies have been developed to address this, broadly categorized into chiral auxiliary-mediated approaches, catalytic asymmetric methods, and utilization of the chiral pool. This document will delve into key methodologies, providing detailed experimental protocols and insights into their application.
Core Synthetic Strategies and Mechanistic Considerations
The asymmetric synthesis of this target molecule can be approached through several strategic disconnections. The most common strategies involve the formation of the heterocyclic ring as the key stereochemistry-defining step.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, a cornerstone in the synthesis of THIQs, involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed cyclization.[1] Achieving asymmetry in this reaction can be accomplished through the use of chiral catalysts or by employing chiral starting materials.[1][2][3][4]
Mechanism Insight: The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. The stereochemical outcome is determined by the facial selectivity of the nucleophilic attack of the aromatic ring on the iminium ion. Chiral Brønsted acids or Lewis acids can create a chiral environment around the iminium ion, directing the cyclization to favor one enantiomer.[3][5]
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
A Practical Guide to the Incorporation of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid (Tic) into Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained amino acid analogues into peptides is a powerful strategy in medicinal chemistry for enhancing biological activity, selectivity, and metabolic stability. Among these, 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Tic) has emerged as a particularly valuable building block. Tic, a rigid analogue of phenylalanine or proline, effectively induces β-turn conformations in the peptide backbone, a structural motif crucial for many receptor-ligand interactions.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Tic into synthetic peptides using solid-phase peptide synthesis (SPPS), covering essential aspects from the selection of building blocks to the final purification and characterization of the target peptide.
Introduction: The Significance of Tic in Peptidomimetics
This compound (Tic) is a non-natural, cyclic amino acid that serves as a conformationally restricted analogue of Phenylalanine (Phe) and a surrogate for Proline (Pro).[1][2][3][4] Its rigid bicyclic structure dramatically limits the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific secondary structure, most notably a β-turn.
Why is this important? Many biologically active peptides exert their function by adopting a specific three-dimensional shape to bind to their target receptors.[5] However, short linear peptides are often highly flexible in solution, leading to a loss of binding affinity and increased susceptibility to enzymatic degradation.[3][6] By incorporating Tic, researchers can:
-
Stabilize Bioactive Conformations: Force the peptide into a turn structure that mimics the receptor-bound state, thereby increasing potency and selectivity.[3][5]
-
Enhance Metabolic Stability: The unnatural structure of Tic makes the adjacent peptide bonds more resistant to cleavage by proteases, prolonging the peptide's half-life in vivo.[3]
-
Improve Bioavailability: The increased rigidity and hydrophobicity imparted by Tic can contribute to improved absorption and distribution properties.[3]
A prime example of its success is the drug Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of Proline with a Tic derivative led to a highly potent therapeutic agent.[1][2][3]
Selecting the Right Tic Building Block
For use in standard Solid-Phase Peptide Synthesis (SPPS), Tic must be appropriately protected. The most common derivatives are protected at the α-amino group with either a Fluorenylmethyloxycarbonyl (Fmoc) or a tert-Butyloxycarbonyl (Boc) group.
| Derivative | Chemical Name | Molecular Weight ( g/mol ) | Key Application |
| Fmoc-Tic-OH | N-(9-Fluorenylmethoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 399.44 | Standard for Fmoc/tBu orthogonal SPPS strategy.[7] |
| Boc-Tic-OH | N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 277.32 | Used in Boc/Bzl SPPS strategy.[8][9] |
The choice between Fmoc and Boc strategies depends on the overall synthetic plan, the nature of other amino acids in the sequence, and the desired cleavage conditions.[10] The Fmoc/tBu strategy is more common in modern peptide synthesis due to its use of milder cleavage conditions (typically TFA-based) compared to the harsh hydrofluoric acid (HF) often required for Boc/Bzl cleavage.[8][10] This guide will focus primarily on the Fmoc strategy.
Core Protocol: SPPS of Tic-Containing Peptides (Fmoc/tBu Strategy)
The incorporation of Tic is often challenging due to its steric hindrance, which can slow down the coupling reaction.[11] Therefore, optimized protocols are necessary to ensure high coupling efficiency.
Workflow for Tic Incorporation via SPPS
The following diagram outlines the key steps in a single cycle of adding a Tic residue to a growing peptide chain on a solid support.
Caption: SPPS cycle for incorporating an Fmoc-Tic-OH residue.
Detailed Step-by-Step Protocol
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard Fmoc-compatible resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Tic-OH
-
Other required Fmoc-protected amino acids
-
Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly recommended for the sterically hindered Tic residue.[11][12]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[13]
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel. Add DMF and allow it to swell for at least 30 minutes with gentle agitation.[14] Drain the solvent.
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]
-
-
The Coupling of Fmoc-Tic-OH (Critical Step):
-
Rationale: Tic is a sterically hindered amino acid, meaning it is physically bulky, which can make it difficult to form a peptide bond.[11] To overcome this, a highly efficient coupling reagent and potentially longer reaction times or a "double coupling" strategy are employed.[11][16] HATU and HCTU are aminium-based reagents that create highly reactive esters, promoting rapid bond formation even with challenging residues.[12][17]
-
Activation: In a separate vial, dissolve Fmoc-Tic-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for at least 2 hours at room temperature. For difficult sequences, this can be extended to 4 hours or overnight.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. Note: The Kaiser test is not effective after Proline or other secondary amines.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash with DMF, and repeat the coupling step with a freshly prepared activated Fmoc-Tic-OH solution.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail fresh. Reagent K is a robust choice for peptides containing sensitive residues.[13][18]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[13][19]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Rinse the resin with a small amount of fresh TFA.
-
Concentrate the TFA solution under reduced pressure.
-
-
Peptide Precipitation and Washing:
-
Add the concentrated peptide solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove scavengers and residual protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
Raw synthetic peptides are rarely pure and contain deletion sequences or products of side reactions.[20] Purification is essential to isolate the target Tic-containing peptide.
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for peptide purification.[21]
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is used:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Protocol:
-
Dissolve the crude peptide in a minimal amount of Solvent A (or a mixture with Solvent B if solubility is an issue).
-
Filter the solution to remove any particulates.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30-40 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[22]
-
Characterization by Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm that the purified peptide has the correct molecular weight. The observed mass should match the calculated theoretical mass of the Tic-containing peptide.[23]
Structural Confirmation
The primary reason for incorporating Tic is to induce a specific conformation.[24] While not a routine characterization technique for every synthesis, structural analysis can be performed to validate the design.
-
Circular Dichroism (CD) Spectroscopy: Can provide information about the secondary structure of the peptide in solution, often showing a characteristic spectrum for β-turns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed 3D structural information and can definitively confirm the presence and nature of the Tic-induced turn.[23]
The following diagram illustrates the conformational constraint imposed by Tic.
Caption: Tic's rigid structure induces a β-turn in the peptide backbone.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency of Tic (Positive Kaiser test after coupling) | 1. Steric hindrance of the Tic residue.[11] 2. Insufficient activation time or reagent amount. 3. Aggregation of the peptide chain on the resin. | 1. Use a high-efficiency coupling reagent like HATU or HCTU.[12] 2. Increase coupling time (2-4 hours or overnight). 3. Perform a "double coupling" by repeating the coupling step.[17] 4. Increase the equivalents of amino acid and coupling reagents (e.g., to 4-5 eq.). |
| Incomplete Cleavage/Deprotection | 1. Insufficient cleavage time. 2. Inappropriate cleavage cocktail for side-chain protecting groups (e.g., Arg(Pbf)). | 1. Extend cleavage time to 3-4 hours.[19] 2. Ensure the cleavage cocktail contains the correct scavengers for the amino acids present in your sequence.[25][26] |
| Poor Solubility of Crude Peptide | 1. Peptide is highly hydrophobic. 2. Aggregation. | 1. Dissolve in a stronger solvent for HPLC purification (e.g., containing acetonitrile, isopropanol, or even formic acid). 2. Sonication may help break up aggregates. |
| Oxidation of Sensitive Residues (Met, Cys, Trp) | Reaction with carbocations generated during cleavage, or exposure to air.[26] | 1. Use a cleavage cocktail with appropriate scavengers (e.g., EDT, thioanisole).[13][25] 2. Minimize the time the peptide is exposed to the acidic cleavage cocktail. 3. Handle the peptide under an inert atmosphere (e.g., nitrogen or argon) where possible. |
Conclusion
The incorporation of this compound represents a key strategy in modern peptidomimetic design. While its steric bulk presents a synthetic challenge, the use of optimized solid-phase protocols, particularly with highly active aminium-based coupling reagents, allows for its efficient and reliable incorporation. The resulting peptides, conformationally locked into bioactive β-turn structures, often exhibit superior potency, stability, and selectivity. The detailed protocols and troubleshooting guide provided herein serve as a practical resource for researchers aiming to harness the unique structural benefits of Tic in the development of novel peptide-based therapeutics and biological probes.
References
- 1. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Applications and Modifications of 1,2,3,4-Tetrahydroisoquinoline-...: Ingenta Connect [ingentaconnect.com]
- 4. nbinno.com [nbinno.com]
- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. biosynth.com [biosynth.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 14. bachem.com [bachem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. waters.com [waters.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oxfordglobal.com [oxfordglobal.com]
- 24. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biotage.com [biotage.com]
- 26. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure is a key feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The incorporation of a carboxylic acid moiety at the 4-position introduces a crucial functional group for further derivatization, enabling the modulation of physicochemical properties and target engagement. This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and stereochemical considerations. This guide will focus on two robust and well-documented methods:
-
Direct Cyclization via Homophthalic Anhydride and an Imine: This approach offers a convergent and efficient route to the core structure, directly establishing the C4-carboxylic acid functionality.
-
Two-Step Synthesis via Michael Addition-Lactamization followed by Reduction: This linear approach first constructs a 1-oxo-tetrahydroisoquinoline intermediate, which is subsequently reduced to the desired product.
Method 1: Direct Synthesis via Homophthalic Anhydride Cyclization
This method relies on the reaction between homophthalic anhydride and a suitable imine, a transformation that constructs the tetrahydroisoquinoline-4-carboxylic acid skeleton in a single key step. The reaction is believed to proceed through a Mannich-type intermediate, followed by an intramolecular cyclization.[1]
Reaction Scheme: Homophthalic Anhydride Route
References
Application Notes and Protocols: Synthesis of Tetrahydroisoquinoline Scaffolds via the Ugi Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Ugi multicomponent reaction for the synthesis of complex molecules incorporating the 1,2,3,4-tetrahydroisoquinoline (THIQ) motif. As a privileged scaffold in medicinal chemistry, the THIQ core is present in numerous natural products and pharmacologically active compounds.[1][2] The Ugi reaction offers a powerful and efficient strategy for accessing diverse libraries of THIQ-based peptidomimetics, making it an invaluable tool in modern drug discovery.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Reaction
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are cornerstones of green and efficient chemistry.[3] Among them, the Ugi four-component reaction (U-4CR) is preeminent for its ability to rapidly generate complex α-acylamino carboxamides with high atom economy.[4][5] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.[5]
A significant advancement in this field is the Joullié-Ugi three-component reaction (JU-3CR), which utilizes a pre-formed cyclic imine in place of the separate aldehyde and amine components.[6][7][8] This modification is particularly advantageous for synthesizing conformationally constrained peptidomimetics, which are highly sought after as drug candidates due to their potential for potent and selective interactions with biological targets.[6][9] When 3,4-dihydroisoquinoline (a cyclic imine) is used as a substrate, the JU-3CR provides a direct and robust route to novel peptidomimetics built upon the medicinally significant tetrahydroisoquinoline framework.[1][10]
This document details the mechanistic principles, provides step-by-step experimental protocols, and discusses the synthetic scope of the Ugi reaction in the context of tetrahydroisoquinoline synthesis.
Mechanistic Principles: The Joullié-Ugi Three-Component Reaction
The JU-3CR involving a cyclic imine like 3,4-dihydroisoquinoline follows a well-established mechanistic pathway. The reaction is typically performed in a polar solvent, such as methanol, which facilitates the formation of the ionic intermediates.[4][11]
-
Protonation of the Imine: The reaction commences with the protonation of the cyclic imine (I) by the carboxylic acid component, forming a highly electrophilic iminium ion (II).
-
Nucleophilic Attack by Isocyanide: The terminal carbon of the isocyanide, a potent nucleophile, attacks the iminium ion to form a stable nitrilium ion intermediate (III).
-
Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, generating an O-acyl-isoamide intermediate (IV).
-
Mumm Rearrangement: The entire sequence is driven to completion by the irreversible intramolecular 1,4-acyl transfer from the oxygen atom to the nitrogen atom, known as the Mumm rearrangement.[5] This step yields the final, stable N-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide product (V).
The use of a cyclic imine effectively locks the backbone of the resulting molecule, providing superior diastereoselectivity compared to analogous four-component reactions.[6][8]
Caption: Mechanism of the Joullié-Ugi 3-Component Reaction.
Experimental Protocols
Protocol 1: General Synthesis of N-Acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamides via JU-3CR
This protocol describes a general procedure for the synthesis of a diverse library of peptidomimetics using 3,4-dihydroisoquinoline, various carboxylic acids, and isocyanides.[10][12]
Materials and Reagents:
-
3,4-Dihydroisoquinoline (1.0 eq)
-
Carboxylic Acid (e.g., acetic acid, benzoic acid) (1.0 - 1.2 eq)
-
Isocyanide (e.g., benzyl isocyanide, tert-butyl isocyanide) (1.0 - 1.2 eq)
-
Anhydrous Methanol (MeOH) as solvent
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Reagents for work-up (e.g., ethyl acetate, saturated NaHCO₃ solution, brine)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,4-dihydroisoquinoline (1.0 eq) in anhydrous methanol (0.5 M), add the selected carboxylic acid (1.1 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Rationale: This initial step allows for the in situ formation and protonation of the imine, preparing it for nucleophilic attack.
-
-
Addition of Isocyanide: Add the isocyanide component (1.1 eq) to the reaction mixture in a single portion.
-
Rationale: The Ugi reaction is often exothermic and proceeds rapidly upon addition of the isocyanide.[5] Adding it last initiates the main cascade.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
Protocol 2: One-Pot Ugi-Azide/Intramolecular Heck Reaction
This advanced protocol demonstrates the power of combining an Ugi-azide reaction with a subsequent palladium-catalyzed intramolecular Heck cyclization to build complex, fused heterocyclic systems containing both tetrazole and tetrahydroisoquinoline rings.[2][13][14]
Caption: One-Pot Ugi-Azide and Heck Reaction Workflow.
Materials and Reagents:
-
2-Bromobenzaldehyde derivative (1.0 mmol, 1.0 eq)
-
Allylamine hydrochloride (1.0 mmol, 1.0 eq)
-
Trimethylsilyl azide (TMSN₃) (1.0 mmol, 1.0 eq)
-
Isocyanide (1.0 mmol, 1.0 eq)
-
Anhydrous Methanol (MeOH) and Acetonitrile (MeCN)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Triphenylphosphine (PPh₃, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq for Heck step)
-
Nitrogen atmosphere setup
Step-by-Step Methodology:
-
Ugi-Azide Reaction: In a sealed vial, combine the 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and the chosen isocyanide (1 mmol) in methanol (5 mL).[2][13]
-
Stir the mixture at 40 °C for 24 hours.
-
Solvent Exchange: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Evaporate the solvent under vacuum to obtain the crude Ugi adduct. This intermediate is used directly without further purification.
-
Rationale: This one-pot approach enhances pot, atom, and step economy (PASE) by avoiding an intermediate purification step, which saves time and resources.[2]
-
-
Heck Reaction Setup: To the vial containing the crude adduct, add acetonitrile (3 mL), palladium(II) acetate (10 mol%), triphenylphosphine (20 mol%), and potassium carbonate (2 eq).[13]
-
Seal the vial and stir the mixture at 105 °C under a nitrogen atmosphere for 3 hours.
-
Rationale: The Pd(OAc)₂/PPh₃ system is a standard catalyst for Heck coupling, and K₂CO₃ acts as the base required for the catalytic cycle. A nitrogen atmosphere prevents oxidation of the catalyst.
-
-
Work-up and Purification: After cooling, perform an aqueous work-up. The crude product is then purified by flash chromatography (e.g., 1:4 ethyl acetate/petroleum ether) to yield the final tetrazolyl-1,2,3,4-tetrahydroisoquinoline product.[13]
Data Presentation: Substrate Scope and Yields
The Ugi reaction involving (di)hydroisoquinolines is versatile. The following table summarizes representative yields for the one-pot Ugi-azide/Heck reaction sequence with various substrates.
| Entry | Benzaldehyde (1) | Isocyanide (4) | Product | Yield (%) | Reference |
| 1 | 2-Bromo- | tert-Butyl isocyanide | 6a | 60% | [13] |
| 2 | 2-Bromo- | Benzyl isocyanide | 6b | 58% | [13] |
| 3 | 2-Bromo- | Ethyl isocyanoacetate | 6c | 79% | [13] |
| 4 | 2-Bromo-5-methoxy- | Ethyl isocyanoacetate | 6d | 78% | [13] |
| 5 | 2-Bromo-4,5-dimethoxy- | Ethyl isocyanoacetate | 6e | 75% | [13] |
| 6 | 2-Bromo-4-fluoro- | Ethyl isocyanoacetate | 6f | 73% | [13] |
Data adapted from a study on one-pot Ugi-azide and Heck reactions.[13] The higher yields for products 6c-f are attributed to a spontaneous lactamization that occurs when using ethyl isocyanoacetate, leading to more stable tetracyclic products.
Troubleshooting and Key Considerations
-
Reagent Purity: Isocyanides can have a strong, unpleasant odor and may degrade over time. Use freshly prepared or purified isocyanides for best results. The stability of the 3,4-dihydroisoquinoline is also critical.
-
Solvent Choice: While methanol is the most common solvent, other polar solvents like ethanol or trifluoroethanol can be used.[4] The choice may influence reaction rates and yields.
-
Diastereoselectivity: When using chiral components (e.g., a chiral carboxylic acid), the Ugi reaction often proceeds with only poor to moderate diastereoselectivity.[12] However, the constrained nature of the JU-3CR with cyclic imines generally offers improved stereocontrol.[6]
-
Racemization: The final 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives can be prone to racemization, particularly during subsequent steps like hydrolysis.[12]
-
Post-Reaction Modifications: The Ugi product is a versatile intermediate. As demonstrated in Protocol 2, it can be subjected to a wide range of post-Ugi transformations to further increase molecular complexity.[9][15]
Conclusion
The Ugi reaction, particularly in its three-component variant with cyclic imines, represents a highly effective and convergent strategy for the synthesis of tetrahydroisoquinoline-containing peptidomimetics. This approach combines operational simplicity with the ability to generate significant molecular diversity from readily available starting materials. By integrating the Ugi reaction with other transformations in one-pot sequences, researchers can rapidly construct complex heterocyclic scaffolds of high value to the pharmaceutical and drug development industries.
References
- 1. air.unimi.it [air.unimi.it]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. sciepub.com [sciepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclic Imines in Ugi and Ugi-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the technical support center for the enantiose oselective synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic challenges. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
The THIQ scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3] The stereochemistry at the C1 position is often crucial for its therapeutic efficacy, making enantioselective synthesis a critical endeavor.[1] This guide provides in-depth, field-proven insights to help you overcome common hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric synthesis.[4] The source of this problem can often be traced back to the catalyst, reaction conditions, or even the purity of your starting materials.
Question 1: My asymmetric hydrogenation/transfer hydrogenation is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?
Answer:
Low enantioselectivity in asymmetric hydrogenations of dihydroisoquinolines (DHIQs) or other precursors is a common issue.[5] The problem often lies in the catalyst system or reaction parameters. Here’s a systematic approach to troubleshooting:
A. Catalyst and Ligand Selection:
-
Substrate-Catalyst Mismatch: The chiral ligand is the primary determinant of stereoselectivity. A ligand that is highly effective for one substrate may not be for another.[4] It is crucial to screen a variety of chiral ligands. For instance, Josiphos-type and BINAP-type ligands are commonly used in iridium- and rhodium-catalyzed hydrogenations of DHIQs.
-
Catalyst Activation and Deactivation: Many transition-metal catalysts require an activator to enter the catalytic cycle. For example, Brønsted acids like HBr can activate iridium catalysts for the hydrogenation of sterically hindered THIQs.[5] Conversely, catalyst deactivation can occur due to impurities or coordination of the product to the metal center.[5]
-
Catalyst Purity and Handling: Ensure the catalyst and ligand are of high purity and handled under inert conditions to prevent degradation.
B. Reaction Conditions:
-
Solvent Effects: The solvent can significantly influence the enantioselectivity by affecting the catalyst's conformation and the transition state energies.[4][6] It is advisable to screen a range of solvents with varying polarities. For instance, in some Ir-catalyzed asymmetric hydrogenations, switching from toluene/dioxane to ethanol can even lead to the opposite enantiomer.[6]
-
Temperature and Pressure: These parameters can have a profound impact on enantioselectivity.[4] Lowering the temperature often enhances enantioselectivity, although it may decrease the reaction rate. Hydrogen pressure in hydrogenation reactions can also be a critical parameter to optimize.
-
Additives: The presence of additives can be crucial. In some cases, a Brønsted acid is essential for the reaction to proceed with high enantioselectivity.[5]
Experimental Protocol: Screening of Chiral Ligands for Asymmetric Hydrogenation
-
Set up a parallel reaction screening array.
-
To each vial, add the 3,4-dihydroisoquinoline substrate (1.0 equiv) and the chiral ligand (e.g., 1.1 mol%).
-
Add the metal precursor (e.g., [Ir(COD)Cl]₂ or [Rh(COD)₂]BF₄, 0.5 mol%) under an inert atmosphere.
-
Add the degassed solvent (e.g., toluene, THF, CH₂Cl₂).
-
Pressurize the vials with hydrogen gas to the desired pressure (e.g., 30 bar).
-
Stir the reactions at the desired temperature (e.g., 40 °C) for a specified time (e.g., 18 hours).
-
Analyze the enantiomeric excess of the product by chiral HPLC or SFC.
Question 2: My Pictet-Spengler reaction is giving a racemic or low ee product. What are the key factors to consider for improving enantioselectivity?
Answer:
The classical Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization, traditionally uses strong acids and high temperatures, leading to racemic products.[7][8] Achieving high enantioselectivity requires the use of chiral catalysts.
A. Catalyst Choice:
-
Chiral Brønsted Acids: Chiral phosphoric acids and their derivatives are effective catalysts for enantioselective Pictet-Spengler reactions. They act by activating the imine intermediate through hydrogen bonding.
-
Organocatalysts: Chiral thioureas have been successfully employed, often in combination with a co-catalyst like benzoic acid, to promote the reaction with high enantioselectivity.[9] It's important to note that the concentration of the thiourea catalyst should be equal to or greater than the achiral carboxylic acid to prevent a racemic background reaction.[9]
-
Metal Catalysts: Chiral Lewis acid catalysts can also be used to activate the carbonyl component.
B. Substrate and Reaction Conditions:
-
Nucleophilicity of the Aromatic Ring: The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles.[8] Less nucleophilic rings may require harsher conditions, which can be detrimental to enantioselectivity.[8]
-
Aldehyde/Ketone Reactivity: The nature of the carbonyl component can influence the reaction outcome.
-
Solvent and Temperature: As with other asymmetric reactions, screening of solvents and optimizing the temperature are crucial for achieving high ee.
// Catalyst Branch catalyst_type [label="Screen Catalyst Type\n(Brønsted Acid, Organocatalyst, Lewis Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_loading [label="Optimize Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; co_catalyst [label="Consider Co-catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
catalyst -> catalyst_type; catalyst -> catalyst_loading; catalyst -> co_catalyst;
// Conditions Branch solvent_screening [label="Screen Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; temp_optimization [label="Optimize Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
conditions -> solvent_screening; conditions -> temp_optimization;
// Substrate Branch aromatic_nucleophilicity [label="Assess Aromatic Ring Nucleophilicity", fillcolor="#5F6368", fontcolor="#FFFFFF"]; carbonyl_reactivity [label="Evaluate Carbonyl Component", fillcolor="#5F6368", fontcolor="#FFFFFF"];
substrate -> aromatic_nucleophilicity; substrate -> carbonyl_reactivity;
end [label="Improved Enantioselectivity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
catalyst_type -> end; solvent_screening -> end; } DOT Caption: Troubleshooting workflow for low enantioselectivity in Pictet-Spengler reactions.
Category 2: Poor Yield and Side Reactions
Low chemical yields can be attributed to incomplete conversion, side reactions, or product degradation.
Question 3: My Bischler-Napieralski reaction is giving a low yield of the desired dihydroisoquinoline. What are common side reactions and how can I suppress them?
Answer:
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like POCl₃ or P₂O₅.[10][11] However, it can be plagued by low yields due to side reactions.
A. Common Side Reactions:
-
Retro-Ritter Reaction: This is a major side reaction where the intermediate nitrilium salt fragments to form a styrene derivative.[11][12] This is more prevalent with substrates that can form stable carbocations.
-
Polymerization: The acidic conditions and reactive intermediates can lead to polymerization of the starting material or product.
-
Anomalous Reactions: With certain substitution patterns on the aromatic ring, unexpected carbon insertion reactions can occur, leading to azaazulene systems instead of the isoquinoline core.[13]
B. Strategies to Improve Yield:
-
Choice of Dehydrating Agent: For less reactive substrates (lacking electron-donating groups), a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often more effective.[11]
-
Solvent: Using nitriles as solvents can sometimes suppress the retro-Ritter reaction.[11]
-
Temperature Control: Careful control of the reaction temperature is crucial. While reflux is often required, excessive heat can promote side reactions.
-
Substrate Design: The presence of electron-donating groups on the aromatic ring facilitates the intramolecular electrophilic aromatic substitution and generally leads to higher yields.[11]
| Dehydrating Agent | Typical Conditions | Substrate Suitability |
| POCl₃ | Reflux in inert solvent | Electron-rich aromatics |
| P₂O₅ in POCl₃ | Reflux | Electron-neutral or -poor aromatics[11] |
| Tf₂O | Milder conditions | For sensitive substrates |
| PPA | High temperatures | Can be effective for some substrates |
Category 3: Substrate Scope Limitations
A common challenge is that a well-optimized reaction for one substrate fails to work for another.[14][15]
Question 4: I have developed a highly enantioselective method for a specific THIQ derivative, but it has a very narrow substrate scope. How can I broaden the applicability of my method?
Answer:
Limited substrate scope is a significant hurdle in synthetic methodology development.[16] Addressing this requires a systematic investigation of the factors that govern the reaction's success.
A. Understanding the Limitations:
-
Steric Hindrance: Bulky substituents on the substrate can prevent effective binding to the catalyst's active site, leading to low reactivity or selectivity.
-
Electronic Effects: The electronic nature of the substituents can influence the reactivity of the substrate. For example, electron-withdrawing groups can deactivate an aromatic ring towards electrophilic attack in a Pictet-Spengler or Bischler-Napieralski reaction.
-
Coordinating Functional Groups: Certain functional groups on the substrate can coordinate to the metal catalyst, leading to inhibition or altered selectivity.
B. Strategies for Expanding Substrate Scope:
-
Ligand/Catalyst Modification: Systematically modify the chiral ligand or catalyst to accommodate different substrates. This could involve changing the steric bulk or electronic properties of the ligand.
-
Screening of Reaction Conditions: A set of complementary reaction conditions may be necessary to achieve broad substrate scope.[14] Re-optimizing the solvent, temperature, and additives for each new class of substrate is often required.
-
Protecting Group Strategy: Temporarily protecting interfering functional groups can be an effective strategy.
Category 4: Purification and Analysis
The purification of chiral THIQ derivatives can be challenging, especially when dealing with polar compounds or closely related diastereomers.
Question 5: I am having difficulty separating the enantiomers of my THIQ product by chiral HPLC/SFC. What can I do to improve the separation?
Answer:
Achieving good separation of enantiomers is critical for accurate determination of enantiomeric excess and for obtaining enantiopure material.[4]
A. Method Development for Chiral Chromatography:
-
Column Screening: The choice of chiral stationary phase (CSP) is the most critical factor. Screen a variety of CSPs based on different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).
-
Mobile Phase Optimization:
-
Normal Phase (HPLC/SFC): Vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.
-
Reversed Phase (HPLC): Adjust the ratio of the aqueous phase to the organic solvent (e.g., acetonitrile, methanol). The pH of the aqueous phase can be critical for ionizable compounds.
-
-
Temperature: Column temperature can affect the separation. It is worthwhile to screen different temperatures.
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the THIQ with a chiral or achiral tag to facilitate separation of the resulting diastereomers or to improve its chromatographic behavior.
B. Alternative Purification Techniques:
-
Diastereomeric Salt Resolution: For racemic mixtures, reaction with a chiral acid or base can form diastereomeric salts, which can often be separated by crystallization.
-
Enzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
References
- 1. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler napieralski reaction | PPTX [slideshare.net]
- 13. Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Considerations in Pursuing Reaction Scope Generality - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What are the Limitations of Enzymes in Synthetic Organic Chemistry? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this specific and valuable scaffold.
Unlike its 1- and 3-substituted isomers, the regioselective installation of a carboxylic acid at the C4 position of the THIQ nucleus presents unique challenges. Classic cyclization methods such as the Pictet-Spengler and Bischler-Napieralski reactions are not directly applicable for forming the C4-carboxy bond. Therefore, modern strategies are required. This guide focuses on a robust and scalable tandem Michael amination-lactamization sequence, which builds the core structure efficiently, followed by reduction to the target molecule.[1][2][3]
We will address common experimental hurdles in a direct Q&A format, explaining the chemical principles behind each step and providing actionable troubleshooting advice.
Section 1: Overview of the Synthetic Strategy
The recommended pathway involves a two-stage process. First, the synthesis of a key intermediate, an N-substituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate, via a one-pot tandem reaction. Second, the chemoselective reduction of the C1-lactam and hydrolysis of the C4-ester to yield the final amino acid product.
Caption: Overall workflow for THIQ-4-COOH synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Part A: Tandem Michael Amination-Lactamization
This one-pot reaction is the cornerstone of the synthesis, where a primary amine adds to a 2-vinylbenzoate derivative, and the resulting intermediate spontaneously cyclizes to form the 1-oxo-THIQ-4-carboxylate.[1][3]
Q1: My tandem reaction yield is very low or I recovered only starting materials. What went wrong?
Answer: Low yield in this tandem sequence typically points to one of two critical failures: the initial Michael addition or the subsequent lactamization.
-
Causality & Mechanism: The reaction is initiated by the 1,4-conjugate (Michael) addition of a primary amine to the activated alkene of the 2-vinylbenzoic acid derivative. This forms a transient zwitterionic or neutral intermediate. For the reaction to proceed, this intermediate must then undergo an intramolecular cyclization (lactamization), where the newly introduced secondary amine attacks the benzoic acid's carboxylic group (or an activated form of it) to form the six-membered lactam ring.[4][5]
-
Troubleshooting Steps:
-
Purity of Reagents: Ensure both the amine and the benzoic acid derivative are pure and dry. The presence of moisture can interfere with the reaction, and impurities in the starting materials are a common cause of low yield.[6]
-
Solvent Choice: The polarity and aprotic nature of the solvent are crucial. Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective as they can solvate the intermediates without interfering. Toluene can also be used, sometimes with azeotropic removal of water if the cyclization is sluggish.
-
Base/Catalyst: While the reaction can sometimes proceed thermally, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate both the Michael addition and the final proton transfers in the lactamization step.[7] Start with catalytic amounts and increase if necessary.
-
Temperature Control: The Michael addition is often exothermic. Running the initial addition at a controlled temperature (e.g., 0 °C to room temperature) can prevent side reactions. After the initial addition (monitor by TLC), the temperature can be raised to drive the lactamization to completion.
-
Q2: I'm observing multiple unidentified side products by TLC/LC-MS. How can I identify and minimize them?
Answer: Side product formation often arises from competing reaction pathways, such as polymerization or intermolecular reactions.
-
Causality & Mechanism: The 2-vinylbenzoic acid derivative is an activated Michael acceptor, making it susceptible to anionic polymerization, especially in the presence of a strong base. Additionally, if the concentration is too high, the intermediate from the Michael addition can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly).
-
Troubleshooting Steps:
-
Control Reaction Concentration: High concentrations favor intermolecular reactions. Try running the reaction at a higher dilution (e.g., 0.1 M) to favor the intramolecular cyclization. This is a fundamental principle in ring-closing reactions.
-
Slow Addition: Add the amine solution slowly to the solution of the benzoic acid derivative at a controlled temperature. This keeps the instantaneous concentration of the nucleophile low, minimizing side reactions and helping to manage any exotherm.
-
Optimize Temperature Profile: As mentioned, a lower temperature for the Michael addition step can suppress polymerization. Once TLC confirms the consumption of the starting amine, a gradual increase in temperature can then promote the desired cyclization.
-
Caption: Decision tree for troubleshooting the tandem reaction.
Part B: Reduction and Hydrolysis
Q3: The reduction of my 1-oxo-THIQ-4-carboxylate intermediate is not working. How do I choose the right reducing agent and conditions?
Answer: Reducing a lactam (a cyclic amide) in the presence of an ester requires careful selection of the reducing agent to ensure chemoselectivity.
-
Causality & Reagent Choice:
-
Lithium Aluminum Hydride (LiAlH₄): This is a very powerful, non-selective reducing agent. It will readily reduce both the lactam and the ester to the corresponding amine and primary alcohol, respectively.[8] If your goal is the final amino acid, subsequent oxidation of the resulting primary alcohol back to a carboxylic acid would be necessary, adding steps and complexity.
-
Borane (BH₃•THF or BMS): Borane and its complexes are generally more chemoselective for the reduction of amides and carboxylic acids over esters.[9] This makes borane the preferred reagent for reducing the lactam carbonyl while leaving the C4-ester group intact for later hydrolysis.
-
-
Troubleshooting Steps:
-
Switch to Borane: If you are using LiAlH₄ and observing over-reduction, switch to borane-tetrahydrofuran complex (BH₃•THF) or borane dimethyl sulfide complex (BMS).
-
Ensure Anhydrous Conditions: Both LiAlH₄ and borane react violently with water. All glassware must be flame-dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stoichiometry and Temperature: Use a slight excess of the borane reagent (e.g., 2-3 equivalents). The reaction is typically performed in THF, starting at 0 °C and then warming to room temperature or refluxing to drive to completion. Monitor by TLC.
-
Workup: The workup for borane reductions is critical. It typically involves quenching the excess reagent carefully with methanol, followed by acidic workup (e.g., refluxing with HCl) to hydrolyze the borane-amine complex and yield the free amine.
-
Q4: I'm struggling with the final purification of the THIQ-4-COOH. It streaks on silica gel and I get poor recovery.
Answer: The final product is an amino acid, which is amphoteric (contains both acidic and basic functional groups). This property makes standard silica gel chromatography challenging.
-
Causality & Purification Strategy: Amino acids exist as zwitterions at their isoelectric point (pI). Their high polarity and ability to interact strongly with both acidic and basic sites on silica lead to poor chromatographic behavior (streaking, irreversible binding).[10]
-
Troubleshooting Steps:
-
Crystallization/Precipitation: The most effective purification method for amino acids is often crystallization. Find a solvent system where the product is soluble at high temperature but sparingly soluble at low temperature. Alternatively, adjusting the pH of an aqueous solution of your product to its isoelectric point will cause it to precipitate out, as it is least soluble as a neutral zwitterion.
-
Ion-Exchange Chromatography: This technique is specifically designed for separating charged molecules like amino acids. You can use a cation-exchange resin (to bind the amine) or an anion-exchange resin (to bind the carboxylate), and then elute by changing the pH or ionic strength of the buffer.[10]
-
Reverse-Phase HPLC: For analytical or small-scale preparative work, reverse-phase HPLC (e.g., using a C18 column) with a mobile phase containing a modifying agent like trifluoroacetic acid (TFA) or formic acid can be effective.[11] The acid protonates the amine and suppresses the ionization of the carboxylic acid, leading to better peak shape.
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of Methyl 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
This protocol is a representative example based on the tandem Michael-lactamization methodology.[1][12]
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add methyl 2-(1-(methoxycarbonyl)vinyl)benzoate (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).
-
Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of benzylamine (1.1 eq) in anhydrous acetonitrile. Add the benzylamine solution dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired lactam ester.
Protocol 2: Reduction and Hydrolysis to this compound
-
Setup: To a flame-dried, three-neck flask equipped with a reflux condenser under an argon atmosphere, add the purified lactam ester (1.0 eq) from Protocol 1 and anhydrous THF.
-
Reduction: Cool the solution to 0 °C. Add borane-THF complex (1.0 M solution in THF, 2.5 eq) dropwise via syringe. After addition, remove the ice bath and stir the reaction at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Quench & Amine Liberation: Cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases. Add 6 M HCl and heat the mixture to reflux for 2 hours to hydrolyze the borane-amine complex.
-
Ester Hydrolysis & Isolation: Cool the solution. Add an aqueous solution of lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature overnight to hydrolyze the methyl ester.
-
Purification: Concentrate the solution under reduced pressure to remove most of the organic solvents. Carefully adjust the pH of the remaining aqueous solution to the isoelectric point (typically pH 5-6) using 1 M HCl. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum.
Section 4: Data Summary
The tandem Michael-lactamization is versatile and tolerates a range of primary amines. The following table provides representative data.[1][12]
| Entry | Amine (R-NH₂) | Solvent | Yield of 1-oxo-THIQ-4-carboxylate |
| 1 | Benzylamine | MeCN | ~75% |
| 2 | 4-Methoxybenzylamine | MeCN | ~70% |
| 3 | Cyclohexylamine | Toluene | ~65% |
| 4 | Propargylamine | DMF | ~60% |
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Catalysis of Tandem Michael Addition/Enantioselective Protonation Reactions by an Artificial Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Tandem double-Michael-addition/cyclization/acyl migration of 1,4-dien-3-ones and ethyl isocyanoacetate: stereoselective synthesis of pyrrolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
- 11. teledyneisco.com [teledyneisco.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Chiral Integrity in Tetrahydroisoquinoline Carboxylic Acid Synthesis
Welcome to the technical support center for the stereoselective synthesis of tetrahydroisoquinoline (THIQ) carboxylic acids. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining chiral purity during the synthesis of these valuable scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve issues related to racemization.
Introduction: The Challenge of Stereocontrol
Tetrahydroisoquinoline carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemistry at the C1 and C3 positions is often crucial for pharmacological activity. However, maintaining stereochemical integrity throughout a multi-step synthesis can be a significant challenge. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur at various stages, leading to diminished product efficacy and complex purification challenges. This guide provides a systematic approach to identifying the sources of racemization and implementing effective control strategies.
Part 1: Troubleshooting Guide - Diagnosing and Mitigating Racemization
Issue 1: Loss of Stereochemistry During Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[1][2] However, the acidic conditions and elevated temperatures often employed can lead to racemization, particularly when the stereocenter is adjacent to the newly formed iminium ion.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Harsh Acidic Conditions | Strong acids (e.g., HCl, TFA) and high temperatures can promote the reversible formation of the iminium ion intermediate, allowing for epimerization at the adjacent stereocenter.[1] | 1. Screen Weaker Acids: Employ milder Brønsted or Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃). 2. Optimize Temperature: Conduct the reaction at the lowest effective temperature. Cis-isomers are often kinetically favored at lower temperatures, while higher temperatures can lead to equilibration and racemization.[1] 3. Aprotic Solvents: Consider running the reaction in aprotic media, which has been shown to improve yields and reduce racemization in some cases.[1] |
| Substrate-Related Instability | The electronic nature of the aromatic ring and the substituents on the β-arylethylamine can influence the stability of the iminium ion and the propensity for racemization. | 1. Protecting Group Strategy: The choice of nitrogen protecting group can significantly impact the reaction outcome. For instance, N-benzylated tryptophans have been used to achieve 1,3-trans dominated products.[1] 2. N-Acyliminium Ion Variant: Acylating the imine to form an N-acyliminium ion intermediate can create a more powerful electrophile, often allowing for cyclization under milder conditions with better stereocontrol.[1] |
Workflow for Troubleshooting Pictet-Spengler Racemization
Caption: Troubleshooting workflow for Pictet-Spengler racemization.
Issue 2: Epimerization During Post-Synthetic Modifications
Even after a successful stereoselective synthesis of the THIQ core, subsequent reactions such as ester hydrolysis or protecting group removal can lead to a loss of chiral purity.
Potential Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps & Solutions |
| Harsh Hydrolysis Conditions | Strong basic or acidic conditions for ester hydrolysis can lead to epimerization of the adjacent C-H bond. Some THIQ-1-carboxylic acids are known to be prone to racemization upon hydrolysis.[3][4] | 1. Enzymatic Hydrolysis: Employ lipases or esterases for mild, stereospecific ester cleavage. 2. Mild Chemical Hydrolysis: Use milder reagents such as lithium hydroperoxide (LiOOH) or trimethyltin hydroxide (Me₃SnOH). 3. Protecting Group Choice: Select ester protecting groups that can be removed under neutral conditions (e.g., hydrogenolysis of a benzyl ester). |
| Deprotection-Induced Racemization | The reagents used to remove protecting groups (e.g., strong acids for Boc removal, strong bases for Fmoc removal) can compromise stereocenters.[5] | 1. Orthogonal Protecting Groups: Design your synthetic route with orthogonal protecting groups that can be removed under non-racemizing conditions. 2. Thiol-Labile Protecting Groups: Consider newer protecting groups that are removed under mild, neutral conditions, such as with thiols, to suppress racemization.[5] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization in THIQ synthesis?
A1: Racemization typically occurs through the formation of a planar, achiral intermediate or a rapidly equilibrating mixture of enantiomeric intermediates. In the context of the Pictet-Spengler reaction, the key intermediate is the iminium ion. If the stereocenter is adjacent to the iminium carbon, proton abstraction can lead to a planar enamine, which can be re-protonated from either face, leading to a loss of stereochemical information. Similarly, during peptide couplings or under harsh acidic/basic conditions, enolization of a carbonyl group adjacent to a stereocenter can also result in racemization.
Q2: How can I effectively monitor for racemization during my synthesis?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your product. It is crucial to develop a validated chiral HPLC method early in your project. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents to distinguish between enantiomers.[6]
Q3: Are there any catalytic asymmetric methods to avoid the use of chiral auxiliaries?
A3: Yes, significant progress has been made in catalytic asymmetric synthesis of THIQs.[7] Methods include:
-
Phase-Transfer Catalysis: Using chiral quaternary ammonium salts to control the stereochemistry of alkylation reactions.[7]
-
Chiral Brønsted Acid Catalysis: Employing chiral phosphoric acids or other Brønsted acids to catalyze enantioselective Pictet-Spengler reactions.
-
Organocatalysis: Using chiral amines, such as proline, to catalyze cascade reactions that form chiral THIQ derivatives.[8]
-
Asymmetric Hydrogenation: Enantioselective reduction of a dihydroisoquinoline precursor using a chiral metal catalyst.[9]
Q4: When should I consider using a chiral auxiliary?
A4: Chiral auxiliaries are a robust and often predictable way to control stereochemistry, particularly during the early stages of methods development. They are especially useful when a suitable catalytic asymmetric method has not been established for your specific substrate.[10][11][12] The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. A key consideration is the efficiency of both attaching and removing the auxiliary without causing racemization. Ellman's sulfinamide auxiliary is a well-established example used in the synthesis of chiral amines and has been applied to THIQ synthesis.[10][11]
Part 3: Experimental Protocols
Protocol 1: Asymmetric Pictet-Spengler Reaction Using a Chiral Auxiliary (General Procedure)
This protocol provides a general guideline for a diastereoselective Pictet-Spengler reaction using a removable chiral auxiliary on the nitrogen of a β-arylethylamine.
Step-by-Step Methodology:
-
Attachment of Chiral Auxiliary: Couple the desired β-arylethylamine with a suitable chiral auxiliary (e.g., (R)-tert-butanesulfinamide) under standard conditions (e.g., using a Lewis acid catalyst like Ti(OEt)₄).
-
Purification: Purify the resulting N-sulfinyl β-arylethylamine by flash column chromatography.
-
Pictet-Spengler Cyclization:
-
Dissolve the N-sulfinyl β-arylethylamine (1.0 equiv) in a suitable aprotic solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to the desired temperature (-78 °C to 0 °C).
-
Add the aldehyde (1.1-1.5 equiv) to the solution.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.5-2.0 equiv) dropwise.
-
Stir the reaction at the low temperature for the optimized time (monitor by TLC or LC-MS).
-
-
Quenching and Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Diastereomeric Ratio (d.r.) Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purification: Purify the product by flash column chromatography to separate the diastereomers if necessary.
-
Auxiliary Removal: Cleave the chiral auxiliary under acidic conditions (e.g., HCl in MeOH or dioxane) to yield the enantiomerically enriched THIQ.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the final product by chiral HPLC.
Logical Flow for Method Selection
Caption: Decision tree for selecting a stereoselective synthesis strategy.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Der...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. armchemfront.com [armchemfront.com]
- 9. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Synthesis of Tetrahydroisoquinoline Alkaloids Using Ellman's Chiral Auxiliary | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pictet-Spengler Reaction Conditions
Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful cyclization reaction. Here, we address common experimental challenges with in-depth, cause-and-effect explanations and provide actionable protocols to enhance your reaction outcomes.
I. Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address the most frequent problems encountered during the Pictet-Spengler reaction.
Issue 1: Low or No Product Yield
Question: My Pictet-Spengler reaction is giving a very low yield or has failed completely. What are the common causes and how can I fix this?
Answer: Low or no yield is one of the most common issues and can stem from several factors related to reaction activation, stability of intermediates, or reagent quality.
Potential Causes & Recommended Solutions:
-
Insufficient Acid Catalysis: The reaction's driving force is the formation of an electrophilic iminium ion from the initial Schiff base, a process that requires an acid catalyst.[1][2] If the catalyst is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Screen a range of Brønsted acids (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA), HCl) or Lewis acids (e.g., BF₃·OEt₂).[1][3] Start with milder conditions and increase acid strength or concentration if the reaction does not progress. For substrates sensitive to strong acids, consider using milder catalysts like chiral phosphoric acids.[3]
-
-
Poor Iminium Ion Formation/Stability: The central iminium ion intermediate can be hydrolyzed by water, halting the reaction. Furthermore, the equilibrium between the starting materials and the Schiff base/iminium ion may not favor the intermediate.
-
Solution: Ensure all reagents and solvents are anhydrous.[1] Using a slight excess of the aldehyde or ketone can help push the equilibrium toward the iminium ion.[3][4] In some cases, performing the reaction in a two-step process—pre-forming the Schiff base first, followed by acid-catalyzed cyclization—can improve yields.[1][4]
-
-
Decomposition of Starting Materials or Product: Tryptamine and tryptophan derivatives, common substrates, can be sensitive to the harsh acidic conditions and elevated temperatures often used, leading to decomposition.[1]
-
Solution: Begin optimization at a lower temperature (e.g., room temperature or 0 °C) and only increase if necessary, while monitoring the reaction by TLC or HPLC to track product formation versus decomposition.[3][5] If decomposition persists, the use of protecting groups on sensitive functionalities may be required.
-
-
Steric Hindrance: Bulky substituents on either the β-arylethylamine nitrogen or the carbonyl component can significantly slow down the rate of both iminium ion formation and the subsequent cyclization.[1]
-
Solution: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[1] A stronger acid catalyst might also be required to promote the cyclization of the less reactive iminium ion.
-
Issue 2: Formation of Side Products
Question: My reaction is producing significant side products alongside my desired tetrahydro-β-carboline. What are these impurities and how can I minimize them?
Answer: Side product formation is often a result of conditions that are too harsh or the presence of unprotected reactive functional groups.
Potential Causes & Recommended Solutions:
-
Epimerization: Under strongly acidic conditions, the newly formed stereocenter at C-1 can epimerize, leading to a mixture of diastereomers. This is especially true when the cis isomer is the kinetic product and can convert to the more thermodynamically stable trans isomer over time or at higher temperatures.[6]
-
Oxidation/Decomposition of the Indole Ring: The electron-rich indole nucleus is susceptible to oxidation, especially under harsh acidic conditions or in the presence of air.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. Avoid unnecessarily high temperatures and excessively strong acids.
-
-
Over-alkylation or Polymerization: The product itself can sometimes react with the starting aldehyde or other electrophiles present in the reaction mixture.
-
Solution: Maintain careful control over stoichiometry.[3] Slow addition of the aldehyde to the solution of the amine can help minimize its concentration at any given time, reducing the chance of side reactions.
-
Issue 3: Poor Stereoselectivity
Question: I'm performing an asymmetric Pictet-Spengler reaction, but I'm getting a mixture of diastereomers or low enantioselectivity. How can I improve this?
Answer: Achieving high stereoselectivity depends on controlling the kinetic versus thermodynamic pathways of the cyclization and selecting the appropriate chiral influence.
Potential Causes & Recommended Solutions:
-
Kinetic vs. Thermodynamic Control: For many tryptophan-derived substrates, the cis diastereomer is the kinetic product (formed faster at lower temperatures), while the trans isomer is the thermodynamically more stable product.[6] Your reaction conditions will dictate the final ratio.
-
Solution for cis isomer: Employ milder conditions—lower temperatures (e.g., 0 °C or below) and weaker acids.[2]
-
Solution for trans isomer: Use stronger acids (like TFA) and higher temperatures (e.g., reflux) to allow the initial kinetic product to equilibrate to the more stable thermodynamic product.[6]
-
-
Solvent Effects: The solvent can significantly influence the transition state of the cyclization, affecting stereoselectivity.
-
Solution: Screen a variety of solvents. For instance, in some cases, acetonitrile or nitromethane have been shown to dramatically favor the formation of the cis isomer.[6] Aprotic solvents can sometimes give superior yields and different selectivity compared to traditional protic solvents.[2][3] In specific cases, apolar solvents like toluene can even reverse the typical regioselectivity of the reaction.[7]
-
-
Ineffective Chiral Catalyst/Auxiliary: In enantioselective variants, the chiral catalyst (e.g., a chiral Brønsted acid) may not be providing sufficient facial discrimination of the iminium ion.
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pictet-Spengler reaction? A1: The reaction begins with the condensation of a β-arylethylamine (like tryptamine) and a carbonyl compound (an aldehyde or ketone) to form a Schiff base.[1] Under acidic catalysis, this Schiff base is protonated to generate a highly electrophilic iminium ion. The electron-rich aryl ring of the starting amine then attacks this iminium ion in an intramolecular electrophilic aromatic substitution. This cyclization step forms a spirocyclic intermediate, which quickly rearranges and deprotonates to restore aromaticity, yielding the final tetrahydroisoquinoline or tetrahydro-β-carboline product.[2][10]
Q2: How do I choose the right acid catalyst for my reaction? A2: The choice of catalyst is substrate-dependent. For electron-rich and reactive β-arylethylamines (like indole-based tryptamines), milder acids such as acetic acid or catalytic amounts of PTSA may suffice. For less reactive substrates (e.g., a phenethylamine with electron-withdrawing groups), stronger acids like TFA, HCl, or even superacids may be required at higher temperatures.[2] Lewis acids like BF₃·OEt₂ are also commonly used and can offer different reactivity profiles.[3] It is always recommended to perform a catalyst screen to find the optimal conditions for a new substrate pair.
Q3: What role does the solvent play in the reaction? A3: The solvent has multiple roles. It must solubilize the reactants, but it can also influence the stability of the key iminium ion intermediate and the stereochemical outcome of the cyclization.[6] Protic solvents were traditionally used, but aprotic solvents have been found to provide superior yields in many modern protocols.[2][3] Solvent choice can even direct regioselectivity in cases where cyclization can occur at multiple positions on the aromatic ring.[7]
Q4: Can I run the Pictet-Spengler reaction without an acid catalyst? A4: While the reaction is classically acid-catalyzed, some variations can proceed under neutral or even basic conditions, particularly with highly reactive substrates. For example, forming an N-acyliminium ion intermediate, which is a very powerful electrophile, allows the cyclization to occur under very mild conditions.[8] Additionally, enzymatic Pictet-Spengler reactions, such as those catalyzed by strictosidine synthase in nature, occur under physiological pH.[2]
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Brønsted Acid-Catalyzed Pictet-Spengler Reaction
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-arylethylamine (1.0 eq).
-
Solvent Addition: Dissolve the amine in an appropriate anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile, 0.1 M).
-
Aldehyde Addition: Add the aldehyde or ketone (1.1 eq) to the solution.
-
Initiation: Cool the mixture to the desired starting temperature (e.g., 0 °C). Add the acid catalyst (e.g., TFA, 1.0-2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 1: Catalyst and Solvent Screening Data (Hypothetical Example)
This table illustrates how screening results can be organized to identify optimal conditions for the reaction between tryptamine and benzaldehyde.
| Entry | Catalyst (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1) | DCM | 25 | 12 | 85 |
| 2 | TFA (1.1) | Toluene | 80 | 4 | 92 |
| 3 | HCl (1.1, ether) | DCM | 25 | 24 | 65 |
| 4 | BF₃·OEt₂ (1.1) | DCM | 0 to 25 | 8 | 78 |
| 5 | PTSA (0.2) | MeCN | 50 | 18 | 75 |
IV. Visual Guides
Diagram 1: General Mechanism of the Pictet-Spengler Reaction
Caption: Key steps of the acid-catalyzed Pictet-Spengler reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing low reaction yield.
V. References
-
Technical Support Center: Pictet-Spengler Reaction in Sarpagine Alkaloid Synthesis. BenchChem. Available at: 1
-
Optimization of reaction conditions for the Pictet-Spengler synthesis. BenchChem. Available at: 3
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. Available at: --INVALID-LINK--
-
Pictet–Spengler reaction. Wikipedia. Available at: --INVALID-LINK--
-
Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society. ACS Publications. Available at: --INVALID-LINK--
-
A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science. RSC Publishing. Available at: --INVALID-LINK--
-
Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications. RSC Publishing. Available at: --INVALID-LINK--
-
Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. Available at: --INVALID-LINK--
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. Available at: --INVALID-LINK--
-
Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. ACS Publications. Available at: --INVALID-LINK--
-
Effects of solvent on the reaction time and yield. ResearchGate. Available at: --INVALID-LINK--
-
Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: --INVALID-LINK--
-
Total Synthesis of the Ortho-Hydroxylated Protoberberines (S)-Govaniadine, (S)-Caseamine, and (S)-Clarkeanidine via a Solvent-Directed Pictet–Spengler Reaction. The Journal of Organic Chemistry. ACS Publications. Available at: --INVALID-LINK--
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. ACS Publications. Available at: --INVALID-LINK--
-
The Asymmetric Pictet-Spengler Reaction. Bentham Science. Available at: --INVALID-LINK--
-
Effect of temperature on Pictet-Spengler reaction. ResearchGate. Available at: --INVALID-LINK--
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available at: --INVALID-LINK--
-
The Pictet-Spengler Reaction Updates Its Habits. Molecules. Available at: --INVALID-LINK--
-
Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Pictet–Spengler reaction. Grokipedia. Available at: --INVALID-LINK--
-
Pictet-Spengler Reaction. NROChemistry. Available at: --INVALID-LINK--
-
Pictet-Spengler reaction. Name-Reaction.com. Available at: --INVALID-LINK--
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Solubility Challenges with 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid
Welcome to the technical support guide for 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH). This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this unique, non-natural amino acid. Here, we provide in-depth FAQs, troubleshooting workflows, and validated protocols to ensure your experiments proceed smoothly and efficiently.
Part 1: Fundamental Principles - Why is THIQ-4-COOH Solubility a Challenge?
Understanding the physicochemical nature of this compound is the first step to mastering its solubility. The core issue lies in its zwitterionic character . Like other amino acids, the molecule contains both a basic secondary amine group and an acidic carboxylic acid group.
At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, resulting in a net neutral zwitterion. In this state, strong intermolecular electrostatic interactions and hydrogen bonding can lead to the formation of a stable crystal lattice, significantly reducing its solubility in aqueous and organic solvents.[1][2]
The key to solubilization is to shift the pH of the solvent away from the compound's pI, thereby converting the zwitterion into a more soluble cationic or anionic species.
References
Technical Support Center: Purification Strategies for Polar Tetrahydroisoquinoline (THIQ) Compounds
Welcome to the technical support center for the purification of polar tetrahydroisoquinoline (THIQ) compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often chromatographically difficult molecules. The basic nitrogen atom within the THIQ scaffold, combined with polar functional groups, necessitates specialized purification strategies to overcome issues like peak tailing, poor retention, and on-column degradation.
This document provides in-depth, experience-driven advice in a question-and-answer format, along with detailed troubleshooting protocols to guide you through these challenges.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of polar THIQ compounds.
Normal-Phase Chromatography (Silica Gel)
Question 1: My polar THIQ compound is streaking badly (tailing) on my silica gel column. How can I achieve sharp, symmetrical peaks?
Answer: This is the most frequent problem when purifying basic compounds like THIQs on standard silica gel. Tailing occurs because the basic nitrogen atom interacts strongly and non-specifically with acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven elution.
Here are the primary solutions, ordered from simplest to most effective:
-
Introduce a Basic Modifier: The most effective strategy is to add a small amount of a competing base to your mobile phase. This base will occupy the acidic silanol sites, preventing your THIQ compound from binding to them.[1]
-
Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent. Start with 1%. TEA is volatile and generally easy to remove under vacuum.
-
Ammonium Hydroxide (NH₄OH): For very polar or strongly basic THIQs, a methanolic ammonia solution can be highly effective. A common mobile phase is Dichloromethane (DCM):Methanol:Ammonium Hydroxide (e.g., 90:9:1).[1][2]
-
-
Use an Alternative Stationary Phase: If modifiers are not sufficient or if your compound is sensitive, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Basic alumina is generally preferred for amines.[1]
-
Deactivated Silica Gel: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing 1-2% TEA, followed by flushing with the mobile phase alone to remove excess TEA before loading your sample.[1][3]
-
Question 2: My THIQ compound won't move from the origin (Rf = 0) on a TLC plate, even when I use 20% Methanol in DCM. What should I do?
Answer: This indicates a very strong interaction with the silica gel, typical for highly polar compounds. A simple increase in the bulk polarity of the solvent may not be enough to disrupt the powerful hydrogen bonding and ionic interactions.
-
Solution 1: Add a Basic Modifier: As in the previous question, the issue is likely strong interaction with acidic silanol sites. Before increasing the methanol concentration further (which can lead to solubility issues with the silica itself), add 1-2% NH₄OH (as a 25% solution in water) to your 80:20 DCM:MeOH mobile phase.[2] This will dramatically increase the Rf value for basic compounds.
-
Solution 2: Use a "Push" Solvent System: Prepare a stock solution of 10% ammonium hydroxide in methanol. Then, use 1-10% of this stock solution in dichloromethane as your eluent. This aggressive, basic solvent system is very effective for eluting highly polar compounds from silica.[4]
-
Solution 3: Switch to a Different Chromatographic Mode: If your compound is still immobile, normal-phase chromatography may not be the best approach. The compound may be too polar. Consider switching to reverse-phase or HILIC (see sections below).
Reverse-Phase Chromatography (RP-HPLC / Flash)
Question 3: I'm seeing severe peak tailing for my polar THIQ on a C18 column using a Water/Acetonitrile mobile phase. Why is this happening?
Answer: While reverse-phase chromatography separates based on hydrophobicity, secondary interactions can still occur. Residual, un-capped silanol groups on the silica backbone of the C18 stationary phase can interact with the basic nitrogen of your THIQ, causing tailing, especially at neutral pH.[3][5]
-
Solution 1: Control the Mobile Phase pH with an Additive: The goal is to ensure your THIQ and the silanol groups are in a consistent charge state.
-
Low pH (Acidic Additive): Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) to both your water and organic solvent is the most common solution. At low pH (around 2-3), your basic THIQ will be protonated (R₃NH⁺) and the silanol groups will be neutral (Si-OH), minimizing unwanted ionic interactions and leading to sharp peaks.[3] Formic acid is often preferred for mass spectrometry (MS) applications as it is less ion-suppressing than TFA.[6]
-
High pH (Basic Additive): Using a buffer like ammonium bicarbonate or adding a small amount of ammonium hydroxide (to pH 8-10) can also work. At high pH, your THIQ is neutral (R₃N), and the silanols are deprotonated (SiO⁻). While this can also prevent tailing, many silica-based C18 columns are not stable above pH 8. Ensure your column is rated for high-pH use.
-
-
Solution 2: Use a Modern, End-Capped Column: Modern HPLC columns, especially those marketed for polar or basic compounds, feature advanced end-capping. This process covers most of the residual silanol groups, significantly reducing the potential for these secondary interactions.[3][7] Columns with embedded polar groups (EPG) can also offer alternative selectivity and improved peak shape.[3]
Question 4: I successfully purified my THIQ using a TFA-modified mobile phase, but now I can't get rid of the TFA. It's interfering with my biological assays and NMR. How do I remove it?
Answer: TFA is a strong acid that forms a tight ion pair with your basic THIQ. It has a boiling point of 72 °C but forms an azeotrope with water, making it difficult to remove completely by simple evaporation.[8]
Here are several effective methods for TFA removal:
-
Acid Exchange & Lyophilization:
-
After evaporating the HPLC fractions, dissolve the residue in a dilute solution of a different, more volatile acid, like 1% acetic acid or 100 mM HCl.[6][9] The stronger or more concentrated acid will displace the TFA.
-
Freeze the solution in liquid nitrogen and lyophilize (freeze-dry) it to obtain the corresponding acetate or hydrochloride salt of your compound.[9][10]
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge. Condition it first with methanol, then with water.
-
Dissolve your sample in a minimal amount of organic solvent and dilute with water, then load it onto the cartridge.
-
Wash the cartridge thoroughly with water to remove the highly water-soluble TFA salt.
-
Elute your purified compound with methanol or acetonitrile.[8]
-
-
Anion Exchange: Use a polymeric strong anion-exchange (SAX) SPE cartridge or resin to specifically bind the trifluoroacetate anion, allowing your protonated compound to pass through.[8][9][11]
TFA Removal Strategy Comparison
| Method | Pros | Cons | Best For |
| Acid Exchange | Simple, effective for salt exchange (e.g., TFA to HCl).[9][10] | Requires lyophilization equipment. | Preparing samples for biological assays where a specific salt form is needed. |
| C18 SPE | Good for desalting and concentrating the sample.[8] | May result in some product loss if the compound has low affinity for C18. | General purpose TFA removal for moderately hydrophobic compounds. |
| Anion Exchange | Highly specific for removing TFA anions.[8][9] | Requires specific anion exchange media. | High-purity applications where complete removal of TFA is critical. |
Alternative & Complementary Techniques
Question 5: Normal and reverse-phase chromatography are both giving me trouble. What other techniques should I consider for my polar THIQ?
Answer: When standard methods fail, it's time to explore techniques based on different separation principles.
-
Ion-Exchange Chromatography (IEX): This technique is ideal for charged molecules. Since THIQs are basic, they will be protonated and positively charged at acidic to neutral pH.
-
Cation-Exchange Chromatography: Use a stationary phase with negative charges (e.g., sulfonic acid groups). Your protonated THIQ will bind to the column. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase.[12][13] This is a powerful method for separating compounds based on charge differences.
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[14][15] It is considered a form of normal-phase chromatography.
-
Crystallization: Don't underestimate this classic technique. If your compound is a solid and can be produced in high purity (>90-95%) via chromatography, crystallization is an excellent final step to achieve analytical purity and remove trace impurities.
-
Solvent Selection: The key is finding a solvent (or solvent pair) where your compound is soluble when hot but insoluble when cold.[18][19][20] For polar THIQs, polar solvents like ethanol, isopropanol, or mixtures like acetonitrile/water or DMSO/water could be effective.[21]
-
Salt Formation: If the freebase is difficult to crystallize, converting it to a salt (e.g., hydrochloride, tartrate) can often yield a highly crystalline solid.
-
Section 2: Workflow & Protocols
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting a purification strategy for a new polar THIQ compound.
Caption: Decision workflow for selecting a purification method for polar THIQs.
Protocol: Optimized Flash Chromatography on Silica with a Basic Modifier
This protocol is for purifying a polar THIQ that exhibits tailing on silica gel.
-
Solvent System Selection:
-
On a silica TLC plate, spot your crude material.
-
Develop the plate in a mobile phase such as 95:5 DCM:MeOH.
-
If the spot tails or has a low Rf, prepare a new mobile phase of 94:5:1 DCM:MeOH:NH₄OH (using 25-30% aqueous ammonia solution).
-
Adjust the ratio to achieve an Rf of 0.2-0.3 for your target compound.
-
-
Column Packing:
-
Dry-pack a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude material).
-
Equilibrate the column by flushing with at least 3-5 column volumes of your initial, non-ammoniated mobile phase (e.g., 95:5 DCM:MeOH).
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the chromatography solvent or another strong solvent like pure methanol.
-
Adsorb the dissolved sample onto a small amount of silica gel (~1-2x the mass of your crude material) and evaporate to dryness.
-
Carefully load the dry, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen mobile phase containing the basic modifier.
-
Run the chromatography, collecting fractions.
-
Monitor the fractions by TLC to identify those containing your pure product.
-
-
Work-up:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Note: The presence of TEA or ammonia may require co-evaporation with another solvent (like toluene) to remove the final traces.
-
Protocol: Preparative RP-HPLC with a Volatile Buffer
This protocol is for high-resolution purification of a polar THIQ using a mass-spec friendly method.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases thoroughly.
-
-
Method Development (Analytical Scale):
-
Using an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm), inject a small amount of your sample.
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of your compound.
-
Optimize the gradient to achieve baseline separation between your target compound and impurities.
-
-
Scale-Up to Preparative:
-
Switch to a preparative C18 column with the same stationary phase chemistry.
-
Adjust the flow rate and gradient time according to the column dimensions to maintain the separation achieved at the analytical scale.
-
Calculate the maximum loading capacity for your column based on the analytical run. Do not overload the column, as this will compromise resolution.
-
-
Purification and Fraction Collection:
-
Dissolve your crude sample in a solvent that is weak or matches the initial mobile phase conditions (e.g., Water/ACN with a small amount of DMSO if necessary).
-
Perform the injection and run the preparative method.
-
Collect fractions corresponding to your target peak, using UV detection to guide collection.
-
-
Product Isolation:
-
Confirm the purity of the collected fractions using analytical LC-MS.
-
Combine the pure fractions.
-
Remove the acetonitrile on a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain your purified compound as a formate salt.
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. HPLC Column and Reversed-Phase HPLC Columns - Hawach [hawachhplccolumn.com]
- 6. researchgate.net [researchgate.net]
- 7. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. omizzur.com [omizzur.com]
- 12. tandfonline.com [tandfonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 15. Video: Supercritical Fluid Chromatography [jove.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. quora.com [quora.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Tetrahydroisoquinoline Synthesis
For: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center for Tetrahydroisoquinoline (THIQ) Synthesis. This guide is designed to provide in-depth, experience-driven insights into identifying, understanding, and mitigating common side reactions that lead to byproduct formation. Our goal is to move beyond simple procedural lists and explain the causal mechanisms behind these issues, empowering you to optimize your synthetic strategies for higher purity and yield.
This center is divided into two main sections:
-
Troubleshooting Guide: A problem-oriented Q&A section addressing specific, observable issues you might encounter during your experiments.
-
Frequently Asked Questions (FAQs): A broader look at strategic decisions, reaction choices, and preventative measures to minimize byproducts from the outset.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low Yield and a Complex Product Mixture in a Pictet-Spengler Reaction
Question: I'm performing a Pictet-Spengler reaction with a phenethylamine derivative and an aldehyde, but I'm getting a low yield of my desired THIQ, and TLC/LC-MS analysis shows multiple spots/peaks. What's going wrong?
Answer: A complex product mixture in a Pictet-Spengler reaction typically points to issues with aromatic ring activation, reaction conditions, or stability of the starting materials. The Pictet-Spengler is an electrophilic aromatic substitution where an iminium ion, formed from the condensation of a β-arylethylamine and a carbonyl compound, is attacked by the electron-rich aromatic ring.[1][2]
Potential Causes & Solutions:
-
Insufficient Aromatic Ring Nucleophilicity:
-
Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring of your β-arylethylamine is not sufficiently electron-rich (e.g., it contains electron-withdrawing groups), the cyclization will be slow or may not occur at all, allowing side reactions to dominate.[3][4] Less nucleophilic rings require harsher conditions, which can promote decomposition.[1]
-
Solution:
-
Stronger Acid/Higher Temperature: For less activated systems, stronger acids (e.g., trifluoroacetic acid) and higher temperatures may be necessary to drive the reaction.[1][3] Monitor the reaction carefully to avoid decomposition.[3]
-
Substrate Modification: If possible, start with a substrate bearing electron-donating groups (e.g., alkoxy groups) on the aromatic ring.[3][4] These significantly accelerate the reaction, allowing for milder conditions.
-
N-Acyliminium Ion Variant: Acylating the intermediate imine generates a highly electrophilic N-acyliminium ion, which can cyclize onto even less activated aromatic rings under mild conditions.[1]
-
-
-
Improper Catalyst Choice or Concentration:
-
Causality: The acid catalyst is crucial for promoting the formation of the reactive iminium ion intermediate.[1][2] An inappropriate choice or concentration can lead to incomplete reaction or degradation.
-
Solution: Screen different acid catalysts. While traditional protic acids (HCl, H₂SO₄) are common, Lewis acids (BF₃·OEt₂) or milder chiral phosphoric acids for sensitive substrates can be more effective.[3][5] Catalyst loading should also be optimized.
-
-
Decomposition of Starting Material or Product:
-
Causality: Aldehydes can be prone to self-condensation or oxidation. The THIQ product itself, being an electron-rich heterocycle, can be susceptible to air oxidation, especially at elevated temperatures.
-
Solution:
-
Use freshly distilled or purified aldehydes.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Start at a lower temperature and increase gradually, monitoring by TLC or HPLC to find the optimal balance between reaction rate and decomposition.[3]
-
-
Issue 2: Significant Formation of Oxidized Isoquinoline Byproduct
Question: My final THIQ product is contaminated with a significant amount of the corresponding fully aromatized isoquinoline. How can I prevent this oxidation?
Answer: The oxidation of the THIQ ring to its aromatic isoquinoline counterpart is a common problem, driven by the thermodynamic stability of the aromatic system. This can happen during the reaction, workup, or purification.
Potential Causes & Solutions:
-
Air Oxidation During Reaction/Workup:
-
Causality: The electron-rich THIQ core is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, or trace metal impurities. The dihydroisoquinoline intermediate in a Bischler-Napieralski synthesis is particularly easy to dehydrogenate.[6]
-
Solution:
-
Inert Atmosphere: Perform the reaction and workup under a nitrogen or argon atmosphere. Degas all solvents before use.
-
Antioxidants: For particularly sensitive substrates, adding a radical scavenger like butylated hydroxytoluene (BHT) can sometimes inhibit oxidative pathways.[7]
-
Controlled Temperature: Avoid excessive heating or prolonged reaction times.
-
-
-
Choice of Reagents in Related Syntheses:
-
Causality: In syntheses that produce a dihydroisoquinoline intermediate, such as the Bischler-Napieralski reaction, the choice of subsequent reducing agent is critical.[6] Incomplete reduction will leave the easily oxidized imine.
-
Solution: Ensure a robust reduction step immediately following the cyclization. Sodium borohydride (NaBH₄) in methanol is commonly used to reduce the 3,4-dihydroisoquinoline intermediate to the THIQ.[6]
-
-
Purification Method:
-
Causality: Prolonged exposure to air on a silica gel column can promote oxidation, especially if the silica is slightly acidic or contains metal impurities.
-
Solution:
-
Minimize the time the product spends on the column.
-
Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) if the product is basic and sensitive.
-
For highly sensitive compounds, alternative purification methods like crystallization or distillation under reduced pressure may be preferable.
-
-
Issue 3: Styrene Byproduct Formation in Bischler-Napieralski Reaction
Question: In my Bischler-Napieralski reaction, I'm observing a significant byproduct that appears to be a styrene derivative, resulting from the elimination of my amide group. How can I suppress this?
Answer: This is a classic side reaction in the Bischler-Napieralski synthesis known as a retro-Ritter reaction . It is strong evidence that the reaction proceeds through a nitrilium ion intermediate.[8]
Causality & Mechanism:
The dehydrating agent (e.g., POCl₃) activates the amide, which can then eliminate to form a stable, conjugated styrene and a nitrilium species.[8][9] This pathway becomes particularly favorable if the resulting styrene is highly conjugated.[8]
Solutions:
-
Solvent Choice:
-
Explanation: The retro-Ritter reaction is an equilibrium. By Le Châtelier's principle, increasing the concentration of the nitrile product will shift the equilibrium back towards the desired nitrilium ion intermediate.
-
Action: Use the corresponding nitrile (e.g., acetonitrile if your amide is an acetamide) as the reaction solvent. This can effectively suppress the elimination pathway.[8]
-
-
Use of Milder Reagents to Avoid Nitrilium Ion:
-
Explanation: Alternative reagents can favor a different mechanistic pathway that avoids the discrete nitrilium ion prone to elimination.
-
Action: Using oxalyl chloride can generate an N-acyliminium intermediate, which is highly electrophilic and cyclizes efficiently without undergoing the retro-Ritter elimination.[8][9] Similarly, milder dehydrating agents like triflic anhydride (Tf₂O) may also reduce this side reaction.[10]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for diagnosing and addressing byproduct formation in THIQ synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. grokipedia.com [grokipedia.com]
Navigating the Chiral Maze: A Technical Support Center for Resolving Diastereomers of Substituted Tetrahydroisoquinolines
For Immediate Release
Welcome to the Technical Support Center dedicated to the complex yet critical process of resolving diastereomers of substituted tetrahydroisoquinolines. As a Senior Application Scientist, I've designed this guide to be a practical, field-tested resource for researchers, scientists, and drug development professionals. Our goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot and optimize your separations with confidence.
The tetrahydroisoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and natural products. The stereochemistry of these molecules is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. This guide provides in-depth, actionable advice on the primary techniques for diastereomer resolution: classical diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and enzymatic kinetic resolution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between enantiomers and diastereomers, and why does it matter for resolution?
A1: Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties in an achiral environment. Diastereomers, on the other hand, are stereoisomers that are not mirror images and have distinct physical properties, such as solubility, melting point, and chromatographic retention times. This difference is the cornerstone of their separation. While separating enantiomers requires a chiral environment (e.g., a chiral stationary phase or a chiral resolving agent), diastereomers can, in principle, be separated using achiral techniques.
Q2: I have a mixture of diastereomers of a substituted tetrahydroisoquinoline. Which resolution technique should I try first?
A2: The choice of the initial technique depends on several factors, including the scale of the separation, the available equipment, and the properties of your compound. For small-scale analytical purposes, chiral HPLC or SFC are often the methods of choice due to their speed and high resolving power. For larger-scale preparations (grams to kilograms), classical resolution via diastereomeric salt formation is a robust and scalable option, provided your tetrahydroisoquinoline has a suitable acidic or basic handle. Enzymatic resolution is a powerful "green" alternative, particularly for specific substrates, and can offer excellent enantioselectivity.
Q3: My tetrahydroisoquinoline is a secondary amine. Can I still use classical resolution with a chiral acid?
A3: Yes, secondary amines like many substituted tetrahydroisoquinolines can be resolved using chiral acids. The basicity of the nitrogen atom allows for the formation of diastereomeric salts with chiral acids such as tartaric acid and its derivatives, mandelic acid, or camphorsulfonic acid.[1]
Q4: What are the main advantages of using SFC over HPLC for chiral separations?
A4: SFC offers several advantages over traditional HPLC for chiral separations. The use of supercritical CO2 as the main mobile phase component leads to lower viscosity and higher diffusivity, which translates to faster separations, higher efficiency, and reduced solvent consumption.[2] This makes SFC a "greener" and more cost-effective technique, especially for preparative scale work.[2]
Troubleshooting Guides
Classical Resolution via Diastereomeric Salt Formation
Q: My diastereomeric salt is not crystallizing, or it's "oiling out." What should I do?
A: This is a common and frustrating issue. "Oiling out" occurs when the salt's melting point is lower than the crystallization temperature or the concentration is too high.[3] Here’s a systematic approach to troubleshoot:
-
Increase Concentration: If no solid is forming, your solution may be too dilute. Carefully evaporate some of the solvent to increase the supersaturation.[3]
-
Induce Nucleation: If the solution is supersaturated but no crystals form, the energy barrier for nucleation might be too high. Try scratching the inside of the flask with a glass rod or, if available, add a few seed crystals of the desired diastereomer.
-
Solvent System Optimization: The choice of solvent is critical. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. If your salt is "oiling out," try adding more solvent to lower the concentration or switch to a less polar solvent system which might favor crystallization.[3] A systematic solvent screen is often the most effective way to find an optimal system.
-
Temperature Control: A controlled cooling profile is crucial. A slower cooling rate can promote more selective crystallization of the less soluble diastereomer. Also, ensure the final crystallization temperature is low enough to maximize the yield without causing the undesired diastereomer to precipitate.
Q: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?
A: Low diastereomeric excess indicates poor selectivity in the crystallization process. Consider the following:
-
Solvent System: As with crystallization issues, the solvent system is the primary factor affecting selectivity. A different solvent or a mixture of solvents can dramatically alter the relative solubilities of the diastereomeric salts.
-
Recrystallization: Recrystallizing the obtained salt, potentially in a different solvent system, can significantly enhance the diastereomeric excess.
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to your racemic tetrahydroisoquinoline can influence the d.e. While a 1:1 ratio is common, exploring other stoichiometries can sometimes improve the resolution.
Chiral HPLC & SFC Separations
Q: I have poor or no resolution between my diastereomer peaks. What are the likely causes and solutions?
A: Achieving baseline resolution (Rs > 1.5) is the goal. If you're falling short, here's a checklist:
-
Inappropriate Chiral Stationary Phase (CSP): The column chemistry is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often the first choice for a wide range of chiral compounds, including tetrahydroisoquinolines.[4] If one CSP doesn't work, screening a few with different chiral selectors is the most effective strategy.
-
Suboptimal Mobile Phase: For normal-phase HPLC, the ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol) is key. For SFC, the percentage of the co-solvent (often an alcohol) in the supercritical CO2 is the primary driver of retention and selectivity. Systematically varying the mobile phase composition is a crucial step in method development.
-
Mobile Phase Additives: For basic compounds like tetrahydroisoquinolines, adding a small amount of a basic additive (e.g., diethylamine or ethylenediamine) to the mobile phase in normal-phase HPLC or SFC can significantly improve peak shape and sometimes resolution.
-
Temperature: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves the resolution.
Q: My peaks are tailing or fronting. How can I fix this?
A: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: For basic analytes like tetrahydroisoquinolines, tailing is often caused by secondary interactions with acidic silanol groups on the silica support of the stationary phase.[5]
-
Solution: Add a basic modifier to the mobile phase to neutralize the active sites. Ensure your sample is fully dissolved in the mobile phase.
-
-
Peak Fronting: This is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.
-
Solution: Reduce the injection volume or the sample concentration. Dissolve your sample in the mobile phase whenever possible. In SFC, dissolving the sample in a strong organic solvent can lead to peak distortion due to the "plug effect."[6]
-
Q: I'm observing irreproducible retention times. What's the cause?
A: Fluctuating retention times can make peak identification and quantification unreliable.
-
Column Equilibration: Chiral columns, especially in HPLC, can require longer equilibration times than standard reversed-phase columns. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Mobile Phase Instability: In normal-phase HPLC, the more volatile component of the mobile phase (e.g., hexane) can evaporate over time, changing its composition. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Unstable ambient temperatures can affect solvent viscosity and, consequently, retention times. Use a column oven to maintain a constant temperature.
Enzymatic Kinetic Resolution
Q: My enzymatic resolution has low or no activity. What should I check?
A: Several factors can lead to poor enzyme performance.
-
Enzyme Denaturation: Extreme pH or temperature can denature the enzyme. Verify that your reaction conditions are within the optimal range for the specific lipase or other enzyme you are using.[7]
-
Presence of Inhibitors: Your substrate or solvent may contain impurities that inhibit the enzyme.
-
Sub-optimal Reaction Conditions:
-
Solvent: The choice of organic solvent is critical. Hydrophobic solvents are often preferred for lipases.[7]
-
Water Content: For reactions in organic media, a certain amount of water is essential for enzyme activity. The use of salt hydrates can help control water activity.[7]
-
Acyl Donor: In acylation reactions, the nature of the acyl donor can significantly impact the reaction rate.
-
Q: The enantioselectivity (E-value) of my enzymatic resolution is low. How can I improve it?
A: A low E-value leads to poor enantiomeric excess (ee) of both the product and the unreacted substrate.
-
Enzyme Screening: Different enzymes can exhibit vastly different enantioselectivities for the same substrate. Screening a panel of enzymes is often the most effective way to find a highly selective biocatalyst.
-
Solvent and Temperature Optimization: Both the solvent and the reaction temperature can have a profound effect on the enantioselectivity of an enzyme. Systematically screening these parameters is crucial.
-
Acyl Donor Modification: For lipase-catalyzed acylations, changing the acyl donor can sometimes improve the E-value.
Experimental Protocols
Protocol 1: Method Development for Chiral HPLC Separation
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of substituted tetrahydroisoquinoline diastereomers using polysaccharide-based chiral stationary phases.
1. Initial Column and Mobile Phase Screening: a. Select a primary screening column, for example, a cellulose-based column like Chiralcel® OD-H or an amylose-based column like Chiralpak® AD-H. b. Prepare a stock solution of your diastereomeric mixture in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. c. Start with a mobile phase of 90:10 n-Hexane:Isopropanol at a flow rate of 1.0 mL/min. d. If your tetrahydroisoquinoline is basic, add 0.1% diethylamine to the mobile phase to improve peak shape. e. Inject 5-10 µL of your sample and monitor the chromatogram.
2. Mobile Phase Optimization: a. If there is no or poor separation, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30). b. If retention times are too long, increase the percentage of the alcohol modifier. If they are too short, decrease it. c. If resolution is still not satisfactory, try a different alcohol modifier such as ethanol.
3. Temperature Optimization: a. Once a promising mobile phase is identified, investigate the effect of temperature. Run the separation at 10°C, 25°C, and 40°C to determine the optimal temperature for resolution.
4. Secondary Column Screening: a. If the primary column does not provide adequate separation, screen other polysaccharide-based columns with different chiral selectors.
| Parameter | Starting Condition | Optimization Strategy |
| Column | Chiralcel® OD-H or Chiralpak® AD-H | Screen other polysaccharide-based CSPs |
| Mobile Phase | 90:10 n-Hexane:Isopropanol (+0.1% DEA) | Vary Hexane:IPA ratio (e.g., 80:20, 70:30) |
| Flow Rate | 1.0 mL/min | Adjust for optimal peak shape and analysis time |
| Temperature | 25°C | Test at 10°C and 40°C |
| Injection Vol. | 5-10 µL | Adjust based on detector response and peak shape |
Table 1: Chiral HPLC Method Development Parameters.
Protocol 2: Classical Resolution via Diastereomeric Salt Formation
This protocol provides a general procedure for the resolution of a racemic substituted tetrahydroisoquinoline using a chiral acid.
1. Selection of Resolving Agent and Solvent: a. Common chiral resolving agents for amines include (+)-tartaric acid, (-)-dibenzoyl-D-tartaric acid, and (S)-(+)-mandelic acid.[1] b. Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, acetone, and their mixtures with water) to find a system where the diastereomeric salts have different solubilities.
2. Diastereomeric Salt Formation: a. Dissolve one equivalent of the racemic tetrahydroisoquinoline in a minimal amount of the chosen solvent, with gentle heating if necessary. b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the stirred amine solution.
3. Crystallization and Isolation: a. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can be beneficial. b. Further cool the mixture in an ice bath to maximize the yield. c. Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
4. Liberation of the Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 10% NaOH solution) until the salt dissolves and the solution is basic. c. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or diethyl ether). d. Dry the organic layer, evaporate the solvent, and analyze the enantiomeric excess (e.e.) of the recovered amine by chiral HPLC or SFC.
| Resolving Agent | Typical Solvents | Diastereomeric Excess (d.e.) Range |
| (+)-Tartaric Acid | Methanol, Ethanol, Water | Moderate to High |
| (-)-Dibenzoyl-D-tartaric Acid | Alcohols, Acetone | Often High |
| (S)-(+)-Mandelic Acid | Alcohols, Water | Often High |
Table 2: Common Resolving Agents for Tetrahydroisoquinolines and Typical Performance.
Visualizing the Process
Caption: Workflow for classical resolution via diastereomeric salt formation.
Caption: Principle of chromatographic separation of diastereomers.
References
- 1. Liquid chromatographic resolution of 1-aryl-1,2,3,4-tetrahydroisoquinolines on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
stability of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid under acidic conditions
Technical Support Center
Introduction
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) and its derivatives are constrained amino acid analogs of significant interest in medicinal chemistry and drug development.[1] Their incorporation into peptides and other scaffolds can enforce specific conformations, enhancing biological activity and metabolic stability. However, the presence of both a secondary amine and a carboxylic acid on a robust heterocyclic core presents unique stability challenges, particularly under the acidic conditions frequently encountered during synthesis, purification, and formulation.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of THIQ-4-COOH in acidic environments. It is structured in a question-and-answer format to directly address common issues and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
The primary stability concerns are not with the heterocyclic ring itself, but with the carboxylic acid functionality at the C4 position. The main potential degradation pathways in acidic media are:
-
Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂), particularly at elevated temperatures. This is often the most significant degradation pathway.
-
Esterification: If an alcohol is used as a solvent or is present in the reaction mixture, acid-catalyzed Fischer esterification can occur, converting the carboxylic acid to its corresponding ester.[2]
The tetrahydroisoquinoline ring system is generally very stable under acidic conditions. In fact, its synthesis is often accomplished via the Pictet-Spengler reaction, which typically employs strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][4][5][6] This inherent stability means that ring-opening or rearrangement is highly unlikely under standard experimental conditions.
Q2: How significant is the risk of decarboxylation, and what factors promote it?
Decarboxylation is a significant risk, especially when heat is applied. While THIQ-4-COOH is not a classic β-keto acid, which undergoes facile decarboxylation, the C4 position is benzylic. Upon protonation of the carboxyl group, the loss of CO₂ and water can be facilitated by the formation of a resonance-stabilized benzylic carbocation at C4.
Key Factors Influencing Decarboxylation:
-
Temperature: This is the most critical factor. The rate of decarboxylation increases significantly with temperature. Refluxing in acidic solutions should be avoided unless this transformation is intended.
-
Acid Strength & Concentration: Stronger acids and higher concentrations can accelerate the reaction, although temperature remains the dominant driver.
-
Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to cumulative product loss.
An analogous process, oxidative decarboxylation, has been studied for tetrahydroisoquinoline-1-carboxylic acids, highlighting the lability of the carboxyl group on the heterocyclic scaffold.[7]
Q3: How do common acidic reagents (e.g., TFA, HCl) used during synthesis affect the compound's stability?
The effect is highly dependent on the specific conditions, as summarized in the table below.
| Reagent/Process | Typical Conditions | Stability Risk | Mitigation Strategies |
| TFA (Boc Deprotection) | 10-50% TFA in CH₂Cl₂, 0°C to RT, 1-2 hours | Low | Perform at 0°C; monitor by TLC/LC-MS and work up promptly upon completion. |
| HCl in Ether/Dioxane | Saturated solution, 0°C to RT, for salt formation | Low | Use at low temperatures and remove solvent in vacuo immediately after precipitation is complete. Do not heat. |
| Aqueous HCl Workup | 1-6N HCl (aq), 0°C to RT, for extraction | Moderate | Perform extractions quickly in a separatory funnel at room temperature or below. Avoid letting layers stand for extended periods. |
| Acid-Catalyzed Reactions | Reflux in acidic media (e.g., HCl, H₂SO₄) | High | Avoid if decarboxylation is not desired. If heating is necessary, perform a small-scale pilot reaction to quantify the rate of degradation. |
Q4: What are the best practices for purifying and storing this compound?
Due to its zwitterionic nature, this compound can be challenging to handle.
Purification:
-
Crystallization: Often the best method. The compound can be crystallized as the free zwitterion from a polar solvent system (e.g., water/ethanol) or as a salt (e.g., hydrochloride salt) from a solvent like ethanol/ether.
-
Chromatography: Standard silica gel chromatography can be difficult. Ion-exchange chromatography is a more suitable alternative if crystallization fails. Reversed-phase HPLC using an acidic mobile phase (e.g., water/acetonitrile with 0.1% TFA or formic acid) is effective for purification, but the fractions should be lyophilized immediately to minimize exposure of the purified compound to the acidic solution.[8]
Storage:
-
Form: Store as a dry, crystalline solid. The hydrochloride salt is often more stable and less hygroscopic than the zwitterionic form.
-
Temperature: Store at low temperatures (0-8 °C).[9]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential long-term oxidative degradation.
-
In Solution: Avoid long-term storage in solution. If necessary, prepare solutions fresh and store at -20°C or below for short periods.
Troubleshooting Guides
| Observed Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Appearance of a new, less polar spot on TLC/LC-MS after acidic workup or heating. Mass spectrum shows a loss of 44 Da. | Decarboxylation. The product is the corresponding 1,2,3,4-tetrahydroisoquinoline. | Confirm Identity: Check the mass of the new peak against the expected decarboxylated product. Mitigate: Lower the temperature of the acidic step. Reduce the duration of acid exposure. Use a milder acid if possible. |
| Product loss during purification on a reversed-phase HPLC column using an acidic mobile phase. | On-column degradation or continued degradation in collected fractions. | Analyze Quickly: Keep the run time as short as possible. Neutralize/Freeze: Immediately after collection, partially neutralize the acidic fractions with a base like ammonium bicarbonate before solvent removal, or flash-freeze and lyophilize the fractions to remove the acidic mobile phase quickly. |
| Difficulty precipitating the compound from an acidic solution during salt formation. | High solubility of the salt in the chosen solvent system. The compound may have formed an oil. | Change Solvent: Add a less polar co-solvent (e.g., diethyl ether, heptane) to induce precipitation. Scratch/Seed: Use a glass rod to scratch the inside of the flask or add a seed crystal to initiate crystallization. Cooling: Cool the solution to 0°C or below. |
Experimental Protocols & Methodologies
Protocol 1: Acidic Stability Stress Test
This protocol provides a standardized method to evaluate the stability of THIQ-4-COOH under forced degradation conditions.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Reaction Setup: In three separate vials, add 1 mL of the following acidic solutions:
-
Vial A: 1N HCl (aq)
-
Vial B: 1N H₂SO₄ (aq)
-
Vial C: 50% TFA (aq)
-
-
Initiation: To each vial, add 10 µL of the stock solution (final concentration ~0.01 mg/mL).
-
Incubation: Place the vials in a heating block set to 60°C.
-
Time Points: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw a 100 µL aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into 900 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Analyze the quenched samples by HPLC-UV/MS as described in Protocol 2.
-
Data Reporting: Plot the percentage of remaining parent compound versus time for each acidic condition. Calculate the degradation rate constant and half-life.
Protocol 2: HPLC-UV/MS Analytical Method for Stability Monitoring
This method is suitable for separating THIQ-4-COOH from its primary degradant, the decarboxylated 1,2,3,4-tetrahydroisoquinoline.
-
Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 214 nm and 254 nm.
-
MS Detection: ESI+, scanning for the m/z of the parent compound (178.09 for [M+H]⁺) and the decarboxylated product (134.10 for [M+H]⁺).
Visualizations
Caption: Workflow for the Acidic Stability Stress Test.
Caption: Proposed Mechanism for Acid-Catalyzed Decarboxylation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. organicreactions.org [organicreactions.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
troubleshooting common problems in the Bischler-Napieralski reaction
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful cyclization method for the synthesis of dihydroisoquinolines, β-carbolines, and other key heterocyclic scaffolds.[1][2] Here, we address common experimental challenges in a direct question-and-answer format, blending mechanistic principles with practical, field-tested solutions to help you optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section tackles the most frequent problems encountered during the Bischler-Napieralski reaction, providing a systematic approach to diagnosis and resolution.
Q1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?
This is the most common issue and can stem from several factors related to substrate reactivity, reagent choice, or reaction conditions.
Probable Causes & Solutions:
-
Insufficient Aromatic Ring Activation: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[3] Its success is highly dependent on the nucleophilicity of the arene.
-
Expert Insight: Electron-donating groups (EDGs) like alkoxy or alkyl groups on the aromatic ring are crucial for facilitating the cyclization.[4][5] If your substrate lacks these or has electron-withdrawing groups (EWGs), the reaction will be sluggish or fail entirely under standard conditions.
-
Solution: For unactivated or deactivated substrates, you must employ more forceful conditions. The combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective.[1][6][7] The P₂O₅ generates a pyrophosphate intermediate, which is a superior leaving group compared to the dichlorophosphate formed from POCl₃ alone.[8][9]
-
-
Ineffective Dehydrating Agent: The choice of condensing agent is critical and substrate-dependent.
-
Solution: While POCl₃ is the workhorse, other agents may be more suitable. Consider the options in the table below. For sensitive substrates, milder, modern conditions using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can be highly effective, often at lower temperatures.[10][11]
-
-
Presence of Moisture: The reagents used are highly sensitive to water.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and handle hygroscopic reagents like P₂O₅ and POCl₃ under an inert atmosphere (Nitrogen or Argon).[12]
-
-
Suboptimal Temperature: The reaction often requires thermal energy to overcome the activation barrier for cyclization.
-
Solution: If running in a solvent like acetonitrile or toluene, ensure you are at a vigorous reflux.[8][12] For particularly stubborn substrates, switching to a higher-boiling solvent like xylene may be necessary.[8] Microwave-assisted heating can also be a viable option to accelerate the reaction.[10]
-
Below is a workflow to systematically troubleshoot low-yield issues.
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I am observing a significant amount of a styrene-like byproduct. How can I prevent this?
The formation of a styrene derivative is a classic side reaction known as the retro-Ritter reaction .[8]
Mechanistic Cause: This side reaction is strong evidence for the intermediacy of a nitrilium ion.[8][10] The nitrilium ion, instead of being trapped by the intramolecular arene, can fragment, eliminating a stable nitrile and forming a carbocation that then loses a proton to yield the styrene byproduct. This pathway is particularly favored if the resulting styrene is part of a conjugated system.[8]
Caption: Competing reaction pathways from the nitrilium ion intermediate.
Solutions:
-
Lower the Reaction Temperature: The retro-Ritter fragmentation is often entropically favored and becomes more competitive at higher temperatures. Running the reaction at the lowest effective temperature can suppress this side pathway.[12]
-
Use a Nitrile Solvent: If your starting amide was derived from acetonitrile (i.e., an acetyl amide), running the reaction in acetonitrile as the solvent can shift the equilibrium of the retro-Ritter reaction back towards the nitrilium ion intermediate by Le Châtelier's principle.[8][12]
-
Modify the Reagent: An alternative approach involves using oxalyl chloride or triflic anhydride.[6][8] These reagents can generate a highly reactive N-acyliminium or pyridinium adduct intermediate that cyclizes rapidly, avoiding the conditions that favor fragmentation.[8][11]
Table 1: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solutions |
|---|---|---|
| Low/No Yield | Insufficiently activated arene; Moisture; Ineffective dehydrating agent; Low temperature. | Use stronger conditions (P₂O₅/POCl₃); Ensure anhydrous setup; Optimize temperature or switch to a higher-boiling solvent; Consider milder reagents (Tf₂O).[7][12] |
| Styrene Byproduct | Retro-Ritter reaction is competing with cyclization. | Lower the reaction temperature; Use the corresponding nitrile as a solvent; Switch to alternative reagents like oxalyl chloride or Tf₂O.[8][12] |
| Reaction Stalls | Reagent decomposition due to moisture or impurities. | Use freshly distilled POCl₃; Ensure all reagents are pure and dry. |
| Complex Mixture | Substrate decomposition under harsh acidic conditions. | Switch to milder conditions (e.g., Tf₂O/2-chloropyridine at 0°C to rt); Decrease reaction time.[11][13] |
Frequently Asked Questions (FAQs)
Q3: What is the accepted mechanism for the Bischler-Napieralski reaction?
While two mechanisms have been proposed, the pathway involving a nitrilium ion intermediate (Mechanism II) is the most widely accepted as it elegantly explains the formation of byproducts like styrenes.[1][4]
The process is as follows:
-
The amide oxygen attacks the Lewis acidic dehydrating agent (e.g., POCl₃).
-
This activates the carbonyl group, leading to the elimination of a phosphate derivative to form a highly electrophilic nitrilium ion.
-
The electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion.
-
A final deprotonation step restores aromaticity and yields the 3,4-dihydroisoquinoline product.[3][10]
Caption: The accepted nitrilium ion mechanism of the Bischler-Napieralski reaction.
Q4: How do I choose the right dehydrating agent for my reaction?
The choice depends primarily on the reactivity of your β-arylethylamide substrate.
Table 2: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Best For | Notes |
|---|---|---|---|
| POCl₃ | Reflux in MeCN, Toluene, or neat | General purpose, especially for activated arenes. | Most common and cost-effective choice.[1] |
| P₂O₅ in POCl₃ | Refluxing POCl₃ | Unactivated or deactivated arenes. | Provides harsher conditions by forming a better leaving group.[1][6] |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Phenethylcarbamates and some amides. | Highly viscous; product isolation can be challenging.[1] |
| Tf₂O / 2-Cl-Pyridine | -20 °C to RT in DCM | Sensitive or complex substrates; acid-labile groups. | Very mild and efficient method, avoids high temperatures.[11][13] |
| ZnCl₂ | High temperature, neat | Historical relevance; less common now. | Requires harsh conditions.[8] |
Experimental Protocols
Protocol 1: Classical Conditions with POCl₃
This protocol is suitable for standard, electron-rich β-arylethylamides.[12]
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 eq).
-
Add anhydrous acetonitrile or toluene (approx. 0.1–0.2 M concentration).
-
Carefully add phosphoryl chloride (POCl₃, 2.0–3.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2–6 hours).
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 9–10 using a cold aqueous solution of NaOH or NH₄OH.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Mild Conditions with Triflic Anhydride (Tf₂O)
This protocol is ideal for substrates that are sensitive to high temperatures or harsh acidic conditions.[11][13]
-
To an oven-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -20 °C or 0 °C.
-
Add 2-chloropyridine (1.1 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq).
-
Allow the reaction to stir at low temperature for 30 minutes, then warm to room temperature and stir for 1–3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Bischler napieralski reaction | PPTX [slideshare.net]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Bischler-Napieralski Reaction [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. grokipedia.com [grokipedia.com]
- 11. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Researchers: 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid (Tic) vs. Phenylalanine (Phe) in Peptides
For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with their constrained counterparts is a powerful tool in peptide design. This guide provides an in-depth technical comparison of the naturally occurring aromatic amino acid, Phenylalanine (Phe), and its conformationally restricted analogue, 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Tic). By examining the structural nuances and their cascading effects on biological activity and stability, we aim to equip you with the foundational knowledge to strategically employ Tic in your peptide-based therapeutic design.
The Fundamental Distinction: Flexibility vs. Rigidity
Phenylalanine, a cornerstone of protein architecture, possesses a benzyl side chain with considerable rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This flexibility allows Phe-containing peptides to adopt a multitude of conformations in solution, a property that can be both advantageous and detrimental. While conformational adaptability can facilitate induced-fit binding to a receptor, the entropic penalty of adopting a specific bioactive conformation can reduce binding affinity.[1] Furthermore, this flexibility can render the peptide susceptible to enzymatic degradation.
In stark contrast, this compound (Tic) is a constrained analogue of Phenylalanine.[2] The cyclization of the side chain back onto the backbone nitrogen atom locks the dihedral angles, significantly restricting the conformational landscape of the peptide.[2] This pre-organization can lead to enhanced receptor affinity and selectivity, as well as improved metabolic stability.[3]
Figure 1: Conformational differences between Phenylalanine and Tic.
Impact on Biological Activity: A Double-Edged Sword
The incorporation of Tic into a peptide sequence can dramatically alter its biological profile. The constrained nature of Tic can either lock the peptide into a bioactive conformation, thereby enhancing its potency, or it can prevent the peptide from adopting the necessary conformation for receptor activation, potentially converting an agonist into an antagonist.[3]
A prime example of this is observed in the field of opioid peptides. The tetrapeptide Tyr-Tic-Phe-Phe (TIPP) is a potent and selective δ-opioid receptor antagonist, whereas many of the parent peptides containing Phe at the second position exhibit agonist activity.[4] This switch in activity is attributed to the specific orientation of the aromatic rings of Tyr and Tic, which mimics the binding mode of non-peptide antagonists.[3]
| Parameter | Phenylalanine-Containing Peptide | Tic-Containing Peptide | Rationale for Difference | Reference(s) |
| Receptor Binding Affinity (Ki) | Varies depending on peptide sequence | Can be significantly increased or decreased | Tic's rigid structure can pre-organize the peptide for optimal receptor fit, or prevent it from adopting the required binding conformation. | [5] |
| Biological Activity | Agonist or antagonist activity | Can switch from agonist to antagonist, or vice versa | The fixed conformation imposed by Tic may favor binding to the antagonist state of the receptor. | [3] |
| Receptor Selectivity | Can be broad | Often enhanced | The constrained conformation may lead to more specific interactions with a particular receptor subtype. | [4] |
Enhancing Enzymatic Stability
Peptides are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic potential. A common route of degradation for Phe-containing peptides is cleavage by enzymes like chymotrypsin, which preferentially hydrolyzes peptide bonds at the C-terminus of aromatic amino acids.[6]
The replacement of Phe with Tic can significantly enhance a peptide's resistance to such enzymatic degradation. The rigid, non-natural structure of Tic can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in plasma and other biological fluids.[7]
Figure 2: Tic enhances peptide stability against enzymatic degradation.
Experimental Protocols for Comparative Analysis
To rigorously evaluate the impact of substituting Phe with Tic, a series of well-defined experiments are necessary. As a Senior Application Scientist, I advocate for the following self-validating protocols that provide robust and reproducible data.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both the native Phe-containing peptide and its Tic-substituted analogue is the foundational step. Fmoc-based SPPS is the most common and reliable method.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (either Fmoc-Phe-OH or Fmoc-Tic-OH) and a coupling agent (e.g., HBTU) in DMF.
-
Add an activation base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Causality Behind Experimental Choices: The use of Fmoc chemistry allows for milder deprotection conditions compared to Boc chemistry, preserving the integrity of sensitive amino acids. HBTU is a highly efficient coupling reagent that minimizes racemization. The cleavage cocktail contains scavengers to prevent side reactions with reactive cations generated during deprotection.
Receptor Binding Assay
This assay quantitatively determines the affinity of the peptides for their target receptor. A competitive binding assay using a radiolabeled ligand is a standard and sensitive method.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl with cofactors like MgCl2).
-
Competition Assay Setup:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand known to bind to the receptor.
-
Add increasing concentrations of the unlabeled competitor peptides (the synthesized Phe- and Tic-containing peptides).
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a radiolabeled ligand provides high sensitivity. Rapid filtration and washing are crucial to minimize dissociation of the ligand-receptor complex during the separation step. The Cheng-Prusoff equation corrects the IC50 value for the concentration and affinity of the radioligand, providing a more accurate measure of the competitor's affinity (Ki).
Conformational Analysis
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to probe the secondary and tertiary structure of peptides in solution.
Circular Dichroism (CD) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.2 mg/mL). The buffer should be transparent in the far-UV region.
-
CD Measurement: Record the CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
-
Data Analysis: Analyze the CD spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptides. Significant differences in the spectra between the Phe- and Tic-containing peptides will indicate a change in the overall secondary structure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the peptides in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.
-
NMR Experiments: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Resonance Assignment: Use the TOCSY spectra to identify the spin systems of individual amino acid residues and the NOESY spectra to sequentially assign the resonances along the peptide backbone.
-
Structural Restraints:
-
Distance Restraints: Measure the intensities of NOE cross-peaks in the NOESY spectra, which are proportional to the inverse sixth power of the distance between protons.
-
Dihedral Angle Restraints: Measure the coupling constants (e.g., 3JHNα) from high-resolution 1D or 2D spectra to determine the phi (φ) dihedral angles.[9]
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of 3D structures for each peptide.
-
Comparative Analysis: Compare the ensembles of structures for the Phe- and Tic-containing peptides, paying close attention to the differences in the backbone dihedral angles (φ, ψ) and the orientation of the aromatic side chains.[10]
Causality Behind Experimental Choices: CD provides a rapid, global assessment of secondary structure. NMR provides high-resolution, residue-specific structural information. NOESY experiments are crucial for determining through-space proximities, which define the peptide's fold. TOCSY experiments are essential for assigning the resonances to specific protons within each amino acid.
Figure 3: A typical experimental workflow for comparing Phe and Tic-containing peptides.
Conclusion
The substitution of Phenylalanine with this compound is a potent strategy in peptidomimetic design. The conformational constraint imposed by Tic can lead to significant improvements in receptor affinity, selectivity, and enzymatic stability. However, the effects are highly context-dependent and can sometimes be detrimental to activity. Therefore, a thorough understanding of the structural and functional consequences of this substitution, validated by rigorous experimental data, is paramount for the successful design of novel peptide-based therapeutics. This guide provides the conceptual framework and practical protocols to empower researchers in making informed decisions when incorporating Tic into their peptide sequences.
References
- 1. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Strategies to Optimize Peptide Stability and Prolong Half-Life [ouci.dntb.gov.ua]
- 9. m.youtube.com [m.youtube.com]
- 10. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tetrahydroisoquinoline Synthesis: Classical Routes vs. Modern Innovations
For researchers, scientists, and drug development professionals, the tetrahydroisoquinoline (THIQ) moiety represents a cornerstone of medicinal chemistry. This privileged scaffold is embedded in a vast array of natural products and pharmacologically active compounds. The construction of this heterocyclic system has been a subject of intense investigation, leading to the development of a diverse toolbox of synthetic methodologies. This guide provides an in-depth comparative analysis of the classical Bischler-Napieralski and Pictet-Spengler reactions alongside modern transition-metal-catalyzed approaches for the synthesis of tetrahydroisoquinolines.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline core is a recurring motif in a multitude of biologically active alkaloids, including morphine (analgesic), berberine (antimicrobial), and laudanosine (a metabolite of atracurium). Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands that interact with biological targets with high affinity and selectivity. Consequently, efficient and versatile methods for the synthesis of substituted THIQs are of paramount importance in drug discovery and development.
This guide will dissect and compare three major strategies for THIQ synthesis, evaluating their mechanisms, scope, limitations, and practical applicability. We will begin with the foundational pillars of THIQ synthesis—the Bischler-Napieralski and Pictet-Spengler reactions—and then progress to the more recent and often more versatile transition-metal-catalyzed methods.
Classical Approaches: The Enduring Legacy of Bischler-Napieralski and Pictet-Spengler
For over a century, the Bischler-Napieralski and Pictet-Spengler reactions have been the workhorses for the construction of the tetrahydroisoquinoline skeleton. Both reactions rely on an intramolecular electrophilic aromatic substitution, but they differ in the nature of the starting materials and the key electrophilic intermediate.
The Bischler-Napieralski Reaction: A Two-Step Journey to THIQs
The Bischler-Napieralski reaction, first reported in 1893, involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. This intermediate is then subsequently reduced to the desired tetrahydroisoquinoline.[1][2]
Mechanism and Key Principles:
The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA).[1] The mechanism proceeds through the formation of a nitrilium ion intermediate, which is a potent electrophile that attacks the electron-rich aromatic ring.[2] The requirement for an electron-rich aromatic ring is a key characteristic of this reaction; substrates with electron-withdrawing groups often fail to cyclize or give poor yields.[1]
Caption: Mechanism of the Bischler-Napieralski reaction followed by reduction.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Amide Formation: To a solution of homoveratrylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add acetic anhydride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq). Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetylhomoveratrylamine.
-
Cyclization: Dissolve the crude amide in a suitable solvent (e.g., toluene) and add phosphorus oxychloride (1.5 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 2-4 hours.
-
Work-up and Reduction: Cool the reaction to room temperature and carefully quench with ice. Basify the aqueous layer with a concentrated base (e.g., NaOH) and extract with an organic solvent (e.g., dichloromethane). To the crude dihydroisoquinoline, add a reducing agent such as sodium borohydride in methanol and stir until the reaction is complete to yield the corresponding tetrahydroisoquinoline.
The Pictet-Spengler Reaction: A Direct Condensation-Cyclization Cascade
Discovered in 1911, the Pictet-Spengler reaction offers a more direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4]
Mechanism and Key Principles:
The reaction proceeds via the formation of a Schiff base, which is then protonated to generate an electrophilic iminium ion. This iminium ion undergoes an intramolecular electrophilic attack on the aromatic ring to form the THIQ skeleton.[5] Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is most efficient with electron-rich aromatic rings.[3] However, the use of superacids can enable the reaction to proceed with less activated substrates.[6]
Caption: Mechanism of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
Reaction Setup: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add acetaldehyde (1.2 eq).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Comparative Analysis of Classical Methods
| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |
| Starting Materials | β-Arylethylamide | β-Arylethylamine and an aldehyde/ketone |
| Key Intermediate | Nitrilium ion | Iminium ion |
| Product | 3,4-Dihydroisoquinoline (requires reduction) | 1,2,3,4-Tetrahydroisoquinoline (direct) |
| Reaction Conditions | Generally harsher (e.g., POCl₃, reflux)[1] | Can be milder, especially for activated arenes[3] |
| Substrate Scope | Primarily electron-rich arenes[1] | Primarily electron-rich arenes; superacids can broaden scope[3][6] |
| Stereoselectivity | Achiral, unless a chiral auxiliary is used | Can be made asymmetric with chiral catalysts or auxiliaries |
| Advantages | Readily available starting materials | More atom-economical (one-pot) |
| Limitations | Two-step process, harsh conditions | Limited to aldehydes/ketones as coupling partners |
Modern Era: Transition-Metal-Catalyzed Synthesis of Tetrahydroisoquinolines
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and tetrahydroisoquinolines are no exception. These modern methods often offer milder reaction conditions, broader substrate scope, and higher levels of chemo-, regio-, and stereoselectivity compared to their classical counterparts. Catalysts based on palladium, ruthenium, rhodium, and iridium have been successfully employed.[7][8][9][10]
Palladium-Catalyzed Intramolecular Hydroamination
Palladium catalysts are effective in promoting the intramolecular hydroamination of appropriately substituted aminoalkenes to form THIQs. This approach offers a powerful alternative to the classical methods, particularly for substrates that may not be compatible with strong acids.[11]
Experimental Protocol: Palladium-Catalyzed Intramolecular Hydroamination of an Aminoalkene
-
Catalyst Preparation: In a glovebox, a mixture of a palladium precursor (e.g., Pd(OAc)₂) and a suitable ligand (e.g., a phosphine ligand) in an anhydrous, deoxygenated solvent is prepared.
-
Reaction Setup: To the catalyst solution, the aminoalkene substrate is added.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the required time, monitoring by TLC or GC-MS.
-
Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired tetrahydroisoquinoline.
Ruthenium and Rhodium-Catalyzed Asymmetric Hydrogenation and C-H Activation
Ruthenium and rhodium catalysts have been extensively used for the asymmetric hydrogenation of dihydroisoquinolines (often prepared via the Bischler-Napieralski reaction) to afford chiral THIQs with high enantioselectivity.[7][10][12] Additionally, rhodium catalysts have been employed in C-H activation strategies to construct the THIQ ring system.[8][13]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline
-
Catalyst Preparation: A chiral ruthenium catalyst, such as a Ru(II)-diamine complex, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: The dihydroisoquinoline substrate is dissolved in a suitable solvent (e.g., isopropanol, which also acts as the hydrogen source) and the ruthenium catalyst is added.
-
Reaction: The reaction is stirred at a specific temperature until complete conversion of the starting material.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantioenriched tetrahydroisoquinoline.
Iridium-Catalyzed Enantioselective Approaches
Iridium catalysts have emerged as powerful tools for the enantioselective synthesis of THIQs. They can be used for the asymmetric hydrogenation of dihydroisoquinolines or in cascade reactions that form the THIQ ring and a stereocenter in a single step.[9][14]
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Dihydroisoquinoline
-
Catalyst Activation: An iridium precursor (e.g., [Ir(COD)Cl]₂) is activated with a chiral ligand (e.g., a phosphine-based ligand) in a suitable solvent under an inert atmosphere.
-
Hydrogenation: The dihydroisoquinoline substrate is added to the activated catalyst solution, and the reaction is placed under an atmosphere of hydrogen gas.
-
Reaction: The mixture is stirred at a defined temperature and pressure until the reaction is complete.
-
Work-up and Purification: The reaction is carefully depressurized, and the solvent is removed. The resulting crude product is then purified by chromatography to provide the optically active tetrahydroisoquinoline.
Comparative Overview: Classical vs. Modern Methods
| Feature | Classical Methods (Bischler-Napieralski, Pictet-Spengler) | Transition-Metal-Catalyzed Methods |
| Reaction Conditions | Often harsh (strong acids, high temperatures) | Generally milder |
| Substrate Scope | Limited to electron-rich aromatics | Broader, including less activated and functionalized substrates |
| Functional Group Tolerance | Limited | Generally higher |
| Stereoselectivity | Often requires chiral auxiliaries for asymmetry | High enantioselectivity achievable with chiral catalysts |
| Yields | Variable, often moderate to good for suitable substrates | Often high to excellent |
| Catalyst Cost & Availability | Reagents are generally inexpensive | Catalysts can be expensive and require careful handling |
| Green Chemistry Aspects | Often generate significant waste | Can be more atom-economical and generate less waste |
Conclusion: Choosing the Right Tool for the Job
The synthesis of tetrahydroisoquinolines remains a vibrant area of research, with a rich history and an exciting future. The classical Bischler-Napieralski and Pictet-Spengler reactions, despite their limitations, continue to be valuable and frequently employed methods due to their simplicity and the low cost of starting materials. They are particularly effective for the synthesis of THIQs from electron-rich precursors.
However, the advent of transition-metal catalysis has significantly expanded the synthetic chemist's toolkit. These modern methods offer milder reaction conditions, broader substrate scope, and, most importantly, provide access to chiral tetrahydroisoquinolines with high enantioselectivity. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials, the desired level of stereocontrol, and considerations of cost and scalability. A thorough understanding of the strengths and weaknesses of each approach, as outlined in this guide, is crucial for the efficient and successful synthesis of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of 1-aryl-tetrahydroisoquinolines through iridium catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Ruthenium‐Catalyzed Asymmetric Transfer Hydrogenation of 1‐Aryl‐Substituted Dihydroisoquinolines: Access to Valuable Ch… [ouci.dntb.gov.ua]
- 13. Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Tetrahydroisoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From potent antitumor agents to neuroprotective molecules, the therapeutic potential of THIQ derivatives is vast.[4][5] However, the spatial arrangement of substituents around the chiral centers of the THIQ core can dramatically influence its interaction with biological targets, leading to significant differences in the pharmacological profiles of its isomers.
This guide provides an in-depth comparison of the biological activities of various THIQ isomers, supported by experimental data and detailed protocols. We will explore how stereochemistry dictates the efficacy and mechanism of action of these compounds, offering insights for the rational design of novel therapeutics.
Neuroprotective and Neuromodulatory Activities: A Tale of Two Enantiomers
The role of THIQ isomers in the central nervous system is particularly fascinating, with some exhibiting neuroprotective properties while others may contribute to neurotoxic processes. This duality is starkly illustrated by the enantiomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and salsolinol.
The Contrasting Effects of (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
1MeTIQ is an endogenous amine found in the human brain, and its levels have been observed to be altered in neurodegenerative diseases like Parkinson's.[6] Research has shown that the two enantiomers of 1MeTIQ possess distinct neuropharmacological profiles.
(R)-1MeTIQ has been demonstrated to be the primary neuroprotective enantiomer.[6] It exerts its protective effects against various neurotoxins, including 1-methyl-4-phenylpyridinium (MPP+), 6-hydroxydopamine (6-OHDA), and rotenone, in cultured mesencephalic neurons.[6] This neuroprotective action is stereoselective, with (S)-1MeTIQ showing little to no effect in these assays.[6] While both enantiomers can offer some protection against rotenone-induced suppression of dopamine release, the effect of (R)-1MeTIQ is more pronounced.[4][7]
The mechanism of action for (R)-1MeTIQ's neuroprotection is thought to be indirect, potentially through the induction of antioxidative enzymes, as it does not show affinity for dopamine receptors or directly influence mitochondrial respiratory complex I inhibition by toxins.[6]
(S)-1MeTIQ , on the other hand, exhibits a more potent effect on dopamine metabolism. It is a stronger inhibitor of monoamine oxidase (MAO)-dependent dopamine oxidation compared to its (R)-counterpart.[8] This leads to a significant decrease in the levels of the dopamine metabolite DOPAC.[4][7]
The differential effects of 1MeTIQ enantiomers on dopamine metabolism are summarized in the table below:
| Isomer | Effect on Dopamine Metabolism | Neuroprotective Activity |
| (R)-1MeTIQ | Significantly increases the final dopamine metabolite, HVA, and the overall rate of dopamine metabolism.[4][7] | Strong neuroprotective effects against various neurotoxins.[6] |
| (S)-1MeTIQ | Significantly depresses DOPAC and HVA levels, attenuating the rate of dopamine metabolism.[4][7] | Little to no direct neuroprotective effect in several in vitro models.[6] |
Salsolinol Enantiomers: A Complex Role in Dopaminergic Neurotransmission
Salsolinol, another endogenous THIQ, is formed from the condensation of dopamine and acetaldehyde.[9][10] Its role in neurodegeneration is complex and debated, with studies reporting both neurotoxic and neuroprotective effects. The stereochemistry of salsolinol is a critical factor in determining its biological activity.
(R)-Salsolinol is produced endogenously through a stereoselective enzymatic reaction.[10] Both enantiomers have been shown to exhibit neuroprotective properties at low concentrations (e.g., 50 μM) in SH-SY5Y neuroblastoma cells against MPP+-induced toxicity.[11]
(S)-Salsolinol , in some studies, has been found to be more cytotoxic than its (R)-enantiomer at higher concentrations.[12] For instance, the IC50 values for cytotoxicity in SH-SY5Y cells were reported to be 296.6 μM for (S)-salsolinol and 540.2 μM for (R)-salsolinol.[10][13]
Both enantiomers can interact with dopamine D2 receptors, though molecular docking studies suggest slightly different binding modes which may influence their functional activity.[11][13]
The following diagram illustrates the proposed differential interaction of salsolinol enantiomers with the dopamine D2 receptor.
Caption: Proposed differential binding of (S)- and (R)-salsolinol to the D2 receptor.
Anticancer Activity: Stereoselectivity in Cytotoxicity
The THIQ scaffold is a privileged structure in the design of anticancer agents.[5] Several THIQ derivatives have shown potent activity against various cancer cell lines, and here too, stereochemistry plays a decisive role in their efficacy.
For example, in a series of novel THIQ analogs designed as antiglioma agents, the separated isomers of 6,8-dimethoxy-1-(2′-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride demonstrated a significant difference in potency. The (+) isomer was found to be the most active, being nearly 21-fold more potent than the (-) isomer, highlighting the critical influence of stereochemistry on antiglioma activity.[14]
Similarly, a comparative study of tetrahydroquinoline derivatives (a closely related scaffold) as antiproliferative agents revealed that the (R)-enantiomer of 8-(4-methoxyphenylamino)-2-methyl-5,6,7,8-tetrahydroquinoline was significantly more potent than the (S)-enantiomer against colorectal, ovarian, and mesothelioma cancer cell lines.[15]
| Compound Isomer | Cancer Cell Line | IC50 (µM)[15] |
| (R)-enantiomer | HT-29 (colorectal) | 12.3 ± 0.9 |
| A2780 (ovarian) | 15.7 ± 1.1 | |
| MSTO-211H (mesothelioma) | 9.8 ± 0.7 | |
| (S)-enantiomer | HT-29 (colorectal) | 25.1 ± 1.8 |
| A2780 (ovarian) | 30.2 ± 2.2 | |
| MSTO-211H (mesothelioma) | 21.5 ± 1.5 |
Enzyme Inhibition: Targeting Key Pathways with Specific Isomers
THIQ derivatives have been investigated as inhibitors of various enzymes crucial for disease progression. The stereochemical configuration of these inhibitors can greatly affect their binding affinity and inhibitory potency.
For instance, THIQ analogs have been developed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. The precise fit of an inhibitor into the enzyme's active site is paramount for its activity, and different isomers will present distinct spatial arrangements of their functional groups, leading to varied inhibitory effects.
The following diagram illustrates the general workflow for a DHFR inhibition assay.
Caption: A generalized workflow for a DHFR enzyme inhibition assay.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of THIQ isomers.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Mammalian cell line of interest (e.g., SH-SY5Y for neuroprotection, HT-29 for anticancer)
-
Complete cell culture medium
-
THIQ isomers (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THIQ isomers in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[19]
-
Formazan Crystal Formation: Incubate the plate for 3.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium containing MTT.[18] Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 650 nm can be used to subtract background absorbance.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of THIQ isomers for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from porcine striatum or a recombinant cell line)[20]
-
Radioligand (e.g., [3H]Spiperone)[21]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
THIQ isomers at various concentrations
-
Unlabeled dopamine or a known D2 antagonist (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Filtration manifold
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes or a 96-well plate, prepare the following reaction mixtures (total volume of 200 µL):
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of unlabeled dopamine or antagonist.
-
Competitive Binding: Cell membranes, radioligand, assay buffer, and varying concentrations of the THIQ isomer.
-
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the THIQ isomer concentration.
-
Determine the IC50 value from the resulting curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
The following diagram outlines the key steps in a receptor binding assay.
Caption: A simplified workflow for a competitive receptor binding assay.
Conclusion
The biological activity of tetrahydroisoquinoline derivatives is profoundly influenced by their stereochemistry. As demonstrated in the areas of neuroprotection, anticancer activity, and enzyme inhibition, enantiomers of the same THIQ compound can exhibit markedly different potencies and even opposing pharmacological effects. This underscores the critical importance of stereoselective synthesis and the individual evaluation of isomers in the drug discovery and development process. A thorough understanding of the structure-activity relationships of THIQ isomers will undoubtedly pave the way for the design of more potent and selective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Both Stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline Enantiomers Protect Striatal Terminals Against Rotenone-Induced Suppression of Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Both stereoselective (R)- and (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline enantiomers protect striatal terminals against rotenone-induced suppression of dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative behavioral and neurochemical studies of R- and S-1-methyl-1,2,3,4-tetrahydroisoquinoline stereoisomers in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salsolinol - Wikipedia [en.wikipedia.org]
- 10. Salsolinol: an Unintelligible and Double-Faced Molecule—Lessons Learned from In Vivo and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. static.igem.wiki [static.igem.wiki]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-Based Purity Validation of 1,2,3,4-Tetrahydroisoquinoline-4-Carboxylic Acid
<
Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks
1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) is a conformationally constrained amino acid analogue. Its rigid scaffold makes it a valuable chiral building block in medicinal chemistry for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of quality control; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds, making robust and reliable analytical methods paramount.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity validation of THIQ-4-COOH. We will explore the nuances of achiral and chiral separations, delve into sensitivity enhancement techniques, and provide actionable protocols for researchers, scientists, and drug development professionals.
The Analytical Challenge: A Spectrum of Potential Impurities
The synthesis of THIQ-4-COOH can introduce a variety of impurities that must be identified and quantified. These include:
-
Starting Materials and Reagents: Unreacted precursors and excess reagents.
-
Synthetic By-products: Isomers, degradation products, and compounds formed from side reactions.
-
Enantiomeric Impurities: As THIQ-4-COOH is a chiral molecule, the presence of the undesired enantiomer is a critical quality attribute that can have significantly different pharmacological or toxicological profiles.
HPLC: The Gold Standard for Purity Determination
HPLC is the undisputed workhorse for pharmaceutical analysis due to its high resolving power, sensitivity, and versatility. It allows for the separation, identification, and quantification of the main component from a complex mixture of potential impurities. This guide will compare three distinct HPLC-based approaches to construct a complete purity profile of THIQ-4-COOH.
Comparative Analysis of HPLC Methodologies
We will now compare three distinct HPLC methods, each designed to address a specific aspect of THIQ-4-COOH purity.
Method A: Achiral Purity by Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is the first line of defense, designed to separate THIQ-4-COOH from impurities with different polarities.
-
Principle of Separation: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column, while polar compounds elute earlier.
-
Causality in Method Design: THIQ-4-COOH is a polar, zwitterionic molecule. To achieve good retention and symmetrical peak shape on a C18 column, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase. The TFA protonates the carboxylate group and forms an ion pair with the amine, neutralizing the charge and increasing its hydrophobicity, thus leading to better interaction with the stationary phase.
Method B: Enantiomeric Purity by Chiral HPLC
This specialized technique is essential for quantifying the stereoisomeric purity of THIQ-4-COOH.
-
Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times and, therefore, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating the enantiomers of amino acid derivatives.[1]
-
Expert Insight: The choice of mobile phase in chiral chromatography is critical. Normal-phase conditions (e.g., a mixture of hexane and isopropanol) often provide better selectivity for this class of compounds on polysaccharide-based CSPs. The addition of a small amount of an acidic or basic modifier can be crucial for optimizing the separation.
Method C: Enhanced Sensitivity via Pre-Column Derivatization and Fluorescence Detection
For trace-level impurity analysis or when high sensitivity is required, pre-column derivatization can be employed.
-
Principle of Separation: This method involves a chemical reaction to attach a fluorescent tag to the primary or secondary amine of THIQ-4-COOH before injection onto the HPLC system.[2][3][4] Common derivatizing agents for amino acids include o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[3][4] The resulting derivatives are highly fluorescent, allowing for detection at much lower concentrations than standard UV detection. The separation is then typically carried out using RP-HPLC.
-
Trustworthiness and Validation: While offering superior sensitivity, this method introduces an additional step that must be carefully controlled and validated. The derivatization reaction must be rapid, complete, and produce a stable product to ensure the results are accurate and reproducible.[5][6]
Experimental Workflow and Method Selection
The overall process for comprehensive purity validation involves a logical sequence of these methods. The following diagram illustrates a typical workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axionlabs.com [axionlabs.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Novel 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Derivatives: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a carboxylic acid moiety at the 4-position offers a unique handle for further derivatization, enabling the exploration of novel chemical space and the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of novel 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid derivatives, focusing on their synthesis, advanced characterization, and a comparative analysis of their biological performance, particularly in the realms of oncology and infectious diseases.
I. Synthetic Strategies: A Comparative Overview
The efficient construction of the this compound core and its derivatives is paramount for extensive biological evaluation. Several synthetic routes have been developed, each with its own advantages and limitations. Here, we compare some of the most effective methods.
A. One-Pot Tandem Michael Amination–Lactamization
A highly efficient and scalable approach involves a one-pot tandem Michael amination–lactamization sequence.[3] This method utilizes readily available 2-(3-alkoxymethoxy-3-oxoprop-1-en-2-yl)benzoic acids and primary amines to construct the 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate core in a single step.
Experimental Protocol: Representative One-Pot Synthesis [3]
-
To a solution of 2-(3-methoxy-3-oxoprop-1-en-2-yl)benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF), add the primary amine (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate derivative.
This one-pot approach offers high atom economy and operational simplicity, making it suitable for library synthesis and large-scale production.[3]
B. Ugi Three-Component Reaction
The Ugi three-component reaction provides a rapid and diversity-oriented pathway to 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[4] This multicomponent reaction involves the condensation of a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid.
Experimental Workflow: Ugi Reaction and Hydrolysis
Caption: Ugi reaction workflow for the synthesis of THIQ-1-carboxylic acid derivatives.
While this method is highly versatile for generating a diverse range of derivatives, the initial products are carboxamides at the 1-position, requiring an additional hydrolysis step to yield the carboxylic acid.
II. Advanced Characterization of Chiral Derivatives
Given that many biologically active 1,2,3,4-tetrahydroisoquinoline derivatives are chiral, their stereochemical characterization is crucial.[5] Beyond standard techniques like NMR and mass spectrometry, advanced methods such as chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism (CD) spectroscopy are indispensable.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly effective for the enantioseparation of tetrahydroisoquinoline alkaloids.[6]
Methodology: Chiral HPLC Analysis [6][7]
-
Column: Chiralpak AD-H or Chiralcel OD-H column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used. The ratio can be optimized for specific compounds.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic mixture and the individual enantiomers (if available) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas.
B. Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretically calculated spectra.[5][8]
III. Comparative Biological Performance
Novel this compound derivatives have demonstrated promising activity in several therapeutic areas, most notably in oncology and as antimicrobial agents.
A. Anticancer Activity
Many derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1, or the inhibition of the KRas signaling pathway.[9]
Comparative Anticancer Activity of Novel THIQ Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| GM-3-18 | HCT116 (Colon) | 0.9 - 10.7 | [9] |
| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [9] |
| MDA-MB-231 (Breast) | 0.37 (µg/mL) | [9] | |
| Ishikawa (Endometrial) | 0.01 (µg/mL) | [9] | |
| Compound 7e | A549 (Lung) | 0.155 | [10] |
| Compound 8d | MCF7 (Breast) | 0.170 | [10] |
Signaling Pathways Targeted by THIQ Derivatives
The anticancer activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.
Bcl-2/Mcl-1 Apoptosis Pathway:
Caption: Inhibition of Bcl-2/Mcl-1 by THIQ derivatives promotes apoptosis.
KRas Signaling Pathway:
Caption: THIQ derivatives can inhibit the KRas signaling pathway.[11][12][13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel THIQ derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity
Certain novel 1,2,3,4-tetrahydroisoquinoline derivatives have also shown potent activity against various bacterial and fungal strains.
Comparative Antimicrobial Activity of Novel THIQ Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 136 | Streptococcus mutans | More potent than ciprofloxacin | - | - | [2] |
| Bacillus subtilis | More potent than ciprofloxacin | - | - | [2] | |
| Compound 145 | - | - | Saccharomyces cerevisiae | 1 | [2] |
| Compound 146 | - | - | Yarrowia lipolytica | 2.5 | [2] |
| Compound 5a4 | Staphylococcus aureus | 64 | - | - | [15] |
| Compound 5a7 | Escherichia coli | 128 | - | - | [15] |
The antimicrobial activity of these compounds highlights their potential as leads for the development of new anti-infective agents, an area of critical unmet medical need.
IV. Conclusion and Future Perspectives
Novel this compound derivatives represent a promising class of compounds with diverse and potent biological activities. The synthetic strategies outlined in this guide offer efficient routes to these molecules, enabling the generation of libraries for comprehensive structure-activity relationship (SAR) studies. Advanced characterization techniques are essential to ensure the stereochemical purity of these chiral compounds, which is often critical for their biological function.
The comparative data presented herein demonstrate the potential of these derivatives as anticancer and antimicrobial agents. Future research should focus on optimizing the potency and selectivity of these compounds, as well as on elucidating their mechanisms of action in greater detail. The versatility of the this compound scaffold ensures that it will remain an important platform for the discovery of new therapeutic agents for years to come.
V. References
-
Kertész, S., et al. (2022). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules. --INVALID-LINK--
-
Al-Suhaimi, K. M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules. --INVALID-LINK--
-
ResearchGate. (n.d.). IC50 values of the test compounds against the three cancer cell lines. --INVALID-LINK--
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. --INVALID-LINK--
-
PubMed Central. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. --INVALID-LINK--
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. --INVALID-LINK--
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. --INVALID-LINK--
-
Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. --INVALID-LINK--
-
ResearchGate. (n.d.). Schematic illustration of the KRAS signaling pathway. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Chart comparing the IC50 values of the compounds for different cell lines. --INVALID-LINK--
-
ResearchGate. (n.d.). Diagrammatic representation of KRAS signaling pathways. --INVALID-LINK--
-
The R Journal. (n.d.). Laying Out Pathways With Rgraphviz. --INVALID-LINK--
-
MDPI. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. --INVALID-LINK--
-
Manolov, S. P., et al. (2021). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐carboxylic Acid (Tic) Derivatives by Cycloaddition Approaches. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Scientific Reports. --INVALID-LINK--
-
ResearchGate. (n.d.). Overview of KRAS signaling and downstream effector pathways. --INVALID-LINK--
-
Chromatography Online. (n.d.). Detection of Chiral Drugs Using HPLC with CD Detection. --INVALID-LINK--
-
Tuncbag, N., et al. (2015). Independent and core pathways in oncogenic KRAS signaling. Oncotarget. --INVALID-LINK--
-
MDPI. (n.d.). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. --INVALID-LINK--
-
SYNTHESIS OF CHIRAL 1,3-DISUBSTITUTED TETRAHYDROISOQUINOLINES AND THEIR USE IN THE ASYMMETRIC ADDITION OF DIETHYLZINC TO ALDEHYDES. (2009). University of the Witwatersrand, Johannesburg. --INVALID-LINK--
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. --INVALID-LINK--
-
ResearchGate. (n.d.). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
A Senior Application Scientist's Guide to Comparative Docking of Tetrahydroisoquinoline-Based Topoisomerase II Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct comparative molecular docking studies of tetrahydroisoquinoline (THIQ)-based inhibitors against human DNA topoisomerase II alpha. We will delve into the scientific rationale behind experimental choices, provide a detailed, step-by-step protocol for in silico analysis, and present a comparative analysis of a potent THIQ-based inhibitor against the clinically established drug, etoposide.
The Significance of Tetrahydroisoquinolines as a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is prevalent in a wide array of natural products and has been incorporated into numerous clinically approved drugs, demonstrating its broad pharmacological potential.[1] In the realm of oncology, THIQ derivatives have emerged as promising anticancer agents, targeting various key cellular processes, including cell cycle progression and apoptosis.[2][3] One of the critical targets for these compounds is DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation.[4]
Comparative Framework: THIQ vs. Podophyllotoxin Scaffolds
To provide a robust comparative analysis, we will evaluate a potent THIQ-based inhibitor, Compound 52 , recently identified as a highly effective topoisomerase II inhibitor, against etoposide , a well-known podophyllotoxin-derived anticancer drug that also targets topoisomerase II.[5][6] Etoposide functions by stabilizing the transient covalent complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cancer cell death.[5] This comparative approach allows for a direct assessment of the potential of the THIQ scaffold relative to a clinically validated inhibitor.
Experimental Workflow for Comparative Docking Studies
This section outlines a detailed, field-proven protocol for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
Caption: Workflow for comparative molecular docking studies.
Step 1: Receptor and Ligand Preparation (The Foundation of Accuracy)
Rationale: The accuracy of a docking study is fundamentally dependent on the quality of the input structures. This initial preparation phase is critical for ensuring that the receptor and ligands are in a chemically correct and computationally tractable format.
Protocol:
-
Receptor Preparation:
-
Obtain the Receptor Structure: Download the crystal structure of human topoisomerase II alpha in complex with DNA and etoposide from the Protein Data Bank (PDB ID: 5GWK).[7]
-
Clean the PDB File: Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands other than the DNA and the protein.
-
Prepare the Receptor for Docking: Use AutoDock Tools (ADT) to prepare the receptor. This involves:
-
Adding polar hydrogens to the protein.
-
Assigning Gasteiger charges to all atoms.
-
Merging non-polar hydrogens.
-
Saving the prepared receptor in the PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.
-
-
-
Ligand Preparation:
-
Obtain Ligand Structures:
-
Etoposide: Download the 3D structure of etoposide from the PubChem database (CID: 36462) in SDF format.[5]
-
Compound 52 (3-arylisoquinoline derivative): The 2D structure of compound 52 is available in the literature.[6] Use a chemical drawing tool like ChemDraw to create the 2D structure and then convert it to a 3D structure using a program like Open Babel.
-
-
Prepare Ligands for Docking: Use ADT or a command-line tool like prepare_ligand4.py from MGLTools to prepare the ligands. This process includes:
-
Detecting the rotatable bonds.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges.
-
Saving the prepared ligands in the PDBQT format.
-
-
Step 2: Defining the Search Space (Focusing the Search)
Rationale: To efficiently and accurately predict the binding pose of a ligand, it is essential to define a specific search space, or "grid box," that encompasses the active site of the protein. A well-defined grid box prevents the docking algorithm from searching irrelevant regions of the protein, thereby saving computational time and improving the accuracy of the results.
Protocol:
-
Identify the Binding Site: The binding site of etoposide in the 5GWK structure will be used to define the center of our grid box. In PyMOL or another molecular viewer, identify the coordinates of the etoposide molecule within the protein's active site.
-
Set Grid Box Parameters: In AutoDock Tools, load the prepared receptor PDBQT file.
-
Center Grid Box: Center the grid box on the coordinates of the co-crystallized etoposide.
-
Define Grid Box Dimensions: Adjust the size of the grid box to be large enough to accommodate both the THIQ-based inhibitor and etoposide, allowing for some rotational and translational freedom. A common starting point is a box of 25 x 25 x 25 Å centered on the ligand.
-
Save Configuration File: Save the grid box parameters to a configuration file (e.g., config.txt). This file will contain the coordinates of the center of the box and its dimensions.
-
Step 3: Running the Docking Simulation (The Computational Experiment)
Rationale: AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box. It uses a scoring function to estimate the binding affinity of each pose, with lower scores indicating more favorable binding.
Protocol:
-
Prepare the Vina Input Files: You will need the prepared receptor PDBQT file, the prepared ligand PDBQT files (one for each inhibitor), and the config.txt file containing the grid box parameters.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line using the following command structure:
-
--receptor: Specifies the prepared receptor file.
-
--ligand: Specifies the prepared ligand file.
-
--config: Specifies the configuration file with the grid parameters.
-
--out: Specifies the output file for the docked poses.
-
--log: Specifies the output file for the docking scores and other information.
-
-
Repeat for Each Ligand: Run the docking simulation for both the THIQ-based inhibitor (Compound 52) and etoposide.
Step 4: Analysis and Visualization of Results (Interpreting the Data)
Rationale: The final step involves analyzing the docking results to compare the binding affinities and interaction patterns of the different inhibitors. Visualization of the docked poses provides crucial insights into the key molecular interactions that contribute to binding.
Protocol:
-
Analyze Docking Scores: The log.txt file generated by Vina will contain a table of the top-ranked binding poses for each ligand, along with their corresponding binding affinities (in kcal/mol). The lowest binding energy represents the most favorable predicted binding mode.
-
Visualize Docked Poses:
-
Load the receptor PDBQT file and the output PDBQT files for each ligand into PyMOL.
-
Superimpose the docked poses of the THIQ inhibitor and etoposide within the active site.
-
Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, etc.) between each inhibitor and the surrounding amino acid residues of the topoisomerase II active site.
-
Generate high-quality images to visually represent these interactions.
-
References
- 1. SID 104019076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etoposide Phosphate | C29H33O16P | CID 6918092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase IIα inhibitors for the therapy of small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Conformational Analysis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid and Other Cyclic Amino Acids
Introduction: The Critical Role of Conformational Constraint in Drug Design
In the landscape of modern drug discovery, particularly in the realm of peptide and peptidomimetic therapeutics, the principle of conformational constraint is a cornerstone of rational design.[1][2] Unconstrained linear peptides often suffer from significant drawbacks, including high conformational flexibility, which leads to reduced binding affinity for their biological targets, and susceptibility to proteolytic degradation, resulting in poor metabolic stability.[1] The strategic incorporation of unnatural, conformationally restricted amino acids into peptide sequences offers a powerful solution to these challenges.[3][4] By reducing the molecule's accessible conformational space, we can pre-organize it into a bioactive conformation, thereby enhancing target affinity, selectivity, and bioavailability.[5][6]
Among the diverse scaffolds used to achieve this, cyclic amino acids are paramount. Proline, the only proteinogenic secondary amino acid, is the archetypal example, known for its profound influence on peptide backbone structure. Its homologues, such as pipecolic acid, offer different degrees of flexibility and geometric preference.[7][8] This guide focuses on a particularly compelling scaffold: 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH). This molecule can be viewed as a pipecolic acid analogue fused with a benzene ring, a modification that imparts a unique and highly rigid conformational profile.
This document provides an in-depth comparative analysis of the conformational properties of THIQ-4-COOH against other key cyclic amino acids. We will delve into the structural nuances dictated by its fused aromatic system and explore the experimental and computational methodologies employed to elucidate these characteristics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid scaffolds for therapeutic innovation.
The Conformational Landscape of Cyclic Amino Acids
The defining feature of a cyclic amino acid is the restriction of the backbone dihedral angle phi (φ) due to the incorporation of the nitrogen atom into a ring system. This fundamental constraint has cascading effects on the local and global conformation of any peptide in which it is embedded.
Proline (Pro): The Five-Membered Benchmark
Proline's pyrrolidine ring is not planar and exists in two primary "puckered" conformations, termed Cγ-endo ("down") and Cγ-exo ("up"), which are in rapid equilibrium. This puckering significantly influences the overall peptide shape. Furthermore, the tertiary amide bond preceding a proline residue can adopt both cis and trans conformations, with a relatively small energy difference between them compared to other amino acid residues. This cis-trans isomerization is a critical factor in protein folding and function.
Pipecolic Acid (Pip): The Six-Membered Homologue
Expanding the ring by one methylene group to form the six-membered piperidine ring of pipecolic acid introduces greater conformational flexibility compared to proline.[7] The piperidine ring predominantly adopts a chair conformation, which is significantly lower in energy than the alternative boat or twist-boat forms. The substituents on the ring (the carboxylic acid and the connection to the peptide backbone) can occupy either axial or equatorial positions, leading to distinct geometric isomers with different energetic stabilities. Computational studies suggest that the increased flexibility of the pipecolic acid ring can alter the fragmentation patterns in mass spectrometry compared to proline-containing peptides.[7]
This compound (THIQ-4-COOH): The Fused-Ring System
THIQ-4-COOH presents a significant increase in structural rigidity. The fusion of the piperidine-like ring to a benzene ring forces the heterocyclic portion into a half-chair conformation.[9] Computational analyses of the parent 1,2,3,4-tetrahydroisoquinoline (THIQ) molecule show two low-energy twisted half-chair conformers, differing in whether the N-H bond is in a pseudo-axial or pseudo-equatorial position, separated by a small energy barrier.[10]
For THIQ-4-COOH, the critical conformational question revolves around the orientation of the C4-carboxylic acid group. It can exist in two primary states:
-
Pseudo-axial COOH: This orientation may lead to steric clashes with other parts of the molecule or solvent.
-
Pseudo-equatorial COOH: This is generally the more sterically favored and lower-energy conformation.
The rigid framework of THIQ-4-COOH severely restricts the backbone dihedral angles, making it a powerful tool for locking a peptide into a well-defined secondary structure, such as a β-turn.
Comparative Data Summary
The following table summarizes the key conformational parameters for the discussed cyclic amino acids. These values are derived from a synthesis of experimental and computational studies and should be considered representative.
| Parameter | Proline | Pipecolic Acid | THIQ-4-COOH |
| Ring Size | 5-membered | 6-membered | 6-membered (fused) |
| Primary Conformation | Cγ-endo / Cγ-exo pucker | Chair | Half-Chair |
| Backbone φ Angle (approx.) | -60° to -75° | -60° to -80° | Highly restricted, approx. -70° |
| Preceding Amide Bond | cis / trans accessible | Predominantly trans | Predominantly trans |
| Relative Flexibility | Moderately Rigid | Flexible | Highly Rigid |
| Key Conformational Feature | Ring pucker, cis/trans isomerism | Chair conformation, axial/equatorial subs. | Fused ring system, half-chair conformation |
Methodologies for Conformational Elucidation
A multi-faceted approach combining experimental spectroscopy, crystallography, and computational modeling is essential for a comprehensive conformational analysis.
Experimental Methodologies
NMR is the most powerful technique for studying the solution-state conformation and dynamics of molecules.[11]
Core Principles & Causality:
-
¹H-¹H Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle separating them, as described by the Karplus equation. This is fundamental for determining ring pucker and the conformation of the heterocyclic ring.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to r⁻⁶ (where r is the distance between two protons). Observing an NOE between two protons provides definitive proof that they are close in space (< 5 Å), which is crucial for determining global folds and the orientation of substituents.[11] 2D ROESY or NOESY experiments are standard for this analysis.
-
Chemical Shifts (δ): Proton and carbon chemical shifts are highly sensitive to the local electronic environment. Deviations from expected "random coil" values can indicate the presence of specific secondary structures or conformational preferences.
-
Sample Preparation: Dissolve the cyclic amino acid or a peptide containing it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH) to a concentration of 1-10 mM. The choice of solvent is critical, as it can influence conformation.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum for initial assessment.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton scalar coupling networks for resonance assignment.
-
Acquire a 2D ¹H-¹H TOCSY spectrum to identify all protons within a given amino acid spin system.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum with a mixing time of 200-500 ms to identify through-space correlations.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to assign carbon resonances.
-
-
Data Analysis & Structure Calculation:
-
Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to unambiguously assign all proton and carbon resonances.
-
Constraint Generation: Measure ³J coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle constraints. Integrate NOESY cross-peaks to generate distance constraints.
-
Molecular Modeling: Use the experimental constraints to drive a molecular dynamics or simulated annealing calculation in software like CYANA, XPLOR-NIH, or AMBER. This generates an ensemble of structures consistent with the NMR data, providing a high-resolution picture of the solution-state conformation.
-
Diagram: Experimental Conformational Analysis Workflow
Caption: Workflow for experimental conformational analysis using NMR and X-ray crystallography.
This technique provides an atomic-resolution structure of the molecule in its crystalline solid state.[12][13]
Causality: By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms in the crystal lattice. This provides unambiguous data on bond lengths, bond angles, and torsion angles. It is the gold standard for structural determination, but with a key caveat: the observed conformation can be influenced by crystal packing forces and may not perfectly represent the dominant conformation in solution. However, it provides an invaluable starting point for computational studies and a validation point for NMR results.[14]
Computational Methodologies
Computational chemistry is indispensable for exploring the potential energy surface of a molecule and understanding the relative energies of different conformers.[15][16]
Core Principles & Causality:
-
Molecular Mechanics (MM): Uses classical physics-based force fields (e.g., AMBER, CHARMM) to rapidly calculate the energy of a conformation. It is ideal for exploring large conformational spaces through methods like molecular dynamics (MD) simulations.
-
Quantum Mechanics (QM): Uses Density Functional Theory (DFT) or ab initio methods to provide a much more accurate description of the electronic structure and energy.[10] QM is used to refine the energies of low-energy conformers found through MM searches and to calculate energy barriers for interconversion.
-
Initial Structure Generation: Build the 3D structure of the molecule in a molecular editor. For THIQ-4-COOH, this would involve creating both the pseudo-axial and pseudo-equatorial conformers.
-
Conformational Search:
-
Employ a systematic search (for simple molecules) or a stochastic/MD-based search to explore the potential energy surface and identify low-energy minima.
-
The choice of force field is critical and should be validated for the specific molecular class if possible.
-
-
Energy Minimization & Refinement:
-
Take the unique, low-energy conformers identified in the search and perform a full geometry optimization using a higher level of theory, typically DFT (e.g., B3LYP functional with a 6-31G* basis set or larger).
-
This provides accurate geometries and relative energies for each stable conformer.
-
-
Analysis:
-
Analyze the dihedral angles, bond lengths, and relative energies of the resulting conformers.
-
Calculate the Boltzmann population of each conformer at a given temperature to predict the dominant species in solution.
-
Optionally, calculate theoretical NMR parameters (chemical shifts, coupling constants) and compare them with experimental data for validation.
-
Diagram: Computational Conformational Analysis Workflow
Caption: A typical workflow for the computational analysis of molecular conformations.
Implications for Drug Design & Conclusion
The choice between proline, pipecolic acid, and THIQ-4-COOH has profound implications for the properties of a resulting peptidomimetic or drug molecule.
-
Proline is a versatile tool for inducing turns and disrupting helices, but the potential for cis-trans isomerization can lead to conformational heterogeneity, which may be undesirable.
-
Pipecolic acid offers a different vector space for substituents compared to proline and can be used to fine-tune peptide conformation. Its increased flexibility can be an advantage or disadvantage depending on the design goal.[17][18]
-
THIQ-4-COOH represents the most constrained of these options. Its rigid, pre-organized half-chair conformation makes it an exceptional scaffold for designing molecules with high affinity and specificity. By locking the backbone into a defined geometry, it minimizes the entropic penalty of binding to a target receptor. The fused aromatic ring also provides a large, hydrophobic surface that can be exploited for π-stacking interactions with a target protein, further enhancing binding affinity. The synthesis of THIQ derivatives is an active area of research, continually providing new building blocks for drug discovery.[19][20][21][22]
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing amino acids to determine the local conformations of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [scholarworks.wm.edu]
- 19. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Researcher's Comparative Guide to Establishing the Stereochemistry of Substituted Tetrahydroisoquinolines
The precise three-dimensional arrangement of atoms in substituted 1,2,3,4-tetrahydroisoquinolines (THIQs) is a critical determinant of their biological activity. As this heterocyclic scaffold forms the core of numerous natural products and pharmaceutical agents, from potent antitumor compounds to neuroactive alkaloids, the unambiguous assignment of stereochemistry is paramount in drug discovery and development. An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR) and the pursuit of non-viable drug candidates.
This guide provides an in-depth comparison of the principal analytical techniques for establishing both the relative and absolute stereochemistry of substituted THIQs. We will delve into the causality behind experimental choices for each method, provide actionable protocols, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their specific scientific challenge.
The Orthogonal Approach: A Mandate for Confidence
No single technique is universally superior for all stereochemical questions. A robust and self-validating approach often involves the synergistic use of multiple methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerhouse for determining relative stereochemistry in solution, while X-ray crystallography provides the definitive absolute configuration in the solid state. Chiroptical methods, such as Vibrational Circular Dichroism (VCD), bridge this gap by offering absolute configuration information for molecules in solution, which is often more biologically relevant.
Comparative Overview of Key Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Primary Output | Absolute Configuration (solid state) | Relative Stereochemistry (solution) | Absolute Configuration (solution) |
| Sample State | Solid (single crystal required) | Solution or neat liquid | Solution or neat liquid |
| Sample Amount | Micrograms to milligrams | Sub-milligram to milligrams | Milligrams |
| Key Strengths | Unambiguous 3D structure determination.[1] | Excellent for determining diastereomeric relationships and conformational preferences in solution. | Applicable to a wide range of molecules, including those that do not crystallize or lack a UV chromophore.[2] |
| Key Limitations | Requires high-quality single crystals, which can be difficult to obtain.[2] | Indirectly determines absolute configuration (e.g., via chiral derivatizing agents). Interpretation can be complex for flexible molecules. | Requires quantum chemical calculations for interpretation. Can be less sensitive than other methods. |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers and understanding the conformational dynamics of THIQs in solution. The primary NMR techniques employed are Nuclear Overhauser Effect (NOE) spectroscopy and the analysis of scalar (J) coupling constants.
A. Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROESY) Spectroscopy
Principle of the Method: The NOE is a through-space interaction between protons that are in close spatial proximity (typically < 5 Å), regardless of their bonding connectivity. By irradiating a specific proton and observing which other protons show an enhanced signal, one can map out the spatial relationships within the molecule. For cis-substituted THIQs, a clear NOE correlation between the substituents at, for example, the C1 and C3 positions would be expected, whereas for the trans isomer, this correlation would be absent. ROESY provides similar information and is particularly useful for medium-sized molecules where the NOE enhancement may be close to zero.
Experimental Workflow:
Detailed Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve 1-5 mg of the purified THIQ derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.
-
Initial 1D ¹H NMR: Acquire a standard 1D proton spectrum to identify the chemical shifts of all relevant protons.
-
NOESY Parameter Setup:
-
Load a standard 2D NOESY pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
Set the mixing time (d8). For small molecules like many THIQs, a mixing time of 500-800 ms is a good starting point.
-
Set the number of scans (ns) and increments (ni) to achieve adequate signal-to-noise. A typical experiment might use ns=8 or 16 and ni=256.
-
-
Data Acquisition: Run the 2D NOESY experiment. Experiment times can range from a few hours to overnight depending on the sample concentration and desired resolution.
-
Data Processing and Analysis:
-
Apply a sine-bell or Gaussian window function to both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully.
-
Analyze the 2D plot for cross-peaks that connect protons that are close in space. For a 1,3-disubstituted THIQ, a cross-peak between H1 and H3 would strongly suggest a cis relationship.[3]
-
B. J-Coupling Analysis
Principle of the Method: Three-bond proton-proton coupling constants (³JHH) are highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. In the half-chair conformation typical of the THIQ ring, the magnitude of the coupling constants between protons on adjacent carbons can reveal their relative orientation (axial vs. equatorial) and thus the stereochemistry of the substituents. For instance, a large ³JHH value (typically 8-13 Hz) is indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.
Experimental Workflow:
References
A Senior Application Scientist's Guide to Asymmetric Synthesis: A Head-to-Head Comparison of Catalytic Systems
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, stands as a cornerstone of modern chemical and pharmaceutical research. The choice of the catalytic system is paramount to the success of this endeavor. This guide provides an in-depth, head-to-head comparison of three pillars of asymmetric catalysis: organocatalysis, transition-metal catalysis, and biocatalysis. We will move beyond a superficial listing of pros and cons to delve into the mechanistic underpinnings, practical experimental considerations, and performance data that inform the selection of the optimal catalytic strategy for a given synthetic challenge.
The Pillars of Asymmetric Catalysis: A Comparative Overview
The field of asymmetric catalysis has been shaped by groundbreaking discoveries, notably recognized by the Nobel Prizes in Chemistry in 2001 to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their work on chirally catalyzed hydrogenation and oxidation reactions, and in 2021 to Benjamin List and David W.C. MacMillan for the development of asymmetric organocatalysis.[1] These milestones underscore the transformative impact of catalysis on chemical synthesis.
| Catalytic System | Core Principle | Key Strengths | Common Limitations |
| Organocatalysis | Utilizes small, chiral organic molecules to accelerate reactions. | Metal-free, often robust to air and moisture, readily available and inexpensive catalysts.[2] | Can require high catalyst loadings, may have limited substrate scope compared to metal catalysts. |
| Transition-Metal Catalysis | Employs complexes of transition metals with chiral ligands. | High efficiency (low catalyst loadings), broad substrate scope, high enantioselectivities.[1][3] | Potential for metal contamination in the final product, sensitivity to air and moisture, cost of precious metals and ligands.[4] |
| Biocatalysis | Leverages enzymes or whole microorganisms to perform stereoselective transformations. | Extremely high selectivity, operates under mild conditions (pH, temperature), environmentally benign ("green chemistry").[1][5] | Substrate scope can be limited to naturally recognized molecules, potential for enzyme inhibition, requires aqueous media. |
In-Depth Analysis and Experimental Protocols
To provide a tangible comparison, we will examine a representative reaction for each catalytic system: the asymmetric aldol reaction for organocatalysis, the asymmetric hydrogenation of a ketone for transition-metal catalysis, and the asymmetric reduction of a ketone for biocatalysis.
Organocatalysis: The L-Proline-Catalyzed Asymmetric Aldol Reaction
The discovery that the simple amino acid L-proline can catalyze the asymmetric aldol reaction was a seminal moment in organocatalysis.[6][7] This transformation is a powerful tool for the construction of carbon-carbon bonds, a fundamental operation in organic synthesis.
Mechanistic Insight: The Enamine Catalytic Cycle
The efficacy of proline catalysis stems from its ability to form a nucleophilic enamine intermediate with a donor ketone, which then attacks an acceptor aldehyde. The stereochemistry is controlled by the chiral environment created by the proline catalyst in the transition state.[3][8][9]
Caption: Catalytic cycle of the L-proline-catalyzed aldol reaction.
Experimental Protocol: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol is adapted from established procedures and demonstrates a typical setup for a proline-catalyzed aldol reaction.[6][10]
Materials:
-
(S)-Proline (20 mol%)
-
Cyclohexanone (10 mmol, 5.0 eq.)
-
4-Nitrobenzaldehyde (2.0 mmol, 1.0 eq.)
-
Methanol/Water (2:1 v/v), 4 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (46 mg, 0.4 mmol).
-
Add the methanol/water solvent mixture (4 mL) and stir until the proline is dissolved.
-
Add cyclohexanone (1.03 mL, 10 mmol) to the solution.
-
Finally, add 4-nitrobenzaldehyde (302 mg, 2.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Performance Data
| Aldehyde | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 24 | 95 | 95:5 | 99 |
| Benzaldehyde | Cyclohexanone | 20 | MeOH/H₂O (2:1) | 48 | 78 | 90:10 | 95 |
| Isobutyraldehyde | Acetone | 30 | DMSO | 24 | 97 | - | 96 |
Data compiled from representative literature.[6][11]
Transition-Metal Catalysis: Ru-BINAP-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of ketones, pioneered by Noyori and his coworkers, is a testament to the power of transition-metal catalysis for creating chiral alcohols with exceptional enantioselectivity.[12] The Ru-BINAP system is a classic example, widely employed in both academic and industrial settings.
Mechanistic Insight: The Outer-Sphere Catalytic Cycle
The Ru-BINAP catalyst operates through an outer-sphere mechanism where the ketone substrate does not directly coordinate to the metal center. Instead, the transfer of hydrogen occurs via a six-membered pericyclic transition state involving a ruthenium hydride and a proton from the diamine ligand.[13][14][15]
Caption: Catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
The following is a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Ru-BINAP/diamine catalyst.[16]
Materials:
-
trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] (0.1 mol%)
-
Acetophenone (5.0 mmol, 1.0 eq.)
-
Potassium tert-butoxide (KOtBu) (0.2 mol%)
-
Anhydrous 2-Propanol (10 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a glass liner for a high-pressure autoclave with the Ru-precatalyst (e.g., 4.4 mg, 0.005 mmol) and KOtBu (1.1 mg, 0.01 mmol).
-
Add anhydrous, degassed 2-propanol (5 mL) to dissolve the catalyst and base.
-
Add acetophenone (0.58 mL, 5.0 mmol) dissolved in 2-propanol (5 mL) to the liner.
-
Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the autoclave with hydrogen gas 3-5 times.
-
Pressurize the reactor to the desired pressure (e.g., 8 atm) with hydrogen.
-
Stir the reaction mixture vigorously at room temperature (25-30 °C) for 12-24 hours.
-
Carefully vent the excess hydrogen pressure.
-
Open the autoclave and quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the chiral alcohol.
-
Determine the conversion by GC or ¹H NMR and the enantiomeric excess by chiral HPLC or GC.
Performance Data
| Ketone Substrate | Catalyst System | Catalyst Loading (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | Ru-BINAP/(S,S)-DPEN | 0.1 | 8 | 12 | >99 | 99 (R) |
| 1'-Acetonaphthone | Ru-BINAP/(S,S)-DPEN | 0.1 | 10 | 16 | 98 | 98 (R) |
| Benzylacetone | Ru-BINAP/(R,R)-DPEN | 0.05 | 50 | 24 | 95 | 97 (S) |
Data compiled from representative literature.[12][16][17]
Biocatalysis: Baker's Yeast-Catalyzed Asymmetric Ketone Reduction
Biocatalysis offers an environmentally friendly and highly selective alternative for asymmetric synthesis. Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive biocatalyst containing various ketoreductases that can reduce prochiral ketones to chiral alcohols with high enantioselectivity.[5][18]
Mechanistic Insight: The Enzyme-Cofactor System
The reduction is catalyzed by oxidoreductase enzymes within the yeast cells. These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the source of hydride. The stereochemical outcome is dictated by the specific binding of the substrate in the chiral active site of the enzyme.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents [patents.google.com]
A Researcher's Guide to Validating the Mechanism of Action of a Tetrahydroisoquinoline-Containing Drug Candidate
For researchers, scientists, and drug development professionals, the journey from a promising tetrahydroisoquinoline (THIQ)-containing drug candidate to a clinically viable therapeutic is paved with rigorous validation.[1] A critical milestone in this journey is the unequivocal confirmation of its mechanism of action (MoA).[2][3][4] This guide provides an in-depth, technically-grounded comparison of experimental approaches to elucidate and validate the MoA of your THIQ-containing compound, ensuring scientific integrity and building a robust data package for regulatory submission.
The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities.[1] These compounds have shown potential as antibacterial, anticancer, and neuroprotective agents, often exerting their effects through specific molecular interactions.[5] Therefore, a comprehensive understanding of how your THIQ drug candidate engages its target and modulates downstream pathways is paramount for successful drug development.[6]
Section 1: The Foundational Pillar: Confirming Direct Target Engagement
The first and most crucial step is to demonstrate that your THIQ drug candidate physically interacts with its intended molecular target within a cellular context.[2][3][4][7] Failure to demonstrate target engagement is a primary reason for clinical trial failures.[4] Here, we compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobead Competition Binding Assays.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[8][9][10][11] When a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[8][9][11] This change in thermal stability can be quantified, providing direct evidence of target engagement in intact cells or cell lysates.[8][9][10][11]
Experimental Workflow:
Detailed Protocol for CETSA: [8][10]
-
Cell Culture and Treatment:
-
Seed appropriate cells in culture plates and grow to 70-80% confluency.
-
Treat cells with the THIQ drug candidate or vehicle control for a predetermined time.
-
-
Heat Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot cell suspensions and heat them at a range of temperatures (e.g., 37°C to 70°C) for a short duration (typically 3 minutes), followed by cooling.[10]
-
-
Cell Lysis and Separation:
-
Lyse the cells to release intracellular proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, most commonly Western blotting.[12]
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."
-
A shift in the melt curve to higher temperatures in the drug-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.[12]
-
Kinobead Competition Binding Assays
Principle: This chemical proteomics approach is particularly useful if the THIQ drug candidate targets a kinase.[13][14][15] Kinobeads are an affinity resin with immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[13][14] The drug candidate is added to a cell lysate in a competitive manner. If the drug binds to a specific kinase, it will prevent that kinase from binding to the kinobeads.[14][16]
Experimental Workflow:
Detailed Protocol for Kinobeads Assay: [13]
-
Cell Lysate Preparation:
-
Culture and harvest cells.
-
Lyse cells in a non-denaturing buffer to maintain protein integrity.
-
-
Competition Binding:
-
Incubate the cell lysate with varying concentrations of the THIQ drug candidate or a vehicle control.
-
-
Kinase Enrichment:
-
Add the kinobeads to the lysate and incubate to allow for the capture of unbound kinases.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
A decrease in the amount of a specific kinase captured by the beads in the presence of the drug indicates that the drug is binding to that kinase.[17]
-
Comparison of Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobead Competition Binding |
| Principle | Ligand-induced thermal stabilization.[8][9] | Competitive binding to immobilized broad-spectrum inhibitors.[13][14] |
| Throughput | Moderate, can be adapted to 96-well format.[10] | High-throughput potential.[13] |
| Applicability | Broadly applicable to soluble and some membrane proteins.[2][9] | Primarily for ATP-competitive kinase inhibitors.[14] |
| Information | Confirms direct target engagement and provides a measure of binding affinity (ITDRF-CETSA).[9] | Provides a selectivity profile across a large number of kinases.[13] |
| Limitations | Target must be thermally stable; requires a specific antibody for detection.[9] | May miss allosteric inhibitors; dependent on kinase expression levels.[14] |
Section 2: Delineating the Downstream Consequences: Signaling Pathway Analysis
Once target engagement is confirmed, the next logical step is to investigate the downstream functional consequences of this interaction.[7][18] This involves analyzing the modulation of intracellular signaling pathways.
Western Blotting for Phospho-Protein Analysis
Principle: Many signaling pathways are regulated by protein phosphorylation. Western blotting is a cornerstone technique to detect changes in the phosphorylation state of key signaling proteins following treatment with the THIQ drug candidate.[19][20][21]
Experimental Workflow:
Detailed Protocol for Western Blotting: [19][21][22]
-
Cell Treatment and Lysis:
-
Treat cells with the THIQ drug candidate at various concentrations and time points.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.[21]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.[19]
-
RT-qPCR for Gene Expression Analysis
Principle: If the signaling pathway ultimately leads to changes in gene transcription, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for measuring changes in mRNA levels.[23][24][25][26][27]
Experimental Workflow:
Detailed Protocol for RT-qPCR: [24][25]
-
RNA Isolation:
-
Treat cells with the THIQ drug candidate.
-
Isolate total RNA from the cells using a suitable kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[24]
-
-
Quantitative PCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.[27]
-
-
Data Analysis:
-
Determine the relative expression of the target gene by comparing its expression to that of a housekeeping gene.
-
Comparison of Downstream Pathway Analysis Techniques
| Feature | Western Blotting | RT-qPCR |
| Analyte | Protein (total and post-translationally modified).[19][21] | Messenger RNA (mRNA).[23][24] |
| Information | Changes in protein expression and activity (e.g., phosphorylation).[19][20] | Changes in gene transcription levels.[23][25] |
| Timing | Detects earlier signaling events (protein modifications). | Detects later events (changes in gene expression). |
| Throughput | Lower throughput. | Higher throughput. |
Section 3: Ensuring Safety and Specificity: Off-Target Profiling
A crucial aspect of validating the MoA is to demonstrate that the observed effects are due to the on-target activity of your THIQ drug candidate and not due to interactions with unintended off-targets.[4][28][29][30][31] Off-target effects are a major cause of drug toxicity.[30][32]
In Silico and In Vitro Off-Target Profiling
Principle: A combination of computational and experimental approaches can be used to predict and confirm potential off-target interactions.
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of the THIQ drug candidate.[28][29][32]
-
In Vitro Profiling: The drug candidate can be screened against a panel of known off-targets (e.g., kinases, GPCRs, ion channels) in biochemical or cell-based assays.[28][30]
Safety Pharmacology Studies
Principle: These are a set of preclinical studies designed to assess the potential adverse effects of a drug candidate on major physiological systems.[33][34][35][36][37] These studies are a regulatory requirement before a drug can be tested in humans.[34][35]
Core Battery of Safety Pharmacology Tests: [35][37]
-
Central Nervous System: Assess effects on behavior, motor activity, and coordination.
-
Cardiovascular System: Evaluate effects on heart rate, blood pressure, and cardiac electrical activity (e.g., hERG channel assay).[34]
-
Respiratory System: Monitor effects on respiratory rate and function.
Comparison of Off-Target Profiling Approaches
| Approach | In Silico/In Vitro Profiling | Safety Pharmacology |
| Purpose | Identify specific molecular off-targets.[28][29] | Assess functional consequences on major organ systems.[33][34] |
| Methodology | Computational modeling and biochemical/cell-based assays.[31][32] | In vivo studies in animal models.[33] |
| Timing | Early in preclinical development. | Later in preclinical development, before first-in-human studies.[33] |
| Output | A list of potential off-targets and their binding affinities. | Data on the physiological effects of the drug candidate.[35] |
Conclusion
Validating the mechanism of action of a tetrahydroisoquinoline-containing drug candidate is a multifaceted process that requires a carefully planned and executed experimental strategy. By systematically confirming target engagement, elucidating downstream signaling effects, and diligently profiling for off-target activities, researchers can build a comprehensive and compelling data package. This not only enhances the probability of clinical success but also fulfills the stringent requirements of regulatory agencies, ultimately paving the way for the development of safe and effective new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. researchgate.net [researchgate.net]
- 17. Multiplexed kinase interactome profiling quantifies cellular network activity and plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 24. elearning.unite.it [elearning.unite.it]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. RT-qPCR – Quantitative Reverse Transcription PCR [sigmaaldrich.com]
- 27. idtdna.com [idtdna.com]
- 28. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 31. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 32. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 33. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 34. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 35. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 36. Safety Pharmacology [anilocus.com]
- 37. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic Acid Derivatives
Introduction: The Structural Significance of the THIQ-4-Carboxylic Acid Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2] Among THIQ analogs, derivatives featuring a carboxylic acid at the 4-position represent a unique subclass. These molecules are constrained cyclic amino acids, introducing conformational rigidity that is highly valuable in rational drug design for mapping pharmacophores and optimizing ligand-receptor interactions.
This guide provides a comparative framework for the X-ray crystallographic analysis of 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ-4-COOH) derivatives. Rather than a simple recitation of data, we will explore the causal relationships behind the experimental choices, from synthesis and crystallization to final structural analysis. Our focus is on establishing a robust, self-validating methodology that addresses the specific challenges posed by these fascinating molecules.
Part 1: The Crystallization Challenge—Navigating the Zwitterionic State
A primary hurdle in the crystallization of THIQ-4-COOH derivatives is their inherent zwitterionic nature. Like other amino acids, they possess both a basic secondary amine (pKa ≈ 9.3) and an acidic carboxylic acid group.[3] In the solid state and at physiological pH, intramolecular proton transfer occurs, leading to a molecule with both a positive (ammonium) and a negative (carboxylate) charge.
This zwitterionic character results in strong, competing intermolecular interactions and often high lattice energies, which can make crystallization difficult.[4] Molecules may prefer to form amorphous solids or oils rather than the highly ordered single crystals required for X-ray diffraction.
Strategic Solution: Co-crystal Engineering
A powerful strategy to overcome the challenges of crystallizing zwitterions is co-crystal engineering.[5] By introducing a carefully selected "co-former," it is possible to form a new crystalline solid where the target molecule and the co-former are linked by non-covalent interactions, typically hydrogen bonds. For THIQ-4-COOH, this approach can achieve two key outcomes:
-
Proton Transfer Modulation: A co-former can act as a "proton migrator," either accepting or donating a proton to neutralize the zwitterion. For instance, co-crystallizing with a stronger acid could protonate the amine while leaving the carboxylic acid group neutral, whereas a basic co-former could deprotonate the carboxylic acid.
-
Supramolecular Synthon Control: Co-formers introduce new, predictable hydrogen bonding patterns (supramolecular synthons) that can guide crystal packing and promote the formation of high-quality single crystals.[5]
The logical workflow for crystallographic analysis, incorporating these considerations, is outlined below.
Caption: General workflow for the synthesis and crystallographic analysis of THIQ-4-COOH derivatives.
Part 2: Experimental Protocols and Methodologies
Synthesis: A Representative Pictet-Spengler Approach
The Pictet-Spengler reaction is a cornerstone for synthesizing the THIQ core.[1] The following is a generalized protocol for synthesizing a parent THIQ-4-COOH derivative.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve phenylethylamine (1.0 eq) in a suitable solvent (e.g., water or a toluene/water mixture).
-
Reactant Addition: Add glyoxylic acid (1.1 eq) to the solution. The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde functionality of glyoxylic acid.
-
Cyclization: Heat the reaction mixture (typically 80-100 °C) for 4-12 hours. The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, forming the THIQ ring system.
-
Workup and Purification: After cooling, the product often precipitates. Isolate the solid by filtration. If necessary, purify further by recrystallization from a suitable solvent like ethanol/water or by column chromatography to yield the pure zwitterionic product.
Crystallization: A Comparative Protocol
The trustworthiness of a crystallization protocol lies in its systematic approach. We describe a parallel screening process to compare the direct crystallization of the zwitterion against a co-crystallization strategy.
Protocol: Single Crystal Growth
-
Stock Solution Preparation: Prepare a saturated stock solution of the purified THIQ-4-COOH derivative in a range of solvents (e.g., Methanol, Ethanol, Water, Acetonitrile). Due to the zwitterionic nature, polar protic solvents are often a good starting point.
-
Co-former Selection (for Co-crystal screen): Select a panel of GRAS (Generally Regarded As Safe) co-formers. Good candidates include simple carboxylic acids (e.g., fumaric acid, benzoic acid) or phenols (e.g., 4-hydroxybenzoic acid) that can form robust hydrogen bonds.[6]
-
Screening Setup:
-
Direct Screen: In a 96-well crystallization plate, dispense 100 µL of the stock solution into each well.
-
Co-crystal Screen: Prepare separate stock solutions containing the THIQ-4-COOH derivative and a co-former in a 1:1 molar ratio. Dispense 100 µL of these mixed solutions into each well.
-
-
Crystallization Methods: Employ at least two methods in parallel:
-
Slow Evaporation: Cover the plate with a sealing film pierced with a few small holes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging Drop): Place a 1-2 µL drop of the solution on a siliconized cover slip and invert it over a well containing 500 µL of a less-polar "anti-solvent" (e.g., ethyl acetate, isopropanol).
-
-
Monitoring and Optimization: Monitor the plates daily under a microscope for crystal formation over 1-2 weeks. If microcrystals appear, use them to seed new, larger-scale crystallizations under refined conditions (e.g., slower evaporation, narrower concentration range) to obtain diffraction-quality single crystals.
Part 3: Comparative Analysis of Crystallographic Data
While a comprehensive database of THIQ-4-COOH derivative crystal structures is not yet publicly available, we can establish a framework for comparison based on key structural parameters. For illustration, we will use published data for a related, highly substituted THIQ derivative, Compound 5a from Aly et al. (2021), to demonstrate the analytical process.[7][8]
Case Study: Crystal Structure of a 7-acetyl-8-aryl-THIQ derivative[7][8]
This complex derivative provides valuable insights into the conformational behavior of the THIQ ring and the types of intermolecular interactions that can be expected.
| Parameter | Observed Data for Compound 5a[7][8] | Data to Compare for THIQ-4-COOH Series |
| Formula | C₂₈H₂₆ClN₃O₃S | Varies with substitution |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Unit Cell (a, b, c, β) | a=15.93 Å, b=9.54 Å, c=17.52 Å, β=103.9° | Key comparison point for isomorphism |
| THIQ Ring Conformation | Half-Chair | Expected to be Half-Chair or Twist-Boat[9] |
| Carboxyl Group Orientation | N/A (cyano group at C4) | Axial vs. Equatorial (critical for activity) |
| Key H-Bonds | N-H···O (amide), O-H···N (intramolecular) | Carboxylate-Ammonium (zwitterion) or Carboxyl-Coformer (co-crystal) |
| Packing Motif | Dimer formation via amide H-bonds | Head-to-tail chains, sheets, etc. |
Expert Insights from the Case Study:
-
Conformational Flexibility: The THIQ ring is not planar. Computational studies and experimental data show low energy barriers between conformers, such as the half-chair and twist-boat forms.[9] The specific conformation adopted in the crystal is dictated by the steric bulk of substituents and the demands of the crystal packing. For a THIQ-4-COOH series, comparing how different N- or C-substituents alter this conformation is paramount.
-
Intermolecular Interactions: The driving forces for crystallization in Compound 5a are amide-amide hydrogen bonds.[7] For our target molecules, the interactions will be dominated by the charge-assisted hydrogen bonds of the zwitterionic amino acid functionality. In a co-crystal, these would be replaced by interactions with the co-former, a distinction that must be carefully analyzed.
The diagram below illustrates the fundamental difference in hydrogen bonding patterns between a pure zwitterionic crystal and a co-crystal.
Caption: Contrasting H-bond patterns in zwitterionic vs. co-crystal forms.
Conclusion and Future Outlook
The crystallographic analysis of this compound derivatives is a nuanced task that requires a proactive approach to overcoming the challenges posed by their zwitterionic nature. While direct crystallization may be elusive, co-crystal engineering presents a robust and logical alternative for obtaining high-quality single crystals suitable for X-ray diffraction.
By systematically applying the synthesis and screening protocols outlined in this guide, researchers can reliably generate structural data. The subsequent comparative analysis of ring conformation, substituent orientation, and supramolecular packing will provide invaluable, high-resolution insights. This structural information is the bedrock upon which further structure-activity relationship (SAR) studies can be built, ultimately accelerating the development of novel therapeutics based on this potent chemical scaffold.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid
Introduction
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel molecular entities are daily realities. 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid, a heterocyclic compound, represents a class of scaffolds with significant interest. However, beyond its synthetic utility, a robust understanding of its lifecycle within the laboratory—culminating in its safe and compliant disposal—is paramount. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this chemical waste stream not just compliantly, but with a deep understanding of the scientific principles that underpin these essential procedures.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Data from the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid isomer provides a strong starting point.[1] It is classified with hazards that demand careful handling.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Causality and Implications for Handling & Disposal |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The compound can cause inflammation upon contact with skin. This necessitates the use of nitrile gloves and a lab coat. For disposal, it means contaminated personal protective equipment (PPE) must also be treated as hazardous waste.[1][2][3] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with eyes can cause significant, potentially lasting damage. This mandates the use of chemical safety goggles. Spills pose a serious risk, and emergency eyewash stations must be accessible.[1][2][3] |
| Acute Toxicity, Oral (Category 4 - potential) | H302: Harmful if swallowed | Ingestion could be harmful. This reinforces the strict policy of "no eating or drinking in the lab" and highlights the importance of thorough hand washing after handling.[1] |
| STOT SE 3 (Respiratory - potential) | H335: May cause respiratory irritation | As a solid, dust inhalation is a primary concern. Weighing and transferring should be done in a chemical fume hood to prevent respiratory tract irritation.[1][3] This dictates that waste containers must be kept closed. |
This assessment logically concludes that this compound and its associated waste must be treated as hazardous chemical waste .[4][5] Under no circumstances should it be disposed of down the sink or in regular trash.[6][7]
The Regulatory Imperative: A Framework for Compliance
Laboratory waste management is not arbitrary; it is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8] This regulation establishes a "cradle-to-grave" system for hazardous waste, meaning it is tracked from the moment of generation to its final, environmentally sound disposal.[4] Academic and research laboratories often operate under specific provisions, such as the EPA's Subpart K regulations, which provide a tailored framework for managing laboratory waste.[8][9] Your institution's Environmental Health & Safety (EHS) office is the ultimate authority and resource for navigating these specific requirements.
In-Lab Waste Management: The Foundation of Safe Disposal
Proper disposal begins the moment you decide a material is waste.[10] Adherence to in-lab protocols is a self-validating system that ensures safety and compliance.
Waste Segregation: Preventing Unwanted Reactions
Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[11][12]
-
Solids: Keep solid this compound waste separate from other chemical wastes. This includes contaminated weigh boats, filter paper, and gloves.
-
Solutions: If the compound is in solution, segregation is critical.
-
Halogenated vs. Non-Halogenated Solvents: Do not mix wastes containing halogenated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., hexane, ethyl acetate), as their disposal routes and costs differ significantly.[10]
-
Acidic/Basic Wastes: Do not mix with strong acids or bases unless part of a neutralization protocol approved by EHS.
-
Oxidizers: Keep away from oxidizing agents.[13]
-
Container Selection and Handling: Containment is Key
The integrity of your waste container is your first line of defense.
-
Compatibility: Use a container made of a material chemically compatible with the waste. For solids or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass bottle is typically appropriate.[5][14]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a secure, leak-proof screw cap.[8][14]
-
Headspace: Never fill a liquid waste container to the brim. Always leave at least 5-10% of the volume as headspace to allow for vapor expansion.[5][14]
-
Closure: Keep the waste container closed at all times, except when adding waste.[10][12][13] Use funnels with lids for adding liquid waste.[13]
Labeling: Communication for Safety
Proper labeling is a non-negotiable regulatory requirement.[10][14] As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.
The label must include:
-
Full Chemical Names of all constituents, including solvents. Do not use abbreviations or chemical formulas.
-
Approximate Percentages/Concentrations of each component.
-
Hazard Identification (e.g., Irritant, Toxic).[5]
-
Accumulation Start Date (the date the first waste was added).
-
Principal Investigator (PI) Name and laboratory location (building and room number).[10]
Step-by-Step Disposal Protocol
The following workflow provides a direct, procedural guide for the disposal of this compound waste.
dot
Caption: Decision workflow for compliant laboratory waste disposal.
Protocol Steps:
-
Initial Generation: At the point of generation, declare the material as waste. This includes unreacted compound, contaminated consumables (e.g., gloves, wipes, silica gel), or reaction byproducts.
-
Containerization:
-
For solid waste , place it in a designated, compatible container with a lid, such as a wide-mouth HDPE jar or a properly sealed bag inside a rigid container.
-
For liquid waste (e.g., solutions from chromatography), pour it into a compatible, sealable bottle using a funnel.
-
-
Labeling: Immediately affix a hazardous waste tag from your EHS office to the container. Fill out all required fields as detailed in Section 3.3.[5][10]
-
Storage: Place the sealed and labeled container in your lab's designated Satellite Accumulation Area (SAA).[4][14] This area must be at or near the point of generation and should include secondary containment (like a spill tray) for liquids.[12][13] Do not store waste in public areas like hallways.[7][13]
-
Accumulation: Continue to add compatible waste to the container as needed, updating the percentage composition on the tag if necessary. Keep the container closed when not in use.
-
Requesting Disposal: Once the container is full (leaving adequate headspace) or has been accumulating for a set period (often 60-90 days, check with your EHS), schedule a pickup.[13] Most institutions have an online portal or a dedicated phone number for this service.
-
Pickup: EHS professionals will collect the waste from your laboratory for consolidation and shipment to a licensed hazardous waste disposal facility.
Emergency Procedures: Spill Management
In the event of a spill, your immediate safety is the priority.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it:
-
Don the appropriate PPE (lab coat, gloves, safety goggles).
-
Use a chemical spill kit to absorb the material. Work from the outside of the spill inward.
-
Place all contaminated absorbent materials and PPE into a designated hazardous waste container and label it accordingly.
-
-
Seek Assistance: If the spill is large, involves volatile solvents, or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
References
- 1. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. mwcog.org [mwcog.org]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. Chemical Waste [orf.od.nih.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nems.nih.gov [nems.nih.gov]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid
A Researcher's Guide to Safely Handling 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and GHS Classification
Based on available data for analogous compounds, this compound is anticipated to pose the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Serious Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
The GHS pictograms associated with these hazards are:
Signal Word: Warning [3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tight-sealing safety goggles meeting EN 166 or ANSI Z.87.1 standards.[2][5][6] A face shield should be worn over goggles if there is a risk of splashing.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber.[6] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5] | Prevents direct skin contact, which can lead to irritation.[6] |
| Body Protection | A chemical-resistant lab coat, fully buttoned.[5] For larger quantities or increased risk of splashing, an acid-resistant suit may be necessary.[6] | Protects the skin from accidental spills and contamination.[6] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[5] | Provides protection against spills and falling objects. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls. However, if dust is generated or engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be worn.[7][8] | Prevents the inhalation of airborne particles that may cause respiratory irritation.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is paramount to minimizing exposure and ensuring a safe working environment.
Engineering Controls
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][8]
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling the compound. Assemble all necessary equipment and PPE before retrieving the chemical from storage.
-
Weighing and Transfer:
-
Post-Handling:
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle and is governed by regulatory bodies.
Waste Segregation
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing the compound should be placed in a designated, sealed, and labeled hazardous waste container.
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for disposal.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation persists, seek medical attention.[2] Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[2] Seek immediate medical attention.[10] |
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
